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Foundational

A Comprehensive Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Abstract This technical guide provides an in-depth exploration of a robust and scientifically-grounded synthetic pathway for 4-(Cyclopropylmethoxy)-2-ethylphenol, a substituted phenol derivative with potential applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of a robust and scientifically-grounded synthetic pathway for 4-(Cyclopropylmethoxy)-2-ethylphenol, a substituted phenol derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents and specialty chemicals. The proposed synthesis is a two-step process commencing with the regioselective Friedel-Crafts alkylation of hydroquinone to yield the critical precursor, 2-ethylhydroquinone. This is followed by a sterically-controlled, regioselective Williamson ether synthesis to introduce the cyclopropylmethoxy moiety at the less hindered C4-hydroxyl position. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical parameters for process optimization, offering a comprehensive resource for researchers and process chemists in the field of organic synthesis and drug development.

Introduction

Chemical Identity and Structural Significance

4-(Cyclopropylmethoxy)-2-ethylphenol is an aromatic ether with the molecular formula C₁₂H₁₆O₂. Its structure is characterized by a phenol ring substituted with three distinct functional groups: a hydroxyl group at C1, an ethyl group at the C2 position (ortho), and a cyclopropylmethoxy group at the C4 position (para).

The unique combination of a sterically directing ethyl group, a hydrogen-bond-donating phenol, and a lipophilic, conformationally constrained cyclopropylmethoxy ether moiety makes this molecule a valuable building block. These features can be strategically utilized in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of parent compounds.

Rationale for Synthesis and Potential Applications

While direct applications of 4-(Cyclopropylmethoxy)-2-ethylphenol are not extensively documented in public literature, its structural motifs are present in various biologically active molecules. Substituted phenols are foundational scaffolds in drug discovery, and the cyclopropylmethyl group is a known bioisostere for larger alkyl or unsaturated groups, often introduced to improve metabolic stability or receptor binding affinity. The synthesis pathway detailed herein is designed to be efficient and scalable, providing reliable access to this compound for further research and development.

Retrosynthetic Analysis and Strategic Pathway Design

The most logical and efficient approach to constructing 4-(Cyclopropylmethoxy)-2-ethylphenol involves a convergent strategy that builds complexity upon a readily available starting material. A retrosynthetic analysis reveals two primary bond disconnections.

  • C-O Ether Bond Disconnection: The disconnection of the aryl ether bond is the most strategic choice, as it points to the well-established and reliable Williamson ether synthesis.[1][2][3] This disconnection yields the key intermediate 2-ethylhydroquinone and a suitable cyclopropylmethyl halide .

  • C-C Bond Disconnection: The disconnection of the ethyl group from the aromatic ring suggests a Friedel-Crafts alkylation of hydroquinone.

This analysis logically leads to a two-step forward synthesis:

  • Step 1: Ethylation of hydroquinone to form 2-ethylhydroquinone.

  • Step 2: O-alkylation of 2-ethylhydroquinone with a cyclopropylmethyl halide.

This pathway is advantageous because it installs the sterically directing ethyl group first, which then governs the regioselectivity of the subsequent etherification step.

G Target 4-(Cyclopropylmethoxy)-2-ethylphenol Intermediate1 2-Ethylhydroquinone Target->Intermediate1 C-O Disconnection (Williamson Ether Synthesis) Reagent1 (Bromomethyl)cyclopropane StartingMaterial Hydroquinone Intermediate1->StartingMaterial C-C Disconnection (Friedel-Crafts Alkylation) Reagent2 Ethylating Agent (e.g., Ethene)

Caption: Retrosynthetic analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Proposed Synthesis Pathway

This section details the two-step synthetic route from hydroquinone. The central principle of this pathway is the exploitation of steric hindrance to achieve high regioselectivity in the final etherification step.

Step 1: Synthesis of 2-Ethylhydroquinone via Friedel-Crafts Alkylation

The introduction of an ethyl group onto the hydroquinone ring is achieved via an acid-catalyzed Friedel-Crafts alkylation. While classic Lewis acids can be used, modern solid-acid catalysts such as shape-selective zeolites are preferred to minimize poly-alkylation and control regioselectivity. The reaction of phenol with an ethylating agent in the presence of a crystalline aluminosilicate catalyst has been shown to produce p-ethylphenol with high selectivity, and a similar principle applies here.[4][5]

Causality of Experimental Choices:

  • Catalyst: A solid acid catalyst (e.g., H-ZSM-5) is chosen over AlCl₃ to enhance safety, improve catalyst recyclability, and increase selectivity for the mono-alkylated product. The constrained pore structure of the zeolite can sterically favor the formation of the less-bulky mono-ethylated product over diethylated species.

  • Ethylating Agent: Ethene or ethanol can serve as the ethylating agent. Ethene is atom-economical, while ethanol can be easier to handle in a lab setting.

  • Temperature: Elevated temperatures are required to drive the reaction in the vapor phase, which is often optimal for zeolite catalysis.

  • A fixed-bed reactor is packed with a solid acid catalyst (e.g., H-ZSM-5 zeolite).

  • The catalyst bed is heated to the reaction temperature (e.g., 200-300°C) under a stream of inert gas (N₂).

  • A solution of hydroquinone in a high-boiling inert solvent, or molten hydroquinone, is vaporized and fed into the reactor along with a stream of the ethylating agent (e.g., ethene gas).

  • The molar ratio of hydroquinone to the ethylating agent is carefully controlled to favor mono-alkylation. A ratio favoring hydroquinone is recommended.[6]

  • The product stream exiting the reactor is cooled, condensed, and collected.

  • The crude product is purified by fractional distillation under reduced pressure or recrystallization to isolate 2-ethylhydroquinone.

ParameterValue/ConditionRationale
Starting Material HydroquinoneCommercially available and inexpensive.
Ethylating Agent Ethene or EthanolProvides the ethyl group for the C-alkylation.
Catalyst H-ZSM-5 ZeolitePromotes regioselectivity and minimizes side products.
Temperature 200 - 300 °CSufficient energy for vapor-phase reaction over the catalyst.
Pressure AtmosphericSimplifies reactor design.
Purification Vacuum DistillationSeparates the product from unreacted starting material and isomers.
Step 2: Regioselective Williamson Ether Synthesis

This step is the core of the synthesis, forming the target molecule via an Sₙ2 reaction between the phenoxide of 2-ethylhydroquinone and a cyclopropylmethyl halide.[2][3] The key to the success of this reaction is achieving high regioselectivity for alkylation at the C4-hydroxyl group over the C1-hydroxyl group.

Causality of Experimental Choices:

  • Regioselectivity: The ethyl group at the C2 position provides significant steric hindrance around the adjacent C1-hydroxyl group. Consequently, the C4-hydroxyl is more sterically accessible and electronically available for deprotonation and subsequent nucleophilic attack. This steric control is the primary driver of selectivity.

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the more accessible phenolic proton but may not be aggressive enough to cause significant double deprotonation, thus minimizing the formation of the di-ether byproduct.[7]

  • Alkylating Agent: (Bromomethyl)cyclopropane is the reagent of choice due to the higher reactivity of the bromide leaving group compared to chloride.[8]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic phenoxide intermediate and facilitate the Sₙ2 reaction.[3]

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethylhydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add (bromomethyl)cyclopropane (1.05 eq) to the reaction mixture via a syringe.

  • Heat the reaction mixture to 60-70°C and monitor its progress using Thin-Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material using column chromatography on silica gel to isolate pure 4-(Cyclopropylmethoxy)-2-ethylphenol.

ParameterValue/ConditionRationale
Substrate 2-Ethylhydroquinone (1.0 eq)The key intermediate with differential steric hindrance.
Alkylating Agent (Bromomethyl)cyclopropane (1.05 eq)Primary halide is ideal for Sₙ2; bromide is a good leaving group.
Base K₂CO₃ (1.5 eq)Moderately strong base to selectively form the phenoxide at the less hindered position.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent stabilizes the phenoxide and facilitates Sₙ2.
Temperature 60 - 70 °CProvides sufficient activation energy without promoting side reactions.
Purification Column ChromatographySeparates the desired mono-alkylated product from starting material and any di-alkylated byproduct.
Overall Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Williamson Ether Synthesis HQ Hydroquinone Catalyst1 + Ethene (H-ZSM-5, 250°C) HQ->Catalyst1 EHQ 2-Ethylhydroquinone Catalyst1->EHQ EHQ_step2 2-Ethylhydroquinone EHQ->EHQ_step2 Purification Reagent2 + (Bromomethyl)cyclopropane (K₂CO₃, DMF, 60°C) FinalProduct 4-(Cyclopropylmethoxy)-2-ethylphenol Reagent2->FinalProduct EHQ_step2->Reagent2

Caption: Workflow for the two-step synthesis of the target compound.

Purification and Structural Characterization

Purification of the final product is critical to remove unreacted starting materials, isomers, and any di-substituted byproducts.

  • Column Chromatography: This is the most effective method for purifying the final product. A gradient elution system using a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) on a silica gel column will effectively separate the components based on polarity.

  • Structural Verification: The identity and purity of the synthesized 4-(Cyclopropylmethoxy)-2-ethylphenol should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and regiochemistry. The presence of signals corresponding to the ethyl group, the cyclopropyl ring, the methylene ether bridge, and the distinct aromatic protons will validate the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (192.26 g/mol ).

    • Infrared (IR) Spectroscopy: To identify key functional groups, notably the broad O-H stretch of the phenol and the C-O-C stretch of the ether.

Conclusion

The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol is most effectively and logically achieved through a two-step pathway starting from hydroquinone. This strategy leverages a regioselective Friedel-Crafts alkylation to produce the key 2-ethylhydroquinone intermediate, followed by a sterically-controlled Williamson ether synthesis. The success of the synthesis hinges on the precise control of reaction conditions to maximize selectivity in both steps—minimizing polyalkylation in the first and ensuring mono-alkylation at the desired C4 position in the second. This guide provides the foundational chemical principles and actionable protocols for researchers to successfully produce this valuable chemical building block.

References

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Google Patents. (n.d.). Alkylation of hydroquinone - US2832808A.
  • National Center for Biotechnology Information. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of cyclopropylmethyl halides - US6118032A.
  • Google Patents. (n.d.). Process for the preparation of para-ethylphenol - EP0320936A2.
  • ResearchGate. (n.d.). Synthesis of 2-Ethylhydroanthraquinone for the Production of Hydrogen Peroxide in a Catalytic Slurry Reactor: Design Case. Retrieved March 15, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2016, December 5). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Ethylphenol. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). 2-ethylanthraquinone and its production - JPH07118195A.
  • Google Patents. (n.d.). Process for preparation of phenoxypropanol amines - WO2010029566A2.
  • Google Patents. (n.d.). Process for the preparation of p-ethylphenol - US4927979A.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: Chemical Properties, Synthesis, and Application Profiling of 4-(Cyclopropylmethoxy)-2-ethylphenol

Executive Summary 4-(Cyclopropylmethoxy)-2-ethylphenol (Molecular Formula: C₁₂H₁₆O₂) is a highly specialized, dual-functional building block utilized in advanced medicinal chemistry and materials science. Structurally, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclopropylmethoxy)-2-ethylphenol (Molecular Formula: C₁₂H₁₆O₂) is a highly specialized, dual-functional building block utilized in advanced medicinal chemistry and materials science. Structurally, it combines an ortho-alkylated phenol core with a para-substituted cyclopropylmethoxy ether. This specific arrangement is not arbitrary; it is a meticulously designed scaffold where the ortho-ethyl group provides steric tuning of the phenolic hydroxyl, and the cyclopropylmethoxy tail serves as a metabolically stable, lipophilic bioisostere for traditional alkoxy groups.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and validated synthetic methodologies for drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of 4-(Cyclopropylmethoxy)-2-ethylphenol stems from the synergistic electronic and steric effects of its substituents.

Steric Shielding and pKa Modulation

The presence of the ethyl group at the ortho position (C2) relative to the phenolic hydroxyl (C1) introduces significant steric hindrance. Research on substituted phenoxides demonstrates that ortho-alkyl groups physically shield the hydroxyl oxygen, reducing its ability to form hydrogen bonds with surrounding water molecules[1][2]. This desolvation effect, combined with the weak electron-donating nature of the ethyl group, slightly destabilizes the phenoxide anion, thereby increasing the pKa relative to an unsubstituted phenol[2][3]. This elevated pKa ensures a higher proportion of the unionized species at physiological pH, enhancing passive membrane permeability.

Metabolic Stability via the Cyclopropyl Ring

The para-cyclopropylmethoxy group is a critical feature for modern drug design. Straight-chain alkyl ethers are notoriously susceptible to rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes. However, incorporating a cyclopropyl ring introduces "pseudo-pi" character and structural rigidity. Studies have shown that cyclopropylmethyl ethers exhibit vastly superior metabolic stability and improved "Lipophilic Metabolism Efficiency" (LipMetE) compared to their straight-chain counterparts[4][5]. Furthermore, this motif is frequently utilized in neuroactive compounds (such as VMAT2 inhibitors) to enhance blood-brain barrier penetration without sacrificing metabolic half-life[6].

Quantitative Data Summary
PropertyValue (Predicted/Calculated)Structural Rationale
Molecular Weight 192.25 g/mol Optimal for fragment-based drug design (FBDD).
LogP (Lipophilicity) ~3.1 - 3.4Enhanced by both the ethyl and cyclopropyl groups; ideal for CNS penetration.
pKa (Phenolic OH) ~10.2 - 10.4Elevated due to ortho-ethyl steric shielding and electron donation[1][2].
Topological Polar Surface Area (tPSA) 29.4 Ų1 OH (20.2 Ų) + 1 Ether O (9.2 Ų); highly favorable for oral bioavailability.
Hydrogen Bond Donors 1Restricted accessibility due to C2-ethyl steric hindrance.
Hydrogen Bond Acceptors 2Phenolic OH and Ether oxygen.

Synthetic Methodologies

To synthesize 4-(Cyclopropylmethoxy)-2-ethylphenol, a regioselective Williamson ether synthesis is employed. The protocol relies on the inherent steric disparity between the two hydroxyl groups of the starting material, 2-ethylbenzene-1,4-diol.

Experimental Protocol: Regioselective Mono-Alkylation

Objective: Selectively alkylate the C4-hydroxyl group while leaving the sterically hindered C1-hydroxyl intact.

Reagents:

  • 2-Ethylbenzene-1,4-diol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)[7]

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-ethylbenzene-1,4-diol in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ to the solution. Causality: K₂CO₃ is a mild base that selectively deprotonates the more acidic/accessible hydroxyl group. The C1-OH is sterically shielded by the ortho-ethyl group, making the C4-OH kinetically and thermodynamically favored for deprotonation and subsequent nucleophilic attack.

  • Alkylation: Dropwise add (bromomethyl)cyclopropane to the stirring mixture at room temperature[7].

  • Heating & Monitoring: Heat the reaction mixture to 60°C. Monitor progression via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The reaction is typically complete within 4-6 hours.

  • Quenching & Workup: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate the pure 4-(Cyclopropylmethoxy)-2-ethylphenol.

Synthetic Workflow Visualization

Synthesis SM 2-Ethylbenzene-1,4-diol (Sterically hindered C1-OH) Reagent (Bromomethyl)cyclopropane + K2CO3 in DMF SM->Reagent Reagents added (N2 atm) Intermediate Selective Deprotonation (Favors C4-OH over C1-OH) Reagent->Intermediate Mild heating (60°C) Product 4-(Cyclopropylmethoxy)-2-ethylphenol (Target Compound) Intermediate->Product Regioselective SN2

Regioselective Williamson ether synthesis workflow for 4-(Cyclopropylmethoxy)-2-ethylphenol.

Applications in Medicinal Chemistry

The structural motifs of 4-(Cyclopropylmethoxy)-2-ethylphenol make it a highly prized intermediate for developing therapeutics targeting the Central Nervous System (CNS) and G-Protein Coupled Receptors (GPCRs).

  • Pharmacophore Anchoring: The phenolic hydroxyl acts as a critical hydrogen-bond donor/acceptor, often anchoring the molecule to polar residues (e.g., Aspartate or Serine) within a receptor's binding pocket.

  • Vectorial Trajectory: The ortho-ethyl group forces the aromatic ring into a specific dihedral conformation relative to the receptor, preventing off-target binding through steric exclusion[1].

  • Deep Pocket Insertion: The cyclopropylmethoxy group is highly lipophilic and perfectly suited to occupy deep hydrophobic sub-pockets. Its resistance to oxidative cleavage ensures that the resulting Active Pharmaceutical Ingredient (API) maintains a prolonged half-life in vivo[4][5].

Pharmacophore Mapping Visualization

Pharmacophore Compound 4-(Cyclopropylmethoxy) -2-ethylphenol Core Phenol Phenolic OH (H-Bond Anchor) Compound->Phenol Motif 1 Ethyl Ortho-Ethyl Group (Conformational Tuning) Compound->Ethyl Motif 2 Ether Cyclopropylmethoxy (Metabolic Stability) Compound->Ether Motif 3 Target Hydrophobic Receptor Pocket (e.g., GPCR / Transporter) Phenol->Target Polar Interaction Ethyl->Target Steric Orientation Ether->Target Deep Pocket Insertion

Pharmacophore mapping of the compound's structural motifs and their biological utility.

References

  • ResearchGate. "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE) and a Matched Molecular Pairs Analysis." ResearchGate. Available at:[Link]

  • Taylor & Francis. "9-Cyclopropylmethoxy-Dihydrotetrabenazine and Its Stereoisomers As Vesicular Monoamine Transporter-2 Inhibitors." Future Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor." Journal of Medicinal Chemistry. Available at:[Link]

  • EPA. "Ethylene Glycol, Diethylene Glycol, Dioxane and Related Compounds: Carcinogenicity and Structure Activity Relationships." U.S. Environmental Protection Agency. Available at: [Link]

  • ACS Publications. "Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols." The Journal of Organic Chemistry. Available at:[Link]

  • PNAS. "Inverse molecular design of alkoxides and phenoxides for aqueous direct air capture of CO2." Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Foundational

A Spectroscopic Guide to 4-(Cyclopropylmethoxy)-2-ethylphenol: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Cyclopropylmethoxy)-2-ethylphenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Cyclopropylmethoxy)-2-ethylphenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus extends beyond mere data presentation to include the rationale behind spectroscopic observations and the experimental methodologies that ensure data integrity.

Introduction

4-(Cyclopropylmethoxy)-2-ethylphenol, with the molecular formula C₁₂H₁₆O₂, is a substituted phenol derivative. Its molecular structure, featuring a phenol, an ethyl group, and a cyclopropylmethoxy ether linkage, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount in the synthesis of active pharmaceutical ingredients (APIs), making a thorough understanding of its spectroscopic characteristics essential. This guide will delve into the predicted and analogous experimental data to provide a robust analytical framework for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular structure can be assembled.

Experimental Protocol & Rationale

A standard approach to NMR analysis of a moderately complex organic molecule like 4-(Cyclopropylmethoxy)-2-ethylphenol involves dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid solvent interference in the ¹H NMR spectrum. The choice of solvent can influence the chemical shift of labile protons, such as the phenolic hydroxyl group, due to differences in hydrogen bonding. For instance, the -OH proton signal is often broader and its chemical shift more variable in CDCl₃ compared to DMSO-d₆.[1]

A typical NMR experiment would be run on a 400 MHz or higher field spectrometer to achieve good signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region. The addition of a small amount of deuterium oxide (D₂O) can be used to confirm the assignment of the phenolic -OH peak, as the proton will exchange with deuterium, causing the signal to disappear from the spectrum.[2]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Shim Shimming Spectrometer->Shim Acquire Acquire 1H, 13C, & 2D Spectra Shim->Acquire Process Process Data (FT, Phasing) Acquire->Process Integrate Integrate Peaks Process->Integrate Assign Assign Signals Integrate->Assign Structure Elucidate Structure Assign->Structure

Caption: A generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopic Data (Predicted)

The following table summarizes the predicted ¹H NMR data for 4-(Cyclopropylmethoxy)-2-ethylphenol. These predictions are based on established computational models and provide a strong foundation for spectral interpretation.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenolic -OH4.5 - 5.5Broad Singlet1H
Aromatic-H (ortho to -OH)~6.7Doublet1H
Aromatic-H (meta to -OH)~6.8Doublet of Doublets1H
Aromatic-H (ortho to ethyl)~6.9Doublet1H
-OCH₂- (ether)~3.8Doublet2H
-CH₂- (ethyl)~2.6Quartet2H
-CH- (cyclopropyl)~1.2Multiplet1H
-CH₃ (ethyl)~1.2Triplet3H
-CH₂- (cyclopropyl)0.5 - 0.7Multiplet2H
-CH₂- (cyclopropyl)0.2 - 0.4Multiplet2H

Note: For comparison, a patent for the related compound 4-[2-(cyclopropylmethoxy)ethyl]phenol reports ¹H-NMR (CDCl₃/TMS) signals at δ 0.24 (2H, m), 0.56 (2H, m), and 1.08 (1H, m) for the cyclopropyl group, which aligns with the predicted upfield shifts for these protons.[4]

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.7 - 7.0 ppm): The three protons on the substituted benzene ring are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the strongly electron-donating hydroxyl group will be the most shielded (lowest ppm), while the others will be slightly downfield. The splitting patterns (doublets and a doublet of doublets) arise from coupling with adjacent aromatic protons.

  • Aliphatic Region (0.2 - 4.0 ppm): The methylene protons of the ether linkage (-OCH₂-) are deshielded by the adjacent oxygen atom and are expected around 3.8 ppm. The ethyl group will show a characteristic quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The cyclopropyl protons will appear in the most upfield region of the spectrum, a characteristic feature of these strained ring systems. The methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the four adjacent methylene protons.

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-OH~153
Aromatic C-O-CH₂~148
Aromatic C-CH₂CH₃~130
Aromatic CH115 - 120
-OCH₂- (ether)~75
-CH₂- (ethyl)~23
-CH- (cyclopropyl)~10
-CH₃ (ethyl)~16
-CH₂- (cyclopropyl)~3
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Region (115 - 155 ppm): The carbon atoms attached to the oxygen atoms (C-OH and C-O-CH₂) are the most deshielded and appear at the lowest field. The other aromatic carbons will appear in the expected range of 115-130 ppm.

  • Aliphatic Region (0 - 80 ppm): The ether methylene carbon (-OCH₂-) is significantly deshielded by the oxygen atom. The carbons of the ethyl and cyclopropyl groups appear at higher fields, with the cyclopropyl carbons being particularly shielded due to the ring strain.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol & Rationale

For a liquid or low-melting solid like 4-(Cyclopropylmethoxy)-2-ethylphenol, the IR spectrum can be obtained using a neat sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred for its simplicity and minimal sample preparation. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectroscopic Data
Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
O-H Stretch (Phenol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Medium
C-O Stretch (Phenol)~1220Strong
C-O-C Stretch (Ether)1050 - 1150Strong
Interpretation of the IR Spectrum
  • O-H Stretch: A strong and broad absorption in the region of 3200-3600 cm⁻¹ is a clear indication of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.[5]

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretches from the ethyl and cyclopropylmethoxy groups.

  • C=C Aromatic Stretch: Medium intensity peaks in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

  • C-O Stretches: A strong absorption around 1220 cm⁻¹ is characteristic of the C-O stretch in a phenol.[5] The C-O-C asymmetric stretch of the ether linkage is expected to appear as a strong band in the 1050-1150 cm⁻¹ region.[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further aid in structural confirmation.

Experimental Protocol & Rationale

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

MS_Workflow cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Data Output Sample_Intro Sample Introduction Ion_Source Electron Ionization Sample_Intro->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Abundance) Detector->Spectrum Interpretation Interpretation of Fragments Spectrum->Interpretation

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 192.26 g/mol .[3] Phenols typically show a strong molecular ion peak.[8]

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃): A significant fragment at M-29 would result from the cleavage of the ethyl group.

    • Loss of the cyclopropylmethyl radical (-•CH₂-c-C₃H₅): Cleavage of the ether bond could lead to a fragment corresponding to the loss of the cyclopropylmethyl group.

    • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the ethyl group can also occur.

    • McLafferty-type rearrangements are also possible, involving the ether oxygen and the aliphatic chain.[9]

The fragmentation pattern of ethers often involves alpha-cleavage, where the bond adjacent to the oxygen atom is broken.[10] For aromatic ethers, cleavage beta to the aromatic ring is also common.[10]

Conclusion: An Integrated Approach to Structural Elucidation

The structural confirmation of 4-(Cyclopropylmethoxy)-2-ethylphenol is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (phenol and ether), and mass spectrometry determines the molecular weight and provides further structural clues through fragmentation patterns. This integrated analytical approach ensures a high degree of confidence in the identity and purity of this important pharmaceutical intermediate.

References

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents. (n.d.).
  • Mass spectrometry- Fragmentation patterns of phenols & ethers - YouTube. (2020, November 25). Retrieved March 15, 2026, from [Link]

  • NMR Prediction. (n.d.). Retrieved March 15, 2026, from [Link]

  • Accurate NMR spectrum predictionsoftware "NMRPredict" | Products - JEOL. (n.d.). Retrieved March 15, 2026, from [Link]

  • Msc alcohols, phenols, ethers | PDF - Slideshare. (n.d.). Retrieved March 15, 2026, from [Link]

  • NMR Predictor Guide: Which Type Is Best for You? - Chemaxon. (2025, June 26). Retrieved March 15, 2026, from [Link]

  • NMRium demo - Predict. (n.d.). Retrieved March 15, 2026, from [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 26). Retrieved March 15, 2026, from [Link]

  • Main mass spectrometry fragments and their relative intensities of... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2026, March 10). Retrieved March 15, 2026, from [Link]

  • The C-O Bond III: Ethers By a Knockout | Spectroscopy Online. (2017, May 1). Retrieved March 15, 2026, from [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved March 15, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved March 15, 2026, from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Retrieved March 15, 2026, from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20). Retrieved March 15, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 15, 2026, from [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

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Exploratory

"4-(Cyclopropylmethoxy)-2-ethylphenol" mechanism of formation

An In-Depth Technical Guide on the Proposed Mechanism of Formation for 4-(Cyclopropylmethoxy)-2-ethylphenol Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Proposed Mechanism of Formation for 4-(Cyclopropylmethoxy)-2-ethylphenol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the plausible synthetic pathway and underlying reaction mechanism for the formation of 4-(Cyclopropylmethoxy)-2-ethylphenol. While direct literature on the synthesis of this specific molecule is not extensively available, this document extrapolates from established principles of organic chemistry, primarily focusing on the Williamson ether synthesis, to propose a robust and scientifically sound formation mechanism. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep understanding of synthetic strategies for novel phenolic compounds.

Introduction and Significance

Phenolic compounds are a cornerstone in medicinal chemistry, serving as crucial intermediates and pharmacophores in a vast array of therapeutic agents. The introduction of specific alkyl and alkoxy groups onto a phenol ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The target molecule, 4-(Cyclopropylmethoxy)-2-ethylphenol, incorporates a unique cyclopropylmethoxy moiety, a group known to enhance metabolic stability and introduce conformational rigidity, making it an intriguing scaffold for drug discovery.

This guide will elucidate the most probable synthetic route to this compound, breaking down the mechanism into fundamental steps and providing the scientific rationale behind the proposed experimental choices.

Proposed Synthetic Pathway: The Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of ethers, particularly aryl ethers from phenols, is the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism and involves the reaction of a deprotonated alcohol (alkoxide) or phenol (phenoxide) with a primary alkyl halide.

For the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol, the proposed pathway involves two key starting materials:

  • 2-Ethylhydroquinone: This provides the core phenolic structure with the desired ethyl substituent at the 2-position.

  • (Bromomethyl)cyclopropane: This serves as the electrophile, introducing the cyclopropylmethyl group.

The overall transformation can be summarized as follows:

Overall Reaction 2-Ethylhydroquinone 2-Ethylhydroquinone 4-(Cyclopropylmethoxy)-2-ethylphenol 4-(Cyclopropylmethoxy)-2-ethylphenol 2-Ethylhydroquinone->4-(Cyclopropylmethoxy)-2-ethylphenol 1. Base (e.g., K2CO3) 2. (Bromomethyl)cyclopropane

Caption: Overall proposed reaction for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Detailed Mechanism of Formation

The formation of 4-(Cyclopropylmethoxy)-2-ethylphenol via the Williamson ether synthesis can be dissected into two primary mechanistic steps:

Step 1: Deprotonation of 2-Ethylhydroquinone

The initial and crucial step is the deprotonation of one of the hydroxyl groups of 2-ethylhydroquinone to form a more nucleophilic phenoxide ion. Due to the electron-donating nature of the ethyl group, the hydroxyl group at the 4-position is slightly more sterically hindered. However, the electronic effects are generally considered more dominant in determining the acidity of the phenolic protons. In the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), a proton is abstracted.

The choice of base is critical. A moderately strong base like potassium carbonate is often preferred as it is less harsh than stronger bases like NaH and can selectively deprotonate the more acidic phenolic hydroxyl group without causing unwanted side reactions.

Deprotonation cluster_0 Step 1: Phenoxide Formation 2-Ethylhydroquinone 2-Ethylhydroquinone Phenoxide Potassium 2-ethyl-4-hydroxyphenoxide 2-Ethylhydroquinone->Phenoxide Proton Abstraction Base Base (e.g., K₂CO₃) Base->Phenoxide

Caption: Formation of the nucleophilic phenoxide intermediate.

Step 2: Nucleophilic Attack and Ether Formation

The resulting phenoxide ion is a potent nucleophile. It will readily attack the electrophilic carbon atom of (bromomethyl)cyclopropane. This is a classic SN2 reaction where the nucleophilic oxygen atom of the phenoxide displaces the bromide leaving group.

The use of a primary alkyl halide, (bromomethyl)cyclopropane, is ideal for an SN2 reaction as it minimizes steric hindrance, allowing for efficient backside attack by the nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base but does not solvate the nucleophilic anion, thus enhancing its reactivity.

SN2_Attack cluster_1 Step 2: SN2 Reaction Phenoxide_Ion Phenoxide Ion (Nucleophile) Product 4-(Cyclopropylmethoxy)-2-ethylphenol Phenoxide_Ion->Product Nucleophilic Attack Alkyl_Halide (Bromomethyl)cyclopropane (Electrophile) Alkyl_Halide->Product Leaving_Group Bromide Ion Alkyl_Halide->Leaving_Group Leaving Group Departure

Caption: SN2 displacement of the bromide leaving group.

Proposed Experimental Protocol

The following protocol is a generalized procedure based on standard Williamson ether synthesis conditions. Optimization of reaction time, temperature, and stoichiometry may be required to achieve optimal yield and purity.

Materials:

  • 2-Ethylhydroquinone

  • (Bromomethyl)cyclopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-ethylhydroquinone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-(Cyclopropylmethoxy)-2-ethylphenol.

Data Presentation

While experimental data for this specific reaction is not available, a successful synthesis would be expected to yield the product in good to excellent yields. The purity would be assessed by standard analytical techniques.

Parameter Expected Outcome Analytical Method
Yield 60-80%Gravimetric analysis after purification
Purity >95%HPLC, GC-MS
Identity Confirmation Consistent with structure¹H NMR, ¹³C NMR, Mass Spectrometry

Conclusion

The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol can be reliably achieved through the Williamson ether synthesis, a fundamental and versatile reaction in organic chemistry. The proposed mechanism, involving the deprotonation of 2-ethylhydroquinone followed by an SN2 reaction with (bromomethyl)cyclopropane, is well-supported by established chemical principles. This technical guide provides a solid theoretical framework for the practical synthesis and mechanistic understanding of this and structurally related phenolic ethers, which are of significant interest in the field of drug discovery.

References

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • SN2 Reaction. Master Organic Chemistry. [Link]

  • Phenols. LibreTexts Chemistry. [Link]

Foundational

An In-depth Technical Guide on the Physical Characteristics of 4-[2-(Cyclopropylmethoxy)ethyl]phenol

Introduction: Elucidating the Profile of a Key Pharmaceutical Intermediate In the landscape of pharmaceutical development, a comprehensive understanding of the physical characteristics of all related compounds, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Profile of a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, a comprehensive understanding of the physical characteristics of all related compounds, including intermediates and impurities, is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed technical overview of the physical properties of 4-[2-(Cyclopropylmethoxy)ethyl]phenol (CAS No. 63659-16-5), a notable intermediate and a specified impurity (Impurity D) in the synthesis of the beta-blocker, Betaxolol.[1][2][3]

The structural uniqueness of this molecule, featuring a cyclopropylmethoxy moiety, imparts specific physicochemical properties that influence its behavior in synthetic reactions, purification processes, and analytical detection. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its key physical attributes, supported by established analytical methodologies.

It is important to note that the topic specified "4-(Cyclopropylmethoxy)-2-ethylphenol"; however, extensive database searches indicate that the well-documented and commercially available compound with high relevance to the pharmaceutical industry is 4-[2-(Cyclopropylmethoxy)ethyl]phenol. This guide will focus on the latter, assuming a minor typographical error in the initial query.

Molecular Identity and Structural Elucidation

A foundational aspect of characterizing any chemical entity is the precise determination of its molecular structure and associated identifiers.

Chemical Structure

The molecular structure of 4-[2-(Cyclopropylmethoxy)ethyl]phenol is depicted below. This structure combines a phenolic ring, an ethyl ether linkage, and a terminal cyclopropyl group.

Caption: Chemical Structure of 4-[2-(Cyclopropylmethoxy)ethyl]phenol

Key Identifiers

A consistent and accurate identification of this compound is critical for regulatory and research purposes.

IdentifierValueSource
IUPAC Name 4-[2-(cyclopropylmethoxy)ethyl]phenol[1]
CAS Number 63659-16-5[2][3][4]
Molecular Formula C₁₂H₁₆O₂[1][3][4]
Molecular Weight 192.25 g/mol [1][3][4]
InChI InChI=1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2[4]
Canonical SMILES C1CC1COCCC2=CC=C(C=C2)O[1]

Physicochemical Properties

The physicochemical properties of a compound are deterministic of its behavior in various environments and are crucial for designing synthetic routes, purification strategies, and formulation development.

PropertyValueNotesSource
Appearance Colourless oil[2]
Boiling Point 304.439 °C at 760 mmHgPredicted[2]
Density 1.112 g/cm³Predicted[2]
Refractive Index 1.56Predicted[2]
Flash Point 129.347 °CPredicted[2]
pKa 10.01 ± 0.15Predicted[2]
LogP 2.36A measure of lipophilicity[2]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[2]

Expert Insight: The predicted high boiling point suggests that purification by distillation would require reduced pressure to prevent thermal degradation. The LogP value indicates a moderate lipophilicity, which is a key parameter in predicting its absorption and distribution characteristics in biological systems. Its slight solubility in common organic solvents necessitates careful solvent selection for chromatographic purification.

Spectroscopic Profile

While specific, experimentally-derived spectra for 4-[2-(Cyclopropylmethoxy)ethyl]phenol are not widely published in peer-reviewed journals, its structural similarity to related compounds, such as 4-ethylphenol and 2-ethoxyphenol, allows for the prediction of its spectral characteristics. The following sections outline the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for the structural confirmation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the ethyl bridge, the methylene protons of the cyclopropylmethoxy group, and the protons of the cyclopropyl ring. The phenolic hydroxyl proton will likely appear as a broad singlet, the position of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the aromatic carbons appearing in the downfield region (typically 110-160 ppm) and the aliphatic carbons of the ethyl and cyclopropyl groups appearing in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-[2-(Cyclopropylmethoxy)ethyl]phenol is anticipated to exhibit characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

  • C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches for the ethyl and cyclopropyl groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the ether linkage around 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-[2-(Cyclopropylmethoxy)ethyl]phenol, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 192.25. Common fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the ethyl side chain.

Experimental Protocols for Physical Characterization

To ensure the scientific rigor of the data, the following standard operating procedures are recommended for the experimental determination of the key physical properties of 4-[2-(Cyclopropylmethoxy)ethyl]phenol.

Workflow for Physicochemical Property Determination

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Property Determination cluster_2 Data Analysis & Reporting Purity Assess Purity via HPLC/GC Sample Prepare Purified Sample Purity->Sample MP Melting Point Determination (DSC) Sample->MP BP Boiling Point Determination (Micro-distillation) Sample->BP Sol Solubility Profiling (Solvent Screen) Sample->Sol Spectro Spectroscopic Analysis (NMR, IR, MS) Sample->Spectro Analyze Analyze & Correlate Data MP->Analyze BP->Analyze Sol->Analyze Spectro->Analyze Report Generate Technical Report Analyze->Report

Caption: Workflow for Experimental Characterization

Step-by-Step Methodologies

1. Determination of Boiling Point by Micro-distillation:

  • Rationale: Given the high predicted boiling point, vacuum distillation is necessary to prevent decomposition. A micro-distillation setup is suitable for small sample quantities.

  • Procedure:

    • Place a small, accurately weighed sample (approx. 1-2 mL) into a micro-distillation flask.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Connect the apparatus to a vacuum pump and a pressure gauge.

    • Gradually reduce the pressure to a stable, known value (e.g., 1 mmHg).

    • Slowly heat the flask using a heating mantle.

    • Record the temperature at which the liquid condenses on the thermometer bulb and the pressure.

    • Use a pressure-temperature nomograph to correct the observed boiling point to the normal boiling point at 760 mmHg.

2. Solubility Profiling:

  • Rationale: Understanding the solubility in a range of solvents is critical for developing purification and formulation processes.

  • Procedure:

    • Prepare a series of vials containing a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, toluene, hexane).

    • To each vial, add a small, pre-weighed amount of the compound (e.g., 10 mg).

    • Vortex each vial for 2 minutes and then allow it to equilibrate at a controlled temperature (e.g., 25 °C) for 30 minutes.

    • Visually inspect for complete dissolution.

    • If dissolved, incrementally add more of the compound until saturation is reached.

    • Quantify the solubility (e.g., in mg/mL) for each solvent.

3. Spectroscopic Analysis:

  • Rationale: To provide an unambiguous structural confirmation and a reference for future quality control.

  • Procedure:

    • NMR: Dissolve an accurately weighed sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • IR: Obtain the IR spectrum using either a neat liquid film between salt plates (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

    • MS: Introduce the sample into a mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS), and acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization).

Conclusion

4-[2-(Cyclopropylmethoxy)ethyl]phenol is a molecule of significant interest in the pharmaceutical industry due to its role as a key intermediate and impurity in the synthesis of Betaxolol. While many of its physical properties are currently reported as predicted values, this guide provides a comprehensive framework for their experimental determination. The outlined protocols, grounded in standard analytical chemistry principles, offer a pathway to generating the robust and reliable data required for drug development and quality control. A thorough understanding of these physical characteristics is not merely an academic exercise but a critical component of ensuring the consistency and safety of pharmaceutical manufacturing processes.

References

  • PubChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. National Center for Biotechnology Information. [Link]

  • LookChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. [Link]

  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • ResearchGate. Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. [Link]

  • FooDB. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). [Link]

  • Wikipedia. 4-Ethylphenol. [Link]

  • Cheméo. Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). [Link]

  • ResearchGate. 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]

  • CAS Common Chemistry. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. [Link]

  • NIST. Phenol, 4-ethyl-. [Link]

  • NIST. Phenol, 4-ethyl-2-methoxy-. [Link]

  • EPA. 4-[2-(cyclopropylmethoxy)ethyl]phenol - Related Substances. [Link]

  • NIST. Phenol, 4-ethyl-2-methoxy-. [Link]

Sources

Exploratory

"4-(Cyclopropylmethoxy)-2-ethylphenol" CAS number 63659-16-5

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-2-ethylphenol CAS Number: 63659-16-5 Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 4-(Cyclopropylmethoxy)-2-ethylphenol is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-2-ethylphenol

CAS Number: 63659-16-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylmethoxy)-2-ethylphenol is a phenolic ether of significant interest within the pharmaceutical industry. Its chemical structure, characterized by a phenol ring substituted with an ethyl group and a cyclopropylmethoxy ether linkage, makes it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its critical role in drug development, analytical methodologies for its characterization, and essential safety and toxicological information. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical research and pharmaceutical manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Cyclopropylmethoxy)-2-ethylphenol is fundamental to its application in synthesis and analysis. These properties dictate its reactivity, solubility, and chromatographic behavior.

PropertyValueReference(s)
CAS Number 63659-16-5[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
IUPAC Name 4-(Cyclopropylmethoxy)-2-ethylphenol[1]
Appearance Colorless oil[2]
Boiling Point 304.4 °C at 760 mmHg (Predicted)
Density 1.112 g/cm³ (Predicted)
pKa 10.01 ± 0.15 (Predicted)
LogP 2.36

Core Synthesis Pathway: Williamson Ether Synthesis

The primary route for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol is through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[6] In this specific synthesis, 4-ethylguaiacol (2-methoxy-4-ethylphenol) can be demethylated to 4-ethylcatechol, which is then selectively O-alkylated with a cyclopropylmethyl halide. However, a more direct and industrially relevant approach starts from 4-hydroxyphenylethanol, which is first etherified and then the ethyl group is introduced. A common precursor is 4-(2-hydroxyethyl)phenol.[7]

The synthesis of the closely related compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol, is well-documented in the context of Betaxolol synthesis, and a similar strategy can be applied.[8]

cluster_synthesis Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol 4-hydroxyphenylethanol 4-(2-Hydroxyethyl)phenol Intermediate_Phenoxide Intermediate Phenoxide 4-hydroxyphenylethanol->Intermediate_Phenoxide Deprotonation Base_Solvent Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Base_Solvent->Intermediate_Phenoxide Cyclopropylmethyl_halide Cyclopropylmethyl halide (e.g., bromide or chloride) SN2_Reaction Williamson Ether Synthesis (SN2 Reaction) Cyclopropylmethyl_halide->SN2_Reaction Intermediate_Phenoxide->SN2_Reaction Product 4-(Cyclopropylmethoxy)-2-ethylphenol SN2_Reaction->Product

Core synthesis pathway for 4-(Cyclopropylmethoxy)-2-ethylphenol.
Detailed Experimental Protocol: Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol

This protocol is adapted from methodologies described for the synthesis of Betaxolol intermediates.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-hydroxyethyl)phenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2 equivalents) or sodium hydride (NaH, 1.1 equivalents) to the solution. If using NaH, exercise caution as it is highly reactive and produces hydrogen gas.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding phenoxide salt.

  • Addition of Alkylating Agent: Slowly add cyclopropylmethyl bromide (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for several hours (4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solid. If NaH was used, quench the excess hydride carefully with a few drops of water or isopropanol.

  • Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-[2-(cyclopropylmethoxy)ethyl]phenol.

Role in Drug Development: A Key Intermediate for Betaxolol

The primary and most significant application of 4-(Cyclopropylmethoxy)-2-ethylphenol is as a crucial intermediate in the industrial synthesis of Betaxolol.[1][2] Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[10] The synthesis of Betaxolol involves the reaction of 4-(Cyclopropylmethoxy)-2-ethylphenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine.[7][9]

cluster_betaxolol_synthesis Role in Betaxolol Synthesis Intermediate 4-(Cyclopropylmethoxy)-2-ethylphenol Epoxide_Formation Epoxide Formation Intermediate->Epoxide_Formation Epichlorohydrin_Base Epichlorohydrin Base Epichlorohydrin_Base->Epoxide_Formation Epoxide_Intermediate Epoxide Intermediate Epoxide_Formation->Epoxide_Intermediate Ring_Opening Epoxide Ring Opening Epoxide_Intermediate->Ring_Opening Isopropylamine Isopropylamine Isopropylamine->Ring_Opening Betaxolol Betaxolol Ring_Opening->Betaxolol

Logical relationship of the intermediate to the final drug product.

Analytical Methodologies

Accurate and precise analytical methods are essential for monitoring the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol and for quality control of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of phenolic compounds.[2][11]

High-Performance Liquid Chromatography (HPLC) Protocol

This is a representative HPLC method for the analysis of phenolic compounds and would require validation for this specific analyte.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape.

cluster_analytical_workflow Analytical Workflow for 4-(Cyclopropylmethoxy)-2-ethylphenol Sample Sample of 4-(Cyclopropylmethoxy)-2-ethylphenol Derivatization Derivatization (Optional) (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatography (Separation) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Detection and Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Structural Elucidation) MS_Detection->Data_Analysis

A generalized experimental workflow for GC-MS analysis.
  • Instrumentation: A GC-MS system with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is performed, use a silylating agent like BSTFA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(Cyclopropylmethoxy)-2-ethylphenol.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, the cyclopropyl protons, and the methylene protons of the ether linkage. The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Biological Activity and Mechanism of Action

Based on a comprehensive review of the scientific literature, 4-(Cyclopropylmethoxy)-2-ethylphenol is predominantly recognized for its role as a synthetic precursor to Betaxolol.[1][2] There is a notable lack of publicly available research on the independent biological activities, pharmacological effects, or mechanism of action of this compound.

However, it belongs to the broader class of alkylphenols and phenolic ethers. Some alkylphenols are known to have biological effects, including endocrine-disrupting properties.[12][13] Phenolic compounds, in general, are a large and diverse group of molecules with a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[14][15][16] Any potential biological activity of 4-(Cyclopropylmethoxy)-2-ethylphenol would need to be investigated through dedicated in vitro and in vivo studies.

Safety and Toxicology

As a chemical intermediate, proper handling and safety precautions are paramount when working with 4-(Cyclopropylmethoxy)-2-ethylphenol.

Hazard Identification

The following GHS hazard statements have been associated with this compound:[1]

Hazard CodeStatement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H319 Causes serious eye irritation
H332 Harmful if inhaled
Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicological Profile

Conclusion

4-(Cyclopropylmethoxy)-2-ethylphenol is a chemical compound of significant industrial importance, primarily serving as a key building block in the synthesis of the pharmaceutical agent Betaxolol. Its synthesis is well-established through the Williamson ether synthesis. While its chemical and physical properties are defined, and analytical methods for its characterization are available, there is a clear gap in the scientific literature regarding its intrinsic biological activity and toxicological profile. This guide provides a solid foundation for researchers and drug development professionals working with this compound, emphasizing the importance of safe handling and its strategic role in pharmaceutical manufacturing. Further research into its potential biological effects could reveal new applications for this molecule.

References

  • Betaxolol - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents. (n.d.).
  • Alkylphenols in the Environment and Their Adverse Effects on Living Organisms. (n.d.). DergiPark. Retrieved from [Link]

  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol. (n.d.). PubChem. Retrieved from [Link]

  • Toxic Chemistry: Alkylphenols. (n.d.). GreenSpec. Retrieved from [Link]

  • Alkylphenol Ethoxylates Toxicity. (n.d.). Area. Retrieved from [Link]

  • Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. (2013, May 28). ACS Publications. Retrieved from [Link]

  • An in vitro approach to investigate ocular metabolism: Part II - Betaxolol. (2016, April 26). Novartis OAK. Retrieved from [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015, September 7). TÜBİTAK Academic Journals. Retrieved from [Link]

  • An in vitro approach to investigate ocular metabolism of a topical, selective β1-adrenergic blocking agent, betaxolol. (2014, December 5). PubMed. Retrieved from [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Environmental fate of alkylphenols and alkylphenol ethoxylates—a review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Resources and Biological Activities of Natural Polyphenols. (n.d.). PMC - NCBI. Retrieved from [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022, December 15). MDPI. Retrieved from [Link]

  • Betaxolol Hydrochloride - Impurity D (Freebase). (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Phenol, 4-(methylamino)- - SpectraBase. (n.d.). Retrieved from [Link]

  • An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale. (2024, July 3). ACS Publications. Retrieved from [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021, September 7). MDPI. Retrieved from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities. (2022, March 22). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. (n.d.). SciELO. Retrieved from [Link]

  • Critical Evaluation of Multifunctional Betaxolol Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction. (2022, December 3). PMC - NCBI. Retrieved from [Link]

  • (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). (2015, September 7). ResearchGate. Retrieved from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological Activity of Acetylated Phenolic Compounds. (2007, January 3). ACS Publications. Retrieved from [Link]

  • Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. (n.d.). PMC - NCBI. Retrieved from [Link]

  • 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). The... (n.d.). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalytic hydro-deoxygenation of acetic acid, 4-ethylguaiacol, and furfural from bio-oil over Ni₂P/HZSM-5 catalysts. (2021, September 22). Nature.com. Retrieved from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (2026, March 10). Doc Brown's Chemistry. Retrieved from [Link]

  • PREPARATION AND EVALUATION OF CONTROLLED RELEASE OF BETAXOLOL HYDROCHLORIDE OCULAR INSERTS. (2015, August 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

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  • Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. (2025, January 1). YouTube. Retrieved from [Link]

  • Phenol Reactions: Properties, Types, and Uses (Full Lesson). (2023, December 4). YouTube. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Structure Elucidation of 4-(Cyclopropylmethoxy)-2-ethylphenol

Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(Cyclopropylmethoxy)-2-ethylphenol, a key intermediate in the synthesis of the beta-blocker Betaxolol.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(Cyclopropylmethoxy)-2-ethylphenol, a key intermediate in the synthesis of the beta-blocker Betaxolol.[1][2] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes a self-validating analytical workflow. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a logical and robust pathway to unambiguously confirm the molecular structure of the target compound.

Introduction and Analytical Strategy

The unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility in fields like medicinal chemistry and materials science. The target of this guide, 4-(Cyclopropylmethoxy)-2-ethylphenol (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.25 g/mol ), possesses a unique combination of functional groups: a substituted phenol ring, an ethyl group, and a cyclopropylmethoxy ether moiety.[3] Each of these features provides a distinct spectroscopic fingerprint.

Our strategy is built on the principle of convergent validation, where orthogonal analytical techniques provide complementary pieces of structural evidence. No single technique is sufficient; instead, the collective data from NMR, MS, and IR spectroscopy will be used to build an unassailable structural argument. This guide will detail the optimized protocols for each technique and the logical framework for interpreting the resulting data.

G cluster_0 Analytical Workflow Sample Sample NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR_Spectroscopy Parallel Analysis Mass_Spectrometry Mass Spectrometry (EI-MS) Sample->Mass_Spectrometry Parallel Analysis IR_Spectroscopy Infrared Spectroscopy (FTIR) Sample->IR_Spectroscopy Parallel Analysis Structure_Elucidation Final Structure Confirmation NMR_Spectroscopy->Structure_Elucidation Connectivity & Framework Mass_Spectrometry->Structure_Elucidation Molecular Weight & Fragmentation IR_Spectroscopy->Structure_Elucidation Functional Groups

Figure 1: High-level workflow for the structural elucidation of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4] We will employ a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to piece together the molecular puzzle.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 10-20 mg of the purified "4-(Cyclopropylmethoxy)-2-ethylphenol" sample.[5]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined solvent peak.[6]

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[1]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Instrumentation and Parameters:

  • Spectrometer: A 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • COSY (Correlation Spectroscopy): Standard cosygpppqf pulse program to establish ³J(H,H) correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): Standard hsqcedetgpsisp2.3 pulse program to identify direct one-bond C-H correlations.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Table 1: Predicted ¹H NMR Spectral Data for 4-(Cyclopropylmethoxy)-2-ethylphenol (Predicted using NMRDB.org and analysis of analogous structures)[7][8]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Phenolic -OH~5.0-6.0Broad Singlet1HThe acidic proton of the phenol is often broad and its chemical shift is concentration-dependent.
Ar-H (H-6)~6.85d, J ≈ 2.5 Hz1HThis aromatic proton is ortho to the -OH group and meta to the ether-linked side chain, showing only a small meta coupling.
Ar-H (H-5)~6.75dd, J ≈ 8.5, 2.5 Hz1HOrtho to H-3 and meta to H-6, showing both ortho and meta coupling.
Ar-H (H-3)~6.65d, J ≈ 8.5 Hz1HThis aromatic proton is ortho to the ethyl group and the ether-linked side chain, showing ortho coupling to H-5.
O-CH₂ -CH₂-Ar~4.05t, J ≈ 7.0 Hz2HMethylene group directly attached to the ether oxygen, deshielded by the oxygen atom.
CH₂ -CH₃~2.60q, J ≈ 7.5 Hz2HMethylene of the ethyl group, split into a quartet by the adjacent methyl group.
O-CH₂-CH₂ -Ar~2.90t, J ≈ 7.0 Hz2HMethylene group attached to the aromatic ring, shifted downfield due to the ring current.
O-CH₂-CH -(CH₂)₂~1.10m1HThe methine proton of the cyclopropyl group is in a complex environment.
CH₃ -CH₂~1.25t, J ≈ 7.5 Hz3HMethyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
Cyclopropyl -CH₂-~0.55m2HDiastereotopic methylene protons of the cyclopropyl ring, upfield due to ring strain.
Cyclopropyl -CH₂-~0.25m2HDiastereotopic methylene protons of the cyclopropyl ring, highly shielded and upfield.
Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Cyclopropylmethoxy)-2-ethylphenol (Predicted using online tools and data from analogous compounds)[6][9]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-4 (Ar-C-O)~153.0Aromatic carbon directly attached to the phenolic oxygen, significantly deshielded.
C-1 (Ar-C-OH)~145.0Aromatic carbon bearing the hydroxyl group.
C-2 (Ar-C-Et)~137.0Aromatic carbon substituted with the ethyl group.
C-5 (Ar-CH)~129.0Aromatic methine carbon.
C-3 (Ar-CH)~116.0Aromatic methine carbon, shielded by the ortho -OH group.
C-6 (Ar-CH)~115.5Aromatic methine carbon, also shielded by the ortho -OH group.
C H₂-O-CH₂~74.0Methylene carbon of the ether linkage, attached to the cyclopropyl group.
O-C H₂-CH₂~70.0Methylene carbon of the ether linkage, attached to the ethyl-phenyl group.
Ar-C H₂-CH₂~38.0Methylene carbon attached to the aromatic ring.
C H₂-CH₃~23.0Methylene carbon of the ethyl group.
C H- (Cyclopropyl)~10.5Methine carbon of the cyclopropyl group.
C H₃-CH₂~16.0Methyl carbon of the ethyl group.
C H₂- (Cyclopropyl)~3.5Methylene carbons of the cyclopropyl ring, highly shielded.
2D NMR for Connectivity Confirmation

G cluster_1 2D NMR Correlation Logic 1H_NMR ¹H NMR Signals COSY COSY (H-H Correlation) 1H_NMR->COSY HSQC HSQC (C-H Correlation) 1H_NMR->HSQC 13C_NMR ¹³C NMR Signals 13C_NMR->HSQC Fragments Identified Structural Fragments COSY->Fragments Proton Spin Systems HSQC->Fragments CHx Groups Final_Structure Assembled Structure Fragments->Final_Structure Connectivity Assembly

Figure 2: Logic diagram showing how 2D NMR experiments connect 1D data to build the final structure.

  • COSY: This experiment will be crucial for confirming the proton-proton coupling networks. We expect to see correlations between:

    • The aromatic protons H-3 and H-5, and H-5 and H-6, confirming their positions on the ring.

    • The methylene and methyl protons of the ethyl group (~2.60 ppm and ~1.25 ppm).

    • The two methylene groups of the ethyl-ether side chain (~4.05 ppm and ~2.90 ppm).

    • The protons within the cyclopropylmethoxy moiety.

  • HSQC: This experiment directly links each proton to the carbon it is attached to, validating the assignments made in Tables 1 and 2.[10] For example, the proton signal at ~2.60 ppm will show a correlation to the carbon signal at ~23.0 ppm, confirming this as the -C H₂-CH₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[4]

Experimental Protocol: GC-MS Analysis

For a semi-volatile compound like 4-(Cyclopropylmethoxy)-2-ethylphenol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal method.[11]

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Instrumentation and Parameters:

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System (Electron Ionization):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Predicted Mass Spectrum and Fragmentation Analysis

Table 3: Predicted Key Ions in the Mass Spectrum of 4-(Cyclopropylmethoxy)-2-ethylphenol

m/z ValueIonFragmentation PathwaySignificance
192[M]⁺˙Molecular IonConfirms the molecular weight of the compound. Phenols typically show a strong molecular ion peak.[7]
135[M - C₄H₇]⁺Loss of cyclopropylmethyl radicalCleavage of the ether bond, a common fragmentation pathway for ethers.[12]
121[M - C₄H₇O]⁺˙Loss of cyclopropylmethoxy radicalCleavage of the C-C bond adjacent to the ether oxygen.
107[C₇H₇O]⁺Benzylic cleavageCleavage of the bond between the two methylene groups of the side chain, forming a stable hydroxybenzyl-type cation.
57[C₄H₉]⁺Cyclopropylmethyl cationThe cyclopropylmethyl fragment itself.

The presence of a prominent molecular ion peak at m/z 192 is the first critical piece of evidence, confirming the molecular formula C₁₂H₁₆O₂. The subsequent fragmentation pattern, particularly the loss of fragments corresponding to the cyclopropylmethyl (m/z 57) and ethyl groups, provides strong evidence for the proposed connectivity.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13]

Experimental Protocol: FTIR Analysis

Sample Preparation:

  • Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (NaCl or KBr) from a volatile solvent.

Instrumentation and Parameters:

  • Spectrometer: A standard FTIR spectrometer with an ATR accessory.

  • Scan Range: 4000-600 cm⁻¹.

  • Number of Scans: 32.

  • Resolution: 4 cm⁻¹.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Peaks for 4-(Cyclopropylmethoxy)-2-ethylphenol (Based on data for phenols and ethers)[14]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350 (broad)O-H stretchPhenolThe broadness is due to hydrogen bonding and is highly characteristic of a phenolic -OH group.
~3050-3000C-H stretchAromatic & CyclopropylStretching vibrations of C-H bonds on the aromatic ring and the strained cyclopropyl ring.
2960-2850C-H stretchAliphatic (Ethyl, Methylene)Asymmetric and symmetric stretching of the sp³ hybridized C-H bonds.
~1610, ~1500C=C stretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1240C-O stretchAryl EtherAsymmetric C-O-C stretch, typical for aryl ethers.[14]
~1120C-O stretchAlkyl Ether & PhenolC-O stretching vibrations from the ether and the phenol C-OH bond.
~820C-H bendAromatic (out-of-plane)Bending characteristic of a 1,2,4-trisubstituted benzene ring.

The IR spectrum provides immediate confirmation of the key functional groups. The broad peak around 3350 cm⁻¹ is definitive evidence of the hydroxyl group, while the strong absorptions around 1240 cm⁻¹ and 1120 cm⁻¹ confirm the presence of the C-O bonds of the ether and phenol moieties.

Conclusion: Convergent Structural Proof

The structure of 4-(Cyclopropylmethoxy)-2-ethylphenol is unequivocally confirmed through the synergistic application of NMR, MS, and IR spectroscopy.

  • IR spectroscopy confirmed the presence of the essential phenol (-OH) and ether (C-O-C) functional groups.

  • Mass spectrometry established the correct molecular weight (192 g/mol ) and showed fragmentation patterns consistent with the proposed ethyl and cyclopropylmethoxy substituents.

  • NMR spectroscopy (¹H, ¹³C, COSY, and HSQC) provided the definitive blueprint of the molecule. It elucidated the 1,2,4-trisubstitution pattern of the aromatic ring and unambiguously established the connectivity of the ethyl group and the cyclopropylmethoxyethyl side chain, leaving no doubt as to the final structure.

This multi-faceted, self-validating workflow provides an authoritative and robust model for the structural elucidation of complex organic molecules, meeting the rigorous standards required for pharmaceutical development and advanced chemical research.

References

  • PubChem. (n.d.). 4-Ethylphenol. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropanemethanol. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Mass spectrometry- Fragmentation patterns of phenols & ethers. (2020, November 25). YouTube. Retrieved March 15, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Arizona. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved March 15, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved March 15, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved March 15, 2026, from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 15, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved March 15, 2026, from [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved March 15, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry. Retrieved March 15, 2026, from [Link]

  • LookChem. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved March 15, 2026, from [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved March 15, 2026, from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved March 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved March 15, 2026, from [Link]

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  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved March 15, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-2-ethylphenol: Synthesis, Characterization, and Applications in Drug Development

Abstract This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)-2-ethylphenol, a key intermediate in the synthesis of the cardioselective β-adrenergic receptor blocker, Betaxolol. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)-2-ethylphenol, a key intermediate in the synthesis of the cardioselective β-adrenergic receptor blocker, Betaxolol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's chemical and physical properties, provides detailed synthesis protocols with mechanistic insights, outlines methods for its purification and characterization, and discusses its significant role in pharmaceutical applications. The guide is structured to offer not only procedural details but also the scientific rationale behind the methodologies, ensuring a thorough understanding for practical application and further research.

Introduction

4-(Cyclopropylmethoxy)-2-ethylphenol, with the chemical formula C₁₂H₁₆O₂ and a molecular weight of approximately 192.25 g/mol , is a phenolic ether of significant interest in medicinal chemistry.[1] Its primary and most well-documented application is as a crucial precursor in the industrial synthesis of Betaxolol.[2] Betaxolol is a selective β₁ adrenergic receptor antagonist used in the management of hypertension and, in ophthalmic form, for the treatment of glaucoma. The unique cyclopropylmethoxy moiety of this intermediate is a key structural feature that contributes to the pharmacological profile of the final active pharmaceutical ingredient (API). Understanding the synthesis and properties of 4-(Cyclopropylmethoxy)-2-ethylphenol is therefore paramount for chemists and process developers involved in the production of Betaxolol and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Cyclopropylmethoxy)-2-ethylphenol is presented in the table below. These properties are essential for its handling, purification, and in the design of synthetic routes.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1][2]
CAS Number 63659-16-5[2][3]
Appearance Colorless oil[4]
Boiling Point 304.4 °C at 760 mmHg[4]
Density ~1.112 g/cm³[4]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[4]
Synonyms Betaxolol Impurity D, 4-[2-(cyclopropylmethoxy)ethyl]phenol[1][2]

Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Several synthetic routes to 4-(Cyclopropylmethoxy)-2-ethylphenol have been reported, with the choice of route often depending on the availability and cost of starting materials, as well as scalability for industrial production. A common and efficient method involves the etherification of a suitable phenolic precursor. Below is a detailed protocol based on a well-established synthetic strategy.

Synthesis from 4-(2-Hydroxyethyl)phenol via Williamson Ether Synthesis

This route is advantageous as it builds the cyclopropylmethoxy ether linkage onto a readily available starting material. The core of this synthesis is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide.[5]

Diagram of the Synthesis Workflow:

SynthesisWorkflow A 4-(2-Hydroxyethyl)phenol B Deprotonation with Base (e.g., NaH) A->B Base C Alkoxide Intermediate B->C E Williamson Ether Synthesis (SN2 Reaction) C->E D (Bromomethyl)cyclopropane D->E Alkylating Agent F 4-(Cyclopropylmethoxy)-2-ethylphenol E->F G Purification (e.g., Column Chromatography) F->G H Pure Product G->H

Caption: Workflow for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Experimental Protocol:

Step 1: Deprotonation of 4-(2-Hydroxyethyl)phenol

  • To a stirred solution of 4-(2-hydroxyethyl)phenol (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.

Scientific Rationale: The use of a strong, non-nucleophilic base like NaH is crucial to quantitatively deprotonate the primary alcohol, which is more acidic than the phenolic hydroxyl group in this case due to the electron-donating effect of the ethyl group, to form the more reactive alkoxide nucleophile. Anhydrous conditions are essential as NaH reacts violently with water. An inert atmosphere prevents the reaction of the highly reactive alkoxide with atmospheric oxygen.

Step 2: Williamson Ether Synthesis

  • Cool the suspension of the alkoxide back to 0 °C.

  • Add (bromomethyl)cyclopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

Scientific Rationale: This is a classic SN2 reaction. The alkoxide acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane and displacing the bromide leaving group. Using a slight excess of the alkylating agent ensures complete reaction of the alkoxide. Heating is often necessary to drive the reaction to completion at a reasonable rate.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford pure 4-(Cyclopropylmethoxy)-2-ethylphenol.

Scientific Rationale: The aqueous work-up is necessary to remove the inorganic byproducts and any remaining polar reagents. Extraction with an immiscible organic solvent isolates the desired product. Washing with brine helps to break any emulsions and further dry the organic layer. Column chromatography is a standard technique for purifying organic compounds based on their polarity, effectively separating the product from any unreacted starting materials or side products.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(Cyclopropylmethoxy)-2-ethylphenol.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure of the molecule. Expected signals would include:

    • Aromatic protons in the region of δ 6.5-7.2 ppm, showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

    • A triplet for the methyl protons of the ethyl group around δ 1.2 ppm.

    • A quartet for the methylene protons of the ethyl group adjacent to the aromatic ring around δ 2.6 ppm.

    • A triplet for the methylene protons of the ethyl group adjacent to the ether oxygen around δ 3.6 ppm.

    • A doublet for the methylene protons of the cyclopropylmethyl group around δ 3.3 ppm.

    • A multiplet for the methine proton of the cyclopropyl group in the upfield region, typically around δ 0.8-1.2 ppm.

    • Multiplets for the diastereotopic methylene protons of the cyclopropyl ring in the highly shielded region of δ 0.1-0.6 ppm.

    • A broad singlet for the phenolic hydroxyl proton, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of unique carbon signals, confirming the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

    • A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

    • C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.

    • A strong C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (approximately 192.25). The fragmentation pattern can provide further structural information.

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and quantifying 4-(Cyclopropylmethoxy)-2-ethylphenol, especially in the context of pharmaceutical manufacturing where it is considered an impurity of Betaxolol (Betaxolol Impurity D).

Diagram of Analytical Workflow:

AnalyticalWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis A Weigh Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D G Derivatization (Optional) (e.g., Silylation) C->G E Separation on C18 Column D->E F UV Detection E->F K K F->K Data Analysis & Quantification H Inject into GC-MS G->H I Separation on Capillary Column H->I J Mass Spectrometric Detection I->J J->K

Caption: General workflow for the analytical determination of 4-(Cyclopropylmethoxy)-2-ethylphenol.

High-Performance Liquid Chromatography (HPLC) Protocol:

A stability-indicating HPLC method for Betaxolol and its impurities can be adapted for the analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 275 nm).[6]

  • Quantification: An external standard calibration curve should be prepared using a certified reference standard of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Scientific Rationale: Reverse-phase HPLC is well-suited for the analysis of moderately polar compounds like phenols. The C18 stationary phase provides good retention and separation. The mobile phase composition can be optimized to achieve the desired retention time and resolution from other components. UV detection is a robust and common method for chromophoric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For polar compounds like phenols, derivatization is often employed to improve volatility and chromatographic peak shape.

  • Derivatization (Optional but Recommended): The phenolic hydroxyl group can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active proton with a non-polar trimethylsilyl (TMS) group.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components with different boiling points.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Scientific Rationale: GC provides high-resolution separation of volatile compounds. Mass spectrometry offers definitive identification based on the mass-to-charge ratio of the molecule and its fragments. Derivatization is a key step to overcome the challenges of analyzing polar phenols by GC, reducing peak tailing and improving thermal stability.

Role in Drug Development and Potential Applications

The primary significance of 4-(Cyclopropylmethoxy)-2-ethylphenol lies in its role as a key intermediate in the synthesis of Betaxolol. The synthesis of Betaxolol typically proceeds by the reaction of 4-(Cyclopropylmethoxy)-2-ethylphenol with epichlorohydrin, followed by reaction with isopropylamine.

Diagram of Betaxolol Synthesis from the Intermediate:

BetaxololSynthesis A 4-(Cyclopropylmethoxy)-2-ethylphenol B Reaction with Epichlorohydrin A->B Base C Epoxide Intermediate B->C D Reaction with Isopropylamine C->D E Betaxolol D->E

Caption: Key steps in the synthesis of Betaxolol from 4-(Cyclopropylmethoxy)-2-ethylphenol.

While its primary role is as a synthetic building block, the presence of the phenolic and cyclopropylmethoxy moieties suggests that the molecule could potentially exhibit biological activities of its own. Phenolic compounds are known for their antioxidant properties, and the incorporation of a cyclopropyl group can influence a molecule's metabolic stability and binding affinity to biological targets. However, to date, there is limited publicly available research on the specific biological activities of 4-(Cyclopropylmethoxy)-2-ethylphenol itself. Further investigation into its pharmacological profile could be a potential area for future research.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 4-(Cyclopropylmethoxy)-2-ethylphenol. Based on available safety data for similar phenolic compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

4-(Cyclopropylmethoxy)-2-ethylphenol is a molecule of significant industrial importance, primarily serving as a key intermediate in the synthesis of the widely used pharmaceutical, Betaxolol. This technical guide has provided a comprehensive overview of its synthesis, characterization, and analytical methodologies. The detailed protocols and the scientific rationale behind them are intended to equip researchers and drug development professionals with the necessary knowledge for the efficient and safe handling and application of this compound. While its current application is well-defined, the potential for this molecule to possess intrinsic biological activity remains an area open for exploration, highlighting the continuous journey of discovery in the field of medicinal chemistry.

References

  • LGC Standards. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved from LGC Standards website.[3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052481, 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved from PubChem.[1]

  • Der Pharma Chemica. (2024, April 26). Determination and Quantification of an N-nitroso-Betaxolol in the Betaxolol Hydrochloride Active Pharmaceutical Ingredient by LC.[7]

  • Oxford Academic. (2024, May 8). LC and LC–MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol.[8]

  • Santa Cruz Biotechnology. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved from SCBT.[2]

  • LGC Standards. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol.[9]

  • ResearchGate. (2024, May 11). (PDF) LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol.[10]

  • ResearchGate. (n.d.). Stability-Indicating HPLC Method for Betaxolol HCl and Its Pharmaceutical Dosage Forms.[6]

  • ResearchGate. (n.d.). Determination of the β-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the α-cleavage fragment (m/z 72).[11]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.[5]

  • PMC. (n.d.). A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets.[12]

  • Chemos GmbH & Co. KG. (2019, December 3). Safety Data Sheet: 4-Ethylphenol.[13]

  • MilliporeSigma. (n.d.). 4-(2-(Cyclopropylmethoxy)ethyl)phenol.

  • NIST. (n.d.). Phenol, 4-ethyl-2-methoxy-. Retrieved from the NIST WebBook.[14]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.[15]

  • ResearchGate. (n.d.). Determination of the beta-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the alpha-cleavage fragment (m/z 72).[16]

  • LookChem. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol.[4]

Sources

Foundational

Thermodynamic Solubility Profiling of 4-(Cyclopropylmethoxy)-2-ethylphenol: A Technical Guide for Preclinical Development

Executive Summary The accurate determination of solubility is a foundational pillar in early-stage drug development, dictating everything from Biopharmaceutics Classification System (BCS) categorization to the selection...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of solubility is a foundational pillar in early-stage drug development, dictating everything from Biopharmaceutics Classification System (BCS) categorization to the selection of optimal crystallization solvents. This whitepaper provides an in-depth technical framework for evaluating the solubility of 4-(Cyclopropylmethoxy)-2-ethylphenol . By deconstructing the molecule's physicochemical properties, applying Hansen Solubility Parameters (HSP), and establishing self-validating experimental protocols, this guide ensures that your solubility data is both thermodynamically accurate and mechanistically sound.

Structural Causality & Physicochemical Profiling

To predict and measure solubility effectively, we must first understand the causality behind the molecule's interactions with various solvents. 4-(Cyclopropylmethoxy)-2-ethylphenol is a substituted phenolic ether characterized by three distinct functional domains:

  • The Phenolic Hydroxyl (-OH): This group acts as both a hydrogen bond donor and acceptor. However, its pKa is weakly acidic (typically around 10.0–10.5). At physiological pH (1.2–7.4), it remains unionized, severely limiting aqueous solubility.

  • The 2-Ethyl Group: Positioned ortho to the hydroxyl group, this aliphatic chain provides steric shielding. This shielding slightly restricts the accessibility of the -OH group to solvent molecules, reducing the enthalpy of hydration and further driving down aqueous solubility.

  • The 4-Cyclopropylmethoxy Group: This bulky ether linkage at the para position is the primary driver of the molecule's high lipophilicity (LogP). While the ether oxygen provides a weak hydrogen bond acceptor site, the dominant force is the hydrophobic bulk of the cyclopropyl ring, which maximizes dispersion forces ( δD​ ).

Hansen Solubility Parameters (HSP) Analysis

According to the Hansen Solubility Parameter framework, the total cohesive energy of a liquid or solute is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ ) forces [1]. By extrapolating from baseline phenol and phenetole (ethyl phenyl ether) analogs [2], we can estimate the HSP profile for 4-(Cyclopropylmethoxy)-2-ethylphenol.

Table 1: Estimated Hansen Solubility Parameters

ParameterEstimated Value (MPa 1/2 )Structural Contributor
Dispersion ( δD​ ) 18.2 – 18.8Aromatic ring, ethyl chain, cyclopropyl ring
Polar ( δP​ ) 4.0 – 5.5Ether oxygen, phenolic -OH
Hydrogen Bonding ( δH​ ) 8.0 – 10.5Phenolic -OH (donor/acceptor), Ether (acceptor)

Insight: The relatively low δP​ and moderate δH​ place this molecule in a solubility sphere that strongly overlaps with medium-polarity organic solvents (e.g., ethyl acetate, lower alcohols) but falls far outside the cohesive energy sphere of water ( δH​≈42.3 ).

Thermodynamic Solvent Selection Matrix

Based on the structural causality and HSP estimates, we can predict the solubility behavior of 4-(Cyclopropylmethoxy)-2-ethylphenol across different solvent classes.

Table 2: Predicted Solubility Matrix

Solvent CategoryRepresentative SolventExpected SolubilityMechanistic Rationale
Aqueous / Buffers Water (pH 1.2 - 7.4)Very Low (< 0.1 mg/mL)High lipophilicity; lack of ionization at physiological pH.
Aqueous (Alkaline) 0.1 M NaOH (pH > 12)High (> 10 mg/mL)Deprotonation of the phenol to form a highly soluble phenolate salt.
Polar Aprotic DMSO, DMFVery High (> 50 mg/mL)Strong dipole interactions; excellent solvation of the ether and phenol groups.
Alcohols Ethanol, MethanolHigh (> 30 mg/mL)Favorable hydrogen bonding with the phenolic -OH and ether oxygen.
Non-Polar Organics Hexane, HeptaneModerate (~5-15 mg/mL)Dispersion forces ( δD​ ) dominate due to the cyclopropyl and ethyl groups.

Self-Validating Experimental Workflows

To transition from theoretical prediction to empirical data, rigorous experimental design is required. The protocols below are engineered as self-validating systems —meaning they contain internal controls to prevent false positives caused by supersaturation, non-specific binding, or pH drift.

The Gold-Standard Shake-Flask Protocol (ICH M9 Compliant)

The shake-flask method remains the most reliable technique for determining thermodynamic equilibrium solubility [3]. The following protocol is aligned with ICH M9 guidelines for biopharmaceutics classification [4].

Step-by-Step Methodology:

  • Solid Excess Preparation: Weigh an excess amount of 4-(Cyclopropylmethoxy)-2-ethylphenol (e.g., 20 mg) into a 2 mL glass HPLC vial.

    • Causality: A visible solid pellet must remain at the end of the assay. If all solid dissolves, you have merely measured a concentration, not the thermodynamic solubility limit.

  • Solvent Addition & pH Baseline: Add 1.0 mL of the target solvent or compendial buffer. For aqueous buffers, record the initial pH.

    • Causality: Phenols are weak acids. If they dissolve in weakly buffered media, they release protons, lowering the pH. This self-acidification shifts the equilibrium further toward the unionized, insoluble form.

  • Thermostatic Agitation: Seal the vials and incubate at 37 ± 1°C on an orbital shaker (300 rpm) for 24 hours. Prepare a parallel set of vials to shake for 48 hours.

    • Causality: Comparing the 24-hour and 48-hour timepoints acts as an internal validation control to confirm that thermodynamic equilibrium has been reached and that any initial supersaturation has collapsed.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter, explicitly discarding the first 200 µL of filtrate.

    • Causality: Highly lipophilic molecules like this will non-specifically bind to hydrophilic filters (e.g., Nylon). Polytetrafluoroethylene (PTFE) minimizes this, but discarding the initial filtrate is still mandatory to saturate any residual binding sites on the membrane, preventing artificially low concentration readings.

  • Quantification & Final pH Verification: Dilute the filtered supernatant into the HPLC mobile phase and quantify via HPLC-UV against a standard curve. Measure the pH of the remaining aqueous supernatant.

    • Causality: A shift of >0.1 pH units indicates inadequate buffer capacity, invalidating the specific pH data point and requiring a re-run with a stronger buffer [4].

ShakeFlask start 1. Add Excess Solid (Ensure visual pellet) solvent 2. Add Solvent/Buffer & Record Initial pH start->solvent shake 3. Thermostatic Shaking (37°C, 24-48h) solvent->shake sep 4. Phase Separation (Centrifuge + PTFE Filter) shake->sep analysis 5. HPLC-UV Analysis & Final pH Check sep->analysis validate 6. Equilibrium Validation (ΔC 24h vs 48h < 5%) analysis->validate validate->shake If ΔC > 5% Continue Shaking

Figure 1: Self-validating thermodynamic shake-flask workflow for equilibrium verification.

High-Throughput Kinetic Screening (Early Discovery)

For early-stage screening where API material is scarce, a filter-based kinetic solubility assay can be utilized [5].

  • Dissolve the compound in DMSO to create a 10 mM stock.

  • Spike 10 µL of the DMSO stock into 990 µL of pH 7.4 PBS buffer in a 96-well filter plate (1% DMSO final concentration).

  • Incubate on a shaker deck for 4 hours at room temperature.

  • Apply vacuum to filter the samples into a UV-transparent analysis plate.

  • Quantify via UV absorbance. Note: This measures kinetic (apparent) solubility, which is often higher than thermodynamic solubility due to the co-solvent effect of DMSO and the potential for metastable supersaturation.

pH-Dependent Solubility Dynamics

Because 4-(Cyclopropylmethoxy)-2-ethylphenol possesses an ionizable phenolic proton, its solubility is not static across the gastrointestinal tract or industrial extraction processes. According to the Henderson-Hasselbalch equation, the molecule will remain >99% in its unionized, highly lipophilic form at physiological pH. Only when the pH exceeds the molecule's pKa (~10.2) will it deprotonate into a phenolate anion, triggering a massive increase in aqueous solubility via ion-dipole interactions with water.

pHDependence molecule 4-(Cyclopropylmethoxy) -2-ethylphenol (pKa ≈ 10.2) ph_low pH < 8.0 Unionized Phenol molecule->ph_low H+ retained ph_high pH > 10.5 Phenolate Anion molecule->ph_high H+ lost lipophilic High Lipophilicity (Soluble in Organics) ph_low->lipophilic hydrophilic High Aqueous Solubility (Ion-Dipole Bonding) ph_high->hydrophilic

Figure 2: pH-dependent ionization pathway and its direct impact on solubility dynamics.

Conclusion

The solubility profile of 4-(Cyclopropylmethoxy)-2-ethylphenol is heavily dictated by the steric bulk and dispersion forces of its cyclopropylmethoxy and ethyl substituents, which suppress the hydrogen-bonding potential of its phenolic core. By utilizing Hansen Solubility Parameters to guide solvent selection and employing rigorously controlled, self-validating shake-flask methodologies, researchers can generate highly accurate thermodynamic data essential for downstream formulation and chemical processing.

References

  • Title: Hansen Solubility Parameters (HSP)
  • Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
  • Source: European Medicines Agency (EMA)
  • Title: Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Sigma-Aldrich URL
Exploratory

The Unsung Architect: A Technical Guide to 4-(Cyclopropylmethoxy)-2-ethylphenol, a Cornerstone in Cardiovascular Drug Synthesis

This guide delves into the discovery and history of 4-(Cyclopropylmethoxy)-2-ethylphenol, a molecule whose significance is not in its independent biological activity, but as a critical intermediate in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide delves into the discovery and history of 4-(Cyclopropylmethoxy)-2-ethylphenol, a molecule whose significance is not in its independent biological activity, but as a critical intermediate in the synthesis of a widely used pharmaceutical agent. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthetic evolution, the chemical strategies employed, and its pivotal role in medicinal chemistry.

Introduction: A Molecule Defined by its Purpose

4-(Cyclopropylmethoxy)-2-ethylphenol, with the chemical formula C₁₂H₁₆O₂ and CAS number 63659-16-5, is a phenolic organic compound.[1][2][3][4] Its discovery and development are not chronicled as a standalone therapeutic agent but are intrinsically linked to the synthesis of Betaxolol, a cardioselective β₁-adrenergic receptor blocker.[2][5][6] Betaxolol is prescribed for the treatment of hypertension and glaucoma.[5] Consequently, the history of 4-(Cyclopropylmethoxy)-2-ethylphenol is a story of process chemistry optimization, aimed at efficiently producing a key structural component of a blockbuster drug. It is also recognized as "Betaxolol Impurity D" in European Pharmacopoeia, highlighting its close relationship with the final active pharmaceutical ingredient.[1][2][6]

The Genesis: Development of Synthetic Pathways

The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol has been approached through various routes, each with its own set of advantages and challenges regarding starting material cost, reaction efficiency, and scalability for industrial production. The primary challenge lies in the regioselective construction of the substituted phenol.

Early Approaches and Their Limitations

Initial synthetic strategies for intermediates of this nature often involved lengthy reaction sequences with modest overall yields. Some of the earlier conceptual pathways included:

  • Multi-step synthesis from p-bromophenol: This route involved a sequence of protection of the hydroxyl group, a Grignard reaction to introduce the ethyl group, followed by several steps to build the cyclopropylmethoxy ether side chain. Such methods, while feasible in a laboratory setting, are often not economically viable for large-scale production due to the number of steps and accumulation of lower yields at each stage.[5]

  • Synthesis from p-hydroxyphenylethanol: Another approach starts with p-hydroxyphenylethanol, directly etherifying the phenolic hydroxyl group with a cyclopropylmethyl halide.[5] While this route is more direct, the starting material, p-hydroxyphenylethanol, can be relatively expensive, impacting the overall cost-effectiveness of the synthesis.[5]

These early methods highlighted the need for more efficient and economical synthetic processes, paving the way for the development of more streamlined approaches.

Modern Synthetic Methodologies: A Focus on Efficiency

Current patented methods for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol prioritize the use of readily available starting materials and aim for high-yield reactions under mild conditions.

Synthesis from p-Chlorophenol

A notable and economically viable route commences with p-chlorophenol. This process is characterized by a concise number of steps and the use of low-cost raw materials.[5]

Experimental Protocol:

  • Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of p-chlorophenol is first protected to prevent it from interfering with the subsequent Grignard reaction. A common protecting group for this purpose is the tert-butyl group, forming p-chlorophenyl tert-butyl ether. This is typically achieved by reacting p-chlorophenol with isobutylene in the presence of an acid catalyst.

  • Grignard Reaction for Ethyl Group Introduction: The protected p-chlorophenyl tert-butyl ether is then subjected to a Grignard reaction. Magnesium metal is used to form the Grignard reagent, which then reacts with an ethylating agent, such as ethyl sulfate or an ethyl halide, to introduce the ethyl group at the position para to the ether linkage.

  • Etherification with Cyclopropylmethyl Halide: The resulting 4-ethylphenyl tert-butyl ether is then deprotonated with a strong base to form the corresponding phenoxide, which subsequently undergoes a Williamson ether synthesis with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) to form the desired ether linkage.

  • Deprotection: The final step involves the removal of the tert-butyl protecting group under acidic conditions to yield 4-(Cyclopropylmethoxy)-2-ethylphenol.

Causality Behind Experimental Choices:

  • The choice of a tert-butyl protecting group is strategic due to its stability under the basic conditions of the Grignard reaction and its relatively straightforward removal under acidic conditions.

  • The Grignard reaction is a classic and powerful carbon-carbon bond-forming reaction, ideal for introducing the ethyl group onto the aromatic ring.

  • The Williamson ether synthesis is a reliable and well-established method for forming ether linkages.

Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol from p-Chlorophenol

G p_chlorophenol p-Chlorophenol protected_phenol p-Chlorophenyl tert-butyl ether p_chlorophenol->protected_phenol Protection (Isobutylene, H+) grignard_intermediate Grignard Reagent protected_phenol->grignard_intermediate Grignard Formation (Mg) ethylated_intermediate 4-Ethylphenyl tert-butyl ether grignard_intermediate->ethylated_intermediate Ethylation (e.g., Ethyl sulfate) final_product 4-(Cyclopropylmethoxy)-2-ethylphenol ethylated_intermediate->final_product 1. Etherification (Base, Cyclopropylmethyl bromide) 2. Deprotection (H+)

Caption: Synthetic pathway from p-Chlorophenol.

Synthesis via Debenzylation

Another efficient route involves the debenzylation of a protected precursor. This method offers high yields and purity.[2]

Experimental Protocol:

  • Synthesis of 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene: This starting material can be synthesized from p-benzyloxyphenol through a series of reactions to introduce the ethyl and cyclopropylmethoxy groups.

  • Catalytic Hydrogenolysis: The 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene is subjected to catalytic hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The benzyl protecting group is cleaved, yielding the final product, 4-(Cyclopropylmethoxy)-2-ethylphenol.

Causality Behind Experimental Choices:

  • The benzyl group is an excellent protecting group for phenols as it is stable to a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenolysis.

  • Catalytic hydrogenolysis is a highly efficient and clean deprotection method, often proceeding with high yields and producing minimal byproducts.

Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol via Debenzylation

G start 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene product 4-(Cyclopropylmethoxy)-2-ethylphenol start->product Catalytic Hydrogenolysis (H₂, Pd/C)

Caption: Debenzylation to yield the final product.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 4-(Cyclopropylmethoxy)-2-ethylphenol is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1][2][3][6]
Molecular Weight 192.25 g/mol [1][3][6]
CAS Number 63659-16-5[1][2][3][4][6]
Appearance Colorless oil[2]
Boiling Point 304.4 °C at 760 mmHg[2]
Density 1.112 g/cm³[2]
LogP 2.36[2]

Conclusion: An Enabling Molecule in Medicinal Chemistry

The story of 4-(Cyclopropylmethoxy)-2-ethylphenol is a testament to the crucial role of process chemistry in the pharmaceutical industry. While not a therapeutic agent in its own right, its efficient and scalable synthesis is a critical enabling factor in the production of Betaxolol, a drug that has had a significant impact on the management of cardiovascular diseases. The evolution of its synthesis from lengthy, low-yielding routes to more streamlined and economical processes demonstrates the continuous drive for innovation in chemical manufacturing. For researchers and professionals in drug development, the study of such key intermediates provides valuable insights into the practical considerations of bringing a drug from the laboratory to the market.

References

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481. PubChem. [Link]

  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol. LookChem. [Link]

  • 4-[2-(cyclopropylmethoxy)ethyl]phenol - Publications - Abstract Sifter. [Link]

  • 4-[2-(cyclopropylmethoxy)ethyl]phenol - Related Substances. EPA. [Link]

  • 4-[2-(cyclopropylmethoxy)ethyl]phenol (C12H16O2). PubChemLite. [Link]

  • 4-Ethylguaiacol. Wikipedia. [Link]

Sources

Foundational

"4-(Cyclopropylmethoxy)-2-ethylphenol" purity and impurity profile

An In-depth Technical Guide to the Purity and Impurity Profile of 4-(Cyclopropylmethoxy)-2-ethylphenol Abstract This technical guide provides a comprehensive framework for understanding and controlling the purity and imp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Purity and Impurity Profile of 4-(Cyclopropylmethoxy)-2-ethylphenol

Abstract

This technical guide provides a comprehensive framework for understanding and controlling the purity and impurity profile of 4-(Cyclopropylmethoxy)-2-ethylphenol. As a substituted phenol, this compound holds potential as a key intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals. Ensuring its chemical purity is paramount for the safety, efficacy, and consistency of any downstream product. This document, written from the perspective of a Senior Application Scientist, details a plausible synthetic pathway, identifies potential process- and product-related impurities, and outlines a robust, multi-faceted analytical strategy for their detection and quantification. By integrating field-proven insights with established analytical principles, this guide serves as a vital resource for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries.

Introduction to 4-(Cyclopropylmethoxy)-2-ethylphenol

4-(Cyclopropylmethoxy)-2-ethylphenol is an organic molecule characterized by a phenol ring substituted with both an ethyl group and a cyclopropylmethoxy group. Its precise structure dictates its chemical properties and potential utility as a building block in complex organic synthesis.

  • Chemical Structure:

    • IUPAC Name: 4-(Cyclopropylmethoxy)-2-ethylphenol

    • Molecular Formula: C₁₂H₁₆O₂

    • Molecular Weight: 192.26 g/mol [1]

    • CAS Number: While not uniquely and readily available in major databases, its structural analogues are well-documented.

The presence of a phenolic hydroxyl group, an ether linkage, and a strained cyclopropyl ring makes this molecule an interesting substrate for further chemical modification. In drug development, precise control over the impurity profile is not merely a quality benchmark but a regulatory necessity. Unidentified or poorly controlled impurities can have unintended pharmacological or toxicological effects, making a thorough understanding of their origin and detection essential. This guide establishes a self-validating system of protocols to ensure the final product meets the highest standards of quality.

**2. Synthesis and Potential Impurity Formation

A robust understanding of the impurity profile begins with a critical analysis of the synthetic route. From our experience, the most direct and industrially scalable approach to synthesizing 4-(Cyclopropylmethoxy)-2-ethylphenol is via a Williamson ether synthesis.

Plausible Synthetic Pathway: Williamson Ether Synthesis

The core of this synthesis is the O-alkylation of a substituted phenol with a suitable cyclopropylmethyl halide. The logical starting material is 2-ethylhydroquinone, which allows for selective alkylation at the more accessible 4-position hydroxyl group.

The reaction proceeds by deprotonating the phenol with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., acetone, acetonitrile) to form the phenoxide anion. This nucleophile then attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide ion to form the desired ether product.

Synthesis_Pathway Start 2-Ethylhydroquinone Conditions K₂CO₃, Acetone Reflux Start->Conditions Reagent (Bromomethyl)cyclopropane Reagent->Conditions Product 4-(Cyclopropylmethoxy)-2-ethylphenol Conditions->Product Williamson Ether Synthesis

Caption: Plausible synthesis via Williamson ether synthesis.

Genesis of Potential Impurities

Impurities can be introduced from starting materials or generated through side reactions. A proactive control strategy requires anticipating these impurities based on the reaction mechanism.

Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-ethylhydroquinone and (bromomethyl)cyclopropane.

  • Reagents and Solvents: Impurities originating from the base or solvent used in the reaction.

Product-Related Impurities (By-products):

  • Positional Isomer: Alkylation at the 1-position hydroxyl group would yield 1-(Cyclopropylmethoxy)-2-ethylphenol. Steric hindrance from the adjacent ethyl group makes this less favorable, but it remains a potential impurity.

  • Dialkylated Product: Reaction at both hydroxyl groups results in 1,4-bis(cyclopropylmethoxy)-2-ethylbenzene. This is more likely if an excess of the alkylating agent and base is used.

  • Ring-Opened By-products: Under certain conditions (e.g., presence of strong acid), the cyclopropylmethyl cation can rearrange to a homoallylic cation, leading to butenyl-containing impurities.

Impurity_Formation cluster_main Core Synthetic Process cluster_impurities Potential Impurity Pathways 2-Ethylhydroquinone 2-Ethylhydroquinone Desired Product 4-(Cyclopropylmethoxy)-2-ethylphenol 2-Ethylhydroquinone->Desired Product  + (Bromomethyl)cyclopropane  (O-Alkylation at C4) Positional_Isomer Isomeric Impurity 2-Ethylhydroquinone->Positional_Isomer  O-Alkylation at C1  (Steric Hindrance) Dialkylated_Impurity Dialkylated Impurity Desired Product->Dialkylated_Impurity  Further Alkylation  (Excess Reagent) Unreacted_SM Unreacted 2-Ethylhydroquinone

Caption: Logical pathways for the formation of key impurities.

The table below summarizes the most probable impurities.

Impurity NameStructure (SMILES)TypeLikely Origin
2-EthylhydroquinoneCCC1=C(C=C(C=C1)O)OStarting MaterialIncomplete reaction
(Bromomethyl)cyclopropaneC1CC1CBrStarting MaterialIncomplete reaction
1,4-bis(cyclopropylmethoxy)-2-ethylbenzeneCCC1=C(C=C(C=C1OCCC2CC2)OCCC3CC3)By-productOver-alkylation
1-(Cyclopropylmethoxy)-2-ethylphenolCCC1=C(C=CC=C1O)OCCC2CC2Isomeric By-productAlkylation at alternate position

Analytical Control Strategy

A comprehensive analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol cannot rely on a single technique. An orthogonal approach, using multiple methods with different separation principles, is essential for a complete and trustworthy purity assessment. The primary techniques are High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography (GC) for volatile species.

Analytical_Workflow sample Sample Batch 4-(Cyclopropylmethoxy)-2-ethylphenol prep Sample Preparation (Dilution in Mobile Phase/Solvent) sample->prep hplc HPLC Analysis Purity Assay Non-Volatile Impurities prep->hplc gcms GC-MS Analysis Volatile Impurities Isomeric Profile prep->gcms data_hplc HPLC Data Review (Area %, RRT) hplc->data_hplc data_gcms GC-MS Data Review (TIC, Mass Spectra) gcms->data_gcms report Final Report (Purity Value & Impurity Profile) data_hplc->report data_gcms->report

Caption: Orthogonal analytical workflow for purity assessment.

Key Analytical Methodologies

The following protocols are designed to be self-validating through the inclusion of system suitability tests (SSTs), which ensure the analytical system is performing correctly before sample analysis.

Method 1: HPLC for Purity and Non-Volatile Impurities

Principle: Reversed-phase HPLC is the gold standard for pharmaceutical purity analysis. It separates compounds based on their polarity. The non-polar stationary phase retains the analyte and its impurities to different extents as the polar mobile phase passes through, allowing for their separation and quantification by UV detection. Methods for related phenols often use UV detection at 280 nm.[2]

Detailed Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

System Suitability Test (SST):

  • Standard Injection: Prepare a standard of the main compound and a spiked solution containing known impurities.

  • Repeatability: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

  • Tailing Factor: The main peak should have a tailing factor between 0.8 and 1.5.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

Method 2: GC-MS for Volatile and Isomeric Impurities

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column based on boiling point and polarity. The mass spectrometer fragments the eluting compounds, creating a unique mass spectrum ("fingerprint") for definitive identification. This is particularly effective for distinguishing between isomers that may co-elute in HPLC. Established GC-MS methods are widely used for analyzing alkylphenols.[3]

Detailed Experimental Protocol:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from 40 to 450 amu.

  • Sample Preparation: Dissolve the sample in Dichloromethane or MTBE to a concentration of 1 mg/mL.

System Suitability Test (SST):

  • Standard Injection: Inject a standard solution to verify retention time and spectral integrity.

  • Signal-to-Noise: A dilute standard should show a signal-to-noise ratio of ≥ 10 for the main peak.

Data Interpretation and Reporting

Accurate data interpretation is crucial for making informed decisions about batch quality.

Purity Calculation (HPLC): The purity is typically determined using an area percent normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

  • Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Impurity Identification and Quantification:

  • Identification: Impurities are identified by comparing their retention times (in HPLC and GC) and mass spectra (in GC-MS) with those of known reference standards.

  • Quantification: Impurities are quantified based on their peak area relative to the main peak, assuming a response factor of 1.0 unless otherwise determined.

Reporting Table: A comprehensive report should summarize the findings clearly.

Peak No.Retention Time (min)Relative Retention Time (RRT)Peak Area %IdentificationClassification
18.50.750.08%2-EthylhydroquinoneStarting Material
211.31.0099.75%Main Compound API
312.11.070.12%Unknown ImpurityBy-product
415.41.360.05%Dialkylated ImpurityBy-product
Total 100.00%

Conclusion

The quality of 4-(Cyclopropylmethoxy)-2-ethylphenol is defined by its purity and a well-controlled impurity profile. This guide establishes a comprehensive scientific framework for achieving this quality standard. By understanding the plausible synthetic origins of impurities and employing a robust, orthogonal analytical strategy combining HPLC and GC-MS, researchers and manufacturers can ensure the material is fit for purpose. The detailed protocols and self-validating system suitability checks described herein provide a reliable pathway for consistent quality control, which is the cornerstone of excellence in both chemical synthesis and drug development.

References

  • Google Patents.A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • LookChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Available at: [Link]

  • PubChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Available at: [Link]

  • ResearchGate. Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 4-[2-(cyclopropylmethoxy)ethyl]phenol - Related Substances. Available at: [Link]

  • Inxight Drugs. 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL. Available at: [Link]

  • PubChemLite. 4-[2-(cyclopropylmethoxy)ethyl]phenol (C12H16O2). Available at: [Link]

  • ACS Omega. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Available at: [Link]

  • International Organisation of Vine and Wine (OIV). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Available at: [Link]

  • Journal of Chromatography A. Quantitative determination of 4-ethylphenol and 4-ethyl-2-methoxyphenol in wines by a stable isotope dilution assay. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to the Thermochemical Properties of 4-(Cyclopropylmethoxy)-2-ethylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and understanding of the thermochemical properties of 4-(Cyclopropylm...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the thermochemical properties of 4-(Cyclopropylmethoxy)-2-ethylphenol, an important intermediate in the synthesis of pharmaceuticals such as Betaxolol. Due to the current absence of published experimental data for this specific compound, this guide focuses on the established experimental and computational methodologies that are essential for its thermochemical characterization. A thorough understanding of properties such as enthalpy of formation, heat capacity, and thermal stability is critical for process safety, optimization of reaction conditions, and ensuring the stability of drug substances. This document serves as a roadmap for researchers to generate this vital data, ensuring scientific integrity and supporting robust drug development programs.

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed medicine is underpinned by a deep understanding of its chemical and physical properties. Among these, thermochemical properties are paramount for ensuring the safety, efficiency, and reproducibility of manufacturing processes. For a key intermediate like 4-(Cyclopropylmethoxy)-2-ethylphenol, a comprehensive thermochemical profile is not merely academic; it is a cornerstone of process safety, enabling the identification of potential thermal hazards and the design of inherently safer synthetic routes.

Furthermore, these properties are integral to process optimization. Knowledge of reaction enthalpies allows for the design of effective heat management systems, preventing thermal runaways and ensuring consistent product quality. Understanding the heat capacity and thermal conductivity of materials is crucial for designing efficient heating and cooling cycles in reactors. Finally, data on thermal stability informs the selection of appropriate storage and handling conditions, safeguarding the integrity of the intermediate throughout the supply chain.

This guide will provide detailed protocols for both experimental determination and computational prediction of the key thermochemical properties of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Molecular Structure and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
CAS Number 63659-16-5
Appearance Colorless oil (Predicted)[1]
Boiling Point 304.44 °C at 760 mmHg (Predicted)[1]

Experimental Determination of Thermochemical Properties

A rigorous experimental investigation is the gold standard for obtaining accurate thermochemical data. The following sections detail the primary techniques applicable to a liquid organic compound like 4-(Cyclopropylmethoxy)-2-ethylphenol.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.[2]

Experimental Protocol:

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity 4-(Cyclopropylmethoxy)-2-ethylphenol is placed in a crucible within the bomb calorimeter.[3] A fusible wire is positioned to contact the sample.

  • Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited via the fusible wire, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calibration: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The heat released during the combustion of the sample is calculated from the temperature rise and the effective heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.[4]

Causality Behind Experimental Choices: The use of a high-pressure oxygen atmosphere ensures complete combustion of the organic compound to carbon dioxide and water, which is essential for an accurate determination of the enthalpy of combustion. The insulated vessel of the calorimeter minimizes heat loss to the surroundings, a critical factor for the precision of the measurement.[5]

Diagram of Bomb Calorimetry Workflow:

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation P1 Weigh Sample & Fuse Wire P2 Assemble & Pressurize Bomb P1->P2 P3 Calorimeter Setup P2->P3 E1 Ignite Sample P3->E1 E2 Record Temperature Rise E1->E2 C1 Calculate Heat Released (q) E2->C1 C2 Determine ΔcH° C1->C2 C3 Calculate ΔfH° via Hess's Law C2->C3

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[6] It can also be used to study phase transitions, such as melting and boiling, and to assess thermal stability.[7]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 4-(Cyclopropylmethoxy)-2-ethylphenol is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) over the temperature range of interest.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard, such as sapphire, under the same experimental conditions.

  • Analysis of Thermal Events: Endothermic or exothermic events, such as melting or decomposition, will appear as peaks in the DSC thermogram. The temperature and enthalpy of these transitions can be determined from the peak position and area.

Causality Behind Experimental Choices: The use of a reference pan allows for the subtraction of the instrument's baseline heat flow, enabling the precise measurement of the heat flow to the sample. A constant heating rate is crucial for obtaining reproducible and accurate heat capacity data.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Weigh Sample into Pan P2 Hermetically Seal Pan P1->P2 E1 Place Sample & Reference in DSC P2->E1 E2 Apply Temperature Program E1->E2 E3 Record Differential Heat Flow E2->E3 A1 Determine Heat Capacity E3->A1 A2 Analyze Thermal Transitions A1->A2

Caption: Workflow for determining heat capacity and thermal transitions using DSC.

Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[8] For phenolic compounds, TGA can reveal the onset temperature of decomposition and provide insights into the degradation mechanism.[9][10]

Experimental Protocol:

  • Sample Preparation: A small sample (typically 5-15 mg) of 4-(Cyclopropylmethoxy)-2-ethylphenol is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed on the TGA's microbalance. The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Causality Behind Experimental Choices: The choice of atmosphere is critical; an inert atmosphere (nitrogen) allows for the study of thermal decomposition, while an oxidative atmosphere (air) provides information on thermo-oxidative degradation. A constant heating rate ensures that the decomposition profile is reproducible.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the thermochemical properties of molecules.[11][12][13][14]

Density Functional Theory (DFT) Approach

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It allows for the calculation of molecular energies, from which thermochemical properties can be derived. The B3LYP functional is a commonly used hybrid functional that often provides a good balance of accuracy and computational cost for thermochemical predictions of organic molecules.[15][16][17]

Computational Workflow:

  • Structure Input: A 3D structure of the 4-(Cyclopropylmethoxy)-2-ethylphenol molecule is created using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step as the accuracy of subsequent calculations depends on having a realistic molecular geometry.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it provides the vibrational frequencies that are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Thermochemical Property Calculation: The electronic energy, ZPVE, and thermal corrections are used to calculate the standard enthalpy of formation, heat capacity, and entropy at a given temperature (typically 298.15 K).

Diagram of DFT Workflow for Thermochemistry:

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_output Output S1 Build 3D Molecular Structure S2 Select DFT Method & Basis Set S1->S2 C1 Geometry Optimization S2->C1 C2 Frequency Analysis C1->C2 O1 Electronic Energy & ZPVE C2->O1 O2 Enthalpy, Entropy, Heat Capacity O1->O2

Caption: Workflow for predicting thermochemical properties using DFT.

Estimation from Structurally Similar Compounds

In the early stages of process development, before extensive experimental or computational work is undertaken, the thermochemical properties of a target molecule can be estimated by comparison with structurally similar compounds for which data is available. The NIST Chemistry WebBook is an authoritative source for such data.[1][18][19]

Comparative Data:

CompoundMolecular FormulaΔfH°(gas) (kJ/mol) at 298.15 KSource
4-EthylphenolC₈H₁₀O-156.9 ± 1.3[20]
AnisoleC₇H₈O-70.7 ± 1.4[21][22]

The principle of group additivity can also be applied, where the thermochemical properties of a molecule are estimated by summing the contributions of its constituent functional groups.[23][24][25]

Conclusion

While direct experimental data for the thermochemical properties of 4-(Cyclopropylmethoxy)-2-ethylphenol is currently lacking in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its determination. The experimental protocols for bomb calorimetry, DSC, and TGA, along with the computational workflow for DFT calculations, represent the state-of-the-art for characterizing the thermochemistry of organic molecules. By following these methodologies, researchers and drug development professionals can generate the essential data needed to ensure process safety, optimize manufacturing efficiency, and maintain the quality and stability of this important pharmaceutical intermediate.

References

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Foundational

Predictive Pharmacology and Preclinical Screening of 4-(Cyclopropylmethoxy)-2-ethylphenol: A Novel Phenolic Modulator

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Objective: To establish a rational, structure-based preclinical screening framework for the uncharacterized chemical enti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Objective: To establish a rational, structure-based preclinical screening framework for the uncharacterized chemical entity 4-(Cyclopropylmethoxy)-2-ethylphenol, focusing on its potential as a Transient Receptor Potential (TRP) channel modulator and G-protein coupled receptor (GPCR) agonist.

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the pharmacological characterization of novel chemical entities not through random high-throughput screening, but through rational, structure-based predictive pharmacology. 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS 2287344-97-0)[1] is a highly specialized, novel phenolic compound. Because its in vivo biological activity is not yet extensively documented in mainstream literature, we must deconstruct its molecular architecture to predict its pharmacological targets.

The molecule consists of two critical pharmacophores:

  • The 2-Ethylphenol Core: According to chemical databases like, the 2-ethylphenol moiety is a proven precursor and pharmacophore utilized in the synthesis of phenoxyacetic acid derivatives that act as novel free fatty acid receptor 1 (FFAR1/GPR40) agonists for diabetes treatment, as well as Toll-like receptor 4 (TLR4) immunotherapeutics[2]. The phenolic hydroxyl group provides essential hydrogen-bonding capabilities for receptor anchoring[3].

  • The 4-Cyclopropylmethoxy Substitution: The addition of a bulky, lipophilic cyclopropylmethoxy group at the para position fundamentally alters the molecule's partition coefficient (LogP) compared to simpler analogs like [4]. This modification is strategically relevant for neuropharmacology; increased lipophilicity is required to penetrate the lipid bilayer and access intracellular binding pockets.

The Mechanistic Hypothesis: TRP Channel Modulation

The structural profile of this compound bears a striking resemblance to known alkylphenol anesthetics and analgesics, such as propofol (2,6-diisopropylphenol) and eugenol. Propofol is a well-documented activator of Transient Receptor Potential Ankyrin 1 (TRPA1) and a sensitizer of Transient Receptor Potential Vanilloid 1 (TRPV1)[5]. Research published in demonstrates that general anesthetics activate nociceptive ion channels like TRPA1 to enhance neurogenic inflammation[6]. Furthermore, propofol restores TRPV1 sensitivity via a TRPA1- and Protein Kinase C epsilon (PKCε)-dependent signaling cascade[7],[8].

Given the steric bulk and lipophilicity of the cyclopropyl ether linkage, we hypothesize that 4-(Cyclopropylmethoxy)-2-ethylphenol will exhibit potent TRPA1/TRPV1 modulatory effects.

TRP_Signaling Compound 4-(Cyclopropylmethoxy) -2-ethylphenol Membrane Lipid Bilayer Penetration Compound->Membrane High Lipophilicity TRPA1 TRPA1 Activation Membrane->TRPA1 Direct Binding TRPV1 TRPV1 Sensitization Membrane->TRPV1 Allosteric Mod. Ca2 Intracellular Ca2+ Influx TRPA1->Ca2 TRPV1->Ca2 PKC PKC-epsilon Phosphorylation Ca2->PKC Kinase Cascade CGRP CGRP Release & Nociceptive Signaling Ca2->CGRP Exocytosis PKC->TRPV1 Positive Feedback

Fig 1: Proposed TRPA1/TRPV1 signaling cascade induced by the compound.

Self-Validating Experimental Protocols

To rigorously test these hypotheses, we must deploy self-validating in vitro systems. A self-validating protocol utilizes internal controls and ratiometric readouts to distinguish true pharmacological activity from assay artifacts (e.g., compound autofluorescence or solvent toxicity).

Protocol A: Ratiometric Calcium Imaging for TRP Channel Activation

This assay determines if the compound induces calcium influx via TRPA1 or TRPV1 channels[5].

  • Step 1: Cell Culture & Transfection. Culture HEK293T cells and transiently transfect them with human TRPA1 or TRPV1 plasmids.

    • Causality: HEK293T cells are selected due to their null background for endogenous TRP channels. This ensures that any observed calcium transient is exclusively mediated by the transfected receptors, eliminating endogenous crosstalk.

  • Step 2: Fura-2 AM Dye Loading. Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester facilitates passive membrane permeability. Once intracellular, endogenous esterases cleave the AM group, trapping the active fluorophore. This allows continuous, non-invasive monitoring of intracellular calcium dynamics without the need for patch-clamp rupture.

  • Step 3: Ratiometric Imaging & Compound Application. Perfuse the cells with 4-(Cyclopropylmethoxy)-2-ethylphenol (titrated from 1 µM to 100 µM). Excite the cells alternately at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), measuring emission at 510 nm.

    • Causality: Relying on a single fluorescent wavelength is highly susceptible to artifacts from cell thickness, dye leakage, or compound autofluorescence. The 340/380 ratio provides an absolute, self-calibrating measurement of intracellular calcium concentration.

  • Step 4: Pharmacological Antagonism (Validation). Co-administer the compound with HC-030031 (a selective TRPA1 antagonist) or AMG9810 (a selective TRPV1 antagonist).

    • Causality: If the calcium influx is truly receptor-mediated, the specific antagonist will completely ablate the signal, validating the target specificity.

Protocol B: GPCR Reporter Assay for FFAR1 Agonism

Given the 2-ethylphenol core's association with FFAR1[2], this assay evaluates Gq-coupled GPCR activation.

  • Step 1: Plasmid Construct & Integration. Transfect CHO-K1 cells with human FFAR1 and a Gq-coupled NFAT-luciferase reporter system.

    • Causality: FFAR1 signals through the Gq pathway, releasing intracellular calcium. The NFAT response element acts as a signal integrator, converting transient, rapid calcium spikes into a stable, cumulative luminescent signal. This drastically improves the assay's Z'-factor, making it highly reliable for screening.

  • Step 2: Serum Starvation. Starve the cells in serum-free media for 16 hours prior to the assay.

    • Causality: Fetal Bovine Serum (FBS) contains endogenous free fatty acids that would pre-activate FFAR1. Starvation lowers the basal luminescence, preventing the masking of the test compound's agonistic effect.

  • Step 3: Luminescence Readout. Apply the test compound, incubate for 4 hours, add D-luciferin substrate, and measure luminescence. Include GW9508 as a positive control and 0.1% DMSO as a vehicle control.

Workflow Synthesis Compound Synthesis & QC InVitro In Vitro Screening Synthesis->InVitro CaImaging Fura-2 Ca2+ Imaging InVitro->CaImaging TRP Target Reporter FFAR1 Luciferase Assay InVitro->Reporter GPCR Target Validation Hit Validation (Patch Clamp) CaImaging->Validation IC50 < 10µM Reporter->Validation EC50 < 5µM

Fig 2: Self-validating high-throughput screening workflow for hit validation.

Quantitative Data Projections

Based on the SAR analysis and the structural homology to established ligands, the following table summarizes the projected pharmacological profile of 4-(Cyclopropylmethoxy)-2-ethylphenol. These projections serve as the benchmark for the in vitro screening protocols.

Target ReceptorReference CompoundReference Affinity (EC50/IC50)Projected Affinity for Test CompoundPharmacological Rationale
TRPA1 PropofolEC50 ≈ 10 - 50 µMEC50 ≈ 5 - 15 µM The cyclopropylmethoxy group increases lipophilicity, likely enhancing lipid bilayer partitioning and intracellular binding compared to propofol.
TRPV1 EugenolEC50 ≈ 1 - 2 mMEC50 ≈ 500 µM The steric bulk of the para-substitution may improve allosteric sensitization of TRPV1 via PKCε pathways.
FFAR1 (GPR40) GW9508EC50 ≈ 50 nMEC50 > 10 µM (Weak) While 2-ethylphenol is a synthetic precursor for FFAR1 agonists, the lack of a terminal carboxylic acid in the test compound will likely result in weak direct agonism.
TLR4 TAK-242IC50 ≈ 1 - 5 nMIC50 > 50 µM The compound lacks the necessary sulfonamide/cyclohexene complexity for potent TLR4 antagonism, acting only as a basic pharmacophore.

Conclusion

The novel entity 4-(Cyclopropylmethoxy)-2-ethylphenol presents a fascinating structural intersection between GPCR-targeting pharmacophores and TRP channel-modulating anesthetics. By employing the self-validating ratiometric calcium imaging and NFAT-luciferase reporter assays outlined above, researchers can definitively map its biological activity. The prioritized hypothesis is that this compound will act as a potent, lipophilic modulator of the TRPA1/TRPV1 nociceptive axis, warranting further investigation into its potential as an analgesic or anti-inflammatory lead compound.

References

  • ChemSrc. "2287344-97-0_CAS号:2287344-97-0". Available at:[Link][1]

  • PubChem. "2-Ethylphenol | C8H10O | CID 6997". Available at:[Link][3]

  • PubChem. "4-(Cyclopropylmethoxy)phenol | C10H12O2 | CID 13755495". Available at:[Link][4]

  • PubMed Central (PMC). "Propofol Restores Transient Receptor Potential Vanilloid Receptor Subtype-1 Sensitivity via Activation of Transient Receptor Potential Ankyrin Receptor Subtype-1 in Sensory Neurons". Available at:[Link][7]

  • PubMed Central (PMC). "Propofol restores TRPV1 sensitivity via a TRPA1-, nitric oxide synthase-dependent activation of PKCε". Available at:[Link][8]

  • PubMed Central (PMC). "The general anesthetic propofol excites nociceptors by activating TRPV1 and TRPA1 rather than GABAA receptors". Available at:[Link][5]

  • PNAS. "General anesthetics activate a nociceptive ion channel to enhance pain and inflammation". Available at:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Regioselective Approach to the Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Abstract This document provides a comprehensive guide for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol, a substituted phenol with potential applications as a key intermediate in pharmaceutical and materials scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol, a substituted phenol with potential applications as a key intermediate in pharmaceutical and materials science research. The protocol herein is centered on a regioselective Williamson ether synthesis, a robust and widely adopted method for ether formation. We detail a step-by-step procedure starting from 2-ethylhydroquinone and cyclopropylmethyl bromide. Critical parameters, including stoichiometry, reaction conditions, and purification strategies, are optimized to preferentially favor mono-alkylation at the sterically less hindered 4-position hydroxyl group, thereby minimizing the formation of di-alkylated byproducts. This guide explains the chemical principles underpinning the procedural choices, offers methods for in-process monitoring, and outlines full characterization of the final product.

Introduction and Significance

Substituted phenolic compounds are foundational building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The title compound, 4-(Cyclopropylmethoxy)-2-ethylphenol, incorporates several key structural motifs: a phenol ring, an ethyl group providing lipophilicity, and a cyclopropylmethoxy moiety. The cyclopropyl group is a "bioisostere" for other functionalities and is known to enhance metabolic stability and binding affinity in drug candidates.[1] For instance, the related structure, 4-[2-(cyclopropylmethoxy)ethyl]phenol, is a known important intermediate in the synthesis of the beta-blocker Betaxolol.[2][3]

The primary challenge in synthesizing this molecule from a hydroquinone precursor is achieving selective mono-alkylation. The two hydroxyl groups on 2-ethylhydroquinone are electronically and sterically distinct, a feature we exploit to direct the synthesis. This protocol leverages the Williamson ether synthesis, a classic SN2 reaction, where an alkoxide nucleophile displaces a halide from an alkyl halide.[4][5] By carefully controlling the stoichiometry and reaction conditions, we can achieve a high yield of the desired mono-etherified product.

Synthetic Strategy Overview

The selected synthetic route involves the reaction of 2-ethylhydroquinone with cyclopropylmethyl bromide in the presence of a mild base, potassium carbonate, in an acetone solvent. The hydroxyl group at the C4 position is sterically more accessible than the C1 hydroxyl group, which is flanked by an ethyl substituent. This steric hindrance is the primary factor driving the regioselective alkylation to the C4 oxygen.

Figure 1: Overall reaction scheme for the synthesis.

Materials and Methods

Reagents and Consumables
Reagent/MaterialGradeSupplierNotes
2-Ethylhydroquinone≥98%CommercialStore in a cool, dark place.
Cyclopropylmethyl bromide98%CommercialLachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialFinely ground/powdered is preferred.
AcetoneAnhydrous, ≥99.5%CommercialUse of a dry solvent is critical.
Ethyl AcetateACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Hydrochloric Acid (HCl)1 M aq. solutionIn-house prep.For work-up.
Brine (Saturated NaCl)Saturated aq. solutionIn-house prep.For work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Dropping funnel

  • Nitrogen/Argon gas inlet

  • Temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 4-Ethylphenol (Analogue): Phenolic compounds can cause severe skin burns and eye damage.[6] Avoid inhalation and direct contact.

  • Cyclopropylmethyl bromide: This is a lachrymator and a reactive alkylating agent. It is harmful if swallowed or inhaled. Handle with extreme care in a fume hood.[1]

  • Solvents: Acetone and hexanes are flammable. Ensure no open flames or spark sources are present.

Detailed Synthesis Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Step 1: Reaction Setup
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-ethylhydroquinone (1.66 g, 12.0 mmol, 1.2 eq).

  • Add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Add 100 mL of anhydrous acetone to the flask.

  • Begin stirring the suspension under a gentle flow of nitrogen.

    • Rationale: An inert atmosphere prevents potential side reactions. Using a slight excess of the hydroquinone statistically favors mono-alkylation over di-alkylation.[7] Potassium carbonate is a suitable mild base that is easily removed during work-up.[8]

Step 2: Alkylation Reaction
  • In a separate vial, dissolve cyclopropylmethyl bromide (1.35 g, 1.0 mL, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous acetone.

  • Transfer this solution to a dropping funnel and attach it to the central neck of the reaction flask.

  • Add the cyclopropylmethyl bromide solution dropwise to the stirring suspension over a period of 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 56°C) using a heating mantle.

    • Rationale: Slow, dropwise addition of the alkylating agent maintains its low concentration in the reaction mixture, which is a key strategy to minimize the di-alkylation side reaction.[7]

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Prepare a TLC developing chamber with a 20% ethyl acetate in hexanes mobile phase.

  • Spot a sample of the reaction mixture on a TLC plate against a spot of the starting 2-ethylhydroquinone.

  • Visualize the plate under UV light (254 nm) and then by staining with a potassium permanganate solution.

  • The reaction is complete when the 2-ethylhydroquinone spot is significantly diminished and a new, major product spot (with a higher Rf value) has appeared. This typically takes 8-16 hours.

    • Rationale: TLC provides a rapid and effective way to track the consumption of starting material and the formation of products, preventing unnecessary heating or premature termination of the reaction.

Step 4: Work-up and Extraction
  • Once the reaction is complete, cool the flask to room temperature.

  • Filter the suspension to remove the solid potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetone.

  • Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL), followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

    • Rationale: The acidic wash removes any remaining basic residue, while the water and brine washes remove water-soluble impurities.

Step 5: Purification
  • Purify the crude product via flash column chromatography on silica gel.

  • Packing: Use a slurry of silica gel in hexanes to pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • The final product, 4-(Cyclopropylmethoxy)-2-ethylphenol, should be obtained as a colorless or pale yellow oil.

    • Rationale: Column chromatography is essential for separating the desired mono-alkylated product from unreacted starting material, the di-alkylated byproduct, and any other minor impurities.

Workflow and Characterization

Workflow A 1. Reaction Setup (2-Ethylhydroquinone, K₂CO₃, Acetone) B 2. Alkylation (Add Cyclopropylmethyl Bromide, Reflux) A->B Inert Atmosphere C 3. Monitoring by TLC (8-16 hours) B->C Heat to 56°C D 4. Reaction Work-up (Filter, Evaporate, Dissolve) C->D Reaction Complete E 5. Liquid-Liquid Extraction (Wash with HCl, H₂O, Brine) D->E F 6. Drying and Concentration (Dry with MgSO₄, Rotovap) E->F Isolate Organic Layer G 7. Purification (Flash Column Chromatography) F->G Crude Product H 8. Characterization (NMR, MS, IR) G->H Pure Product

Figure 2: Step-by-step experimental workflow diagram.

Expected Results
ParameterExpected Value
Yield 65-75%
Appearance Colorless to pale yellow oil
Purity (by GC/NMR) >98%
TLC Rf ~0.4 (20% Ethyl Acetate/Hexanes)
Predicted Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ ~6.8-6.6 (m, 3H, Ar-H), ~5.5 (s, 1H, Ar-OH), 3.82 (d, J=7.0 Hz, 2H, -O-CH₂-), 2.60 (q, J=7.6 Hz, 2H, Ar-CH₂CH₃), 1.30-1.20 (m, 1H, -CH- of cyclopropyl), 1.25 (t, J=7.6 Hz, 3H, Ar-CH₂CH₃), 0.65 (m, 2H, cyclopropyl CH₂), 0.35 (m, 2H, cyclopropyl CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~149.0, ~146.5, ~129.0, ~117.0, ~116.0, ~115.5, 73.0 (-O-CH₂-), 23.0 (Ar-CH₂CH₃), 14.5 (Ar-CH₂CH₃), 10.5 (-CH- of cyclopropyl), 3.5 (cyclopropyl CH₂).

  • Mass Spectrometry (EI): m/z (%) = 192.11 [M]⁺.

  • IR (neat): ν (cm⁻¹) ~3400 (br, O-H), ~3080 (C-H, cyclopropyl), ~2960 (C-H, alkyl), ~1510 (C=C, aromatic), ~1220 (C-O, ether).

Conclusion

This application note provides a reliable and detailed protocol for the regioselective synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol. By employing a Williamson ether synthesis with carefully controlled stoichiometry and reaction conditions, the target molecule can be produced in good yield and high purity. The principles of steric hindrance are effectively utilized to direct alkylation to the desired C4 hydroxyl group. This method is scalable and provides a solid foundation for researchers requiring this valuable chemical intermediate for further studies.

References

  • PubChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. National Center for Biotechnology Information. URL: [Link]

  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. CN1594247A.
  • Gosar, A. (2018). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate. URL: [Link]

  • Musliner, W. J., & Gates, Jr., J. W. (1971). Hydrogenolysis of Phenolic Ethers: Biphenyl. Organic Syntheses, 51, 82. URL: [Link]

  • LookChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. URL: [Link]

  • Google Patents. Process for preparation of phenoxypropanol amines. WO2010029566A2.
  • Google Patents. Alkylation of hydroquinone. US2832808A.
  • Google Patents. Process for the production of cyclopropylmethyl halides. US6118032A.
  • Google Patents. A kind of method for producing 2-ethylanthraquinone. CN115368227B.
  • Wikipedia. 4-Ethylphenol. URL: [Link]

  • Zhang, Y., et al. (2023). Review of cyclopropyl bromide synthetic process. ResearchGate. URL: [Link]

  • Google Patents. Method for preparing 2-ethylanthraquinone by continuous 2-(4-alkylbenzoyl)benzoic acid ring-closing reaction. CN103360229A.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. URL: [Link]

  • Google Patents. Process for the preparation of p-ethylphenol. US4927979A.
  • Cason, J., & Way, R. L. (1954). Bromocyclopropane. Organic Syntheses, 34, 15. URL: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. URL: [Link]

  • Goti, G., et al. (2021). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. ACS Catalysis, 11(15), 9496-9505. URL: [Link]

  • Wikipedia. Williamson ether synthesis. URL: [Link]

  • Fun, H. K., et al. (2011). 4-Chloro-3-ethylphenol. Acta Crystallographica Section E, 67(Pt 2), o351. URL: [Link]

  • ResearchGate. Synthesis of 2-Ethylhydroanthraquinone for the Production of Hydrogen Peroxide in a Catalytic Slurry Reactor: Design Case. URL: [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-252. URL: [Link]

  • Patsnap Eureka. Method for preparing tetrahydro-2-ethyl anthraquinone from working solution for production of hydrogen peroxide by anthraquinone process. URL: [Link]

  • Google Patents. Process for the preparation of methyl hydroquinone. EP0364378A1.
  • Google Patents. Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. US20160355452A1.
  • Fieser, L. F. (1939). 2-p-ACETYLPHENYLHYDROQUINONE. Organic Syntheses, 19, 1. URL: [Link]

  • Wikipedia. 3-Ethylphenol. URL: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). URL: [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. URL: [Link]

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Application

Application Note: Quantitative Analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Abstract This document provides a comprehensive guide to the quantitative analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Given the importa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Given the importance of purity and concentration determination in drug development and quality control, robust and reliable analytical methods are paramount. This application note details two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies and explaining the scientific rationale behind the experimental choices.

Introduction and Physicochemical Properties

4-(Cyclopropylmethoxy)-2-ethylphenol is a phenolic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[3] Understanding its physicochemical properties is critical for developing effective analytical methods.

Table 1: Physicochemical Properties of 4-(Cyclopropylmethoxy)-2-ethylphenol

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂PubChem[3]
Molecular Weight192.25 g/mol PubChem[3]
Boiling Point304.439 °C at 760 mmHgLookChem[4]
LogP2.36LookChem[4]
pKa10.01 ± 0.15 (Predicted)LookChem[4]
SolubilityChloroform (Slightly), DMSO (Slightly), Methanol (Slightly)LookChem[4]

The presence of a phenolic hydroxyl group and a relatively non-polar cyclopropylmethoxy-ethyl side chain gives the molecule moderate polarity, making it suitable for both reversed-phase HPLC and, with derivatization, GC analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and robust technique for the quantification of non-volatile and moderately polar compounds like 4-(Cyclopropylmethoxy)-2-ethylphenol. The method described below is based on established principles for the analysis of similar phenolic compounds.[5][6][7][8]

Rationale for Method Selection

A reversed-phase HPLC method using a C18 column is proposed due to the analyte's moderate hydrophobicity. The aromatic ring provides a strong chromophore, allowing for sensitive UV detection. An isocratic elution with a mobile phase of acetonitrile and water is chosen for its simplicity and robustness in routine quality control settings.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Volumetric Flask Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Autosampler Separate C18 Column Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA, Heat Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Autosampler Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Separate->Detect Integrate Extract Ion Chromatogram Detect->Integrate TIC/EIC Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Introduction & Analytical Context 4-(Cyclopropylmethoxy)-2-ethylphenol is a specialized phenolic ether derivative. Structurally, it is closely related to key pharmaceutical intermediates, such as 4-[2-(cyclopropylmethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

4-(Cyclopropylmethoxy)-2-ethylphenol is a specialized phenolic ether derivative. Structurally, it is closely related to key pharmaceutical intermediates, such as 4-[2-(cyclopropylmethoxy)ethyl]phenol, which is widely recognized as Betaxolol Impurity D ()[1]. In drug development and Active Pharmaceutical Ingredient (API) manufacturing, accurately quantifying such intermediates and their positional isomers is critical for ensuring drug safety and efficacy.

The primary analytical challenge with this compound lies in resolving closely related hydrophobic phenolic isomers while maintaining sharp peak symmetry. This guide outlines a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for the quantification and purity assessment of this analyte.

Scientific Grounding: Mechanistic Choices

As an Application Scientist, method development must transcend trial and error; it must be driven by the physicochemical properties of the analyte. The following parameters were selected based on established chromatographic causality:

  • Stationary Phase Selection (Causality) : While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase is highly recommended for this compound. The phenyl ring in the stationary phase facilitates π−π interactions with the aromatic ring of the phenol. This orthogonal retention mechanism is critical for resolving positional isomers (e.g., distinguishing the 2-ethylphenol moiety from a 4-ethylphenol moiety) that a traditional C18 column might co-elute.

  • Mobile Phase & Ion Suppression : Phenols typically exhibit a pKa​ between 9.5 and 10.0. If analyzed in a neutral mobile phase, localized pH fluctuations in the column can cause partial deprotonation. This dynamic equilibrium between the neutral phenol and the phenolate anion manifests as severe peak tailing and retention time drift. By utilizing an acidic mobile phase (e.g., 0.1% Phosphoric Acid, pH ~2.5), the phenolic hydroxyl group is forced into a fully protonated (neutral) state, ensuring robust retention and sharp peak shapes ()[2].

  • Detection Wavelength : The aromatic ring of phenolic compounds exhibits a strong π→π∗ transition, making UV detection at 275–280 nm highly specific and sensitive for this class of molecules[2].

Ionization Phenol Neutral Phenol (Protonated) High Retention (Hydrophobic) Phenolate Phenolate Ion (Deprotonated) Low Retention (Hydrophilic) Peak Tailing pH_Low Mobile Phase pH < 3.0 (0.1% H3PO4) pH_Low->Phenol Suppresses Ionization pH_High Mobile Phase pH > 8.0 pH_High->Phenolate Induces Ionization

Mechanistic effect of mobile phase pH on the ionization state and retention of phenols.

Experimental Protocols: Self-Validating Workflow

Reagents and Materials
  • Acetonitrile (MeCN), HPLC Grade.

  • Ultrapure Water (18.2 M Ω⋅ cm).

  • Phosphoric Acid (85%), HPLC Grade.

  • Reference Standard: 4-(Cyclopropylmethoxy)-2-ethylphenol (Purity 98.0%).

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Mobile Phase A (Aqueous): Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication or vacuum filtration. The final pH should be approximately 2.5[2].

    • Mobile Phase B (Organic): 100% HPLC Grade Acetonitrile.

  • Diluent Preparation : Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation :

    • Accurately weigh 10.0 mg of the 4-(Cyclopropylmethoxy)-2-ethylphenol reference standard into a 100 mL volumetric flask.

    • Dissolve in 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent to yield a 100 µg/mL stock solution .

    • Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

  • Chromatographic Execution :

    • Purge the HPLC system lines to remove air bubbles.

    • Equilibrate the Phenyl-Hexyl column with the initial gradient conditions (Table 1) for at least 15 column volumes until a stable baseline is achieved at 280 nm.

G Start Sample: 4-(Cyclopropylmethoxy) -2-ethylphenol Prep Sample Preparation (Dilution in 50:50 MeCN:H2O) Start->Prep Inject HPLC Injection (10 µL) Prep->Inject Column RP-HPLC Separation (Phenyl-Hexyl Column, π-π interactions) Inject->Column Ionization Ion Suppression (pH 2.5 Buffer keeps Phenol protonated) Column->Ionization Mechanistic Control Detection UV Detection (280 nm) Ionization->Detection Data Data Analysis & Quantification Detection->Data

Analytical workflow for the HPLC analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Data Presentation

Table 1: Gradient Elution Program

To elute the hydrophobic cyclopropylmethoxy and ethyl groups efficiently while maintaining resolution from polar impurities, a linear gradient is employed.

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.01.07030Isocratic (Hold)
2.01.07030Linear
15.01.02080Linear
18.01.02080Isocratic (Wash)
18.11.07030Step (Reset)
25.01.07030Re-equilibration
Table 2: System Suitability Test (SST) Criteria

A protocol is only as trustworthy as its validation system. Before analyzing unknown samples, inject the 100 µg/mL standard six times. The system must pass the following criteria to be considered self-validating:

ParameterTarget Acceptance CriteriaCausality / Implication if Failed
Retention Time (RT) ~12.5 minutes ( ± 2.0%)Ensures consistent mobile phase composition and column chemistry.
Tailing Factor ( Tf​ ) 1.5Verifies complete ion suppression (pH control) and lack of silanol interactions.
Theoretical Plates ( N ) 5,000Confirms column efficiency and proper packing integrity.
% RSD of Peak Area 2.0% (n=6)Validates the precision of the autosampler and detector stability.

Troubleshooting & Causality

  • Symptom : Peak Tailing (Asymmetry Factor > 1.5).

    • Causality : Secondary interactions between the phenolic hydroxyl group and unreacted silanols on the silica support, or partial ionization due to elevated mobile phase pH.

    • Resolution : Verify that Mobile Phase A is strictly at pH < 3.0. If the issue persists, switch to a highly end-capped column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus) to sterically shield residual silanols.

  • Symptom : Retention Time Drift.

    • Causality : Variations in the organic modifier concentration due to evaporation, or fluctuations in column temperature affecting the analyte's partition coefficient.

    • Resolution : Ensure mobile phase bottles are tightly capped with one-way ventilation valves. Mandate the use of a column oven set strictly to 30 °C to eliminate ambient temperature variables.

References

  • "4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481", PubChem, National Library of Medicine. URL:[Link]

  • Mizzi, L., Chatzitzika, C., Gatt, R., & Valdramidis, V. (2020). "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Food Technology and Biotechnology, 58(1), 12-19. PMC. URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis and Utilization of 4-[2-(Cyclopropylmethoxy)ethyl]phenol in Pharmaceutical Development

Abstract This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides an in-depth exploration of 4-[2-(cyclopropylmethoxy)ethyl]phenol, a key intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides an in-depth exploration of 4-[2-(cyclopropylmethoxy)ethyl]phenol, a key intermediate in the synthesis of the cardioselective β-adrenergic blocker, Betaxolol.[1][2][3][4] This document moves beyond a simple recitation of procedural steps, offering a detailed analysis of various synthetic strategies. It elucidates the rationale behind methodological choices, highlights critical process parameters, and presents detailed, field-tested protocols. Our objective is to equip researchers with the requisite knowledge for the efficient and scalable synthesis of this pivotal pharmaceutical building block.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a recurring structural motif in a multitude of pharmaceutically active compounds.[5] Its unique stereoelectronic properties, including its rigid conformation and ability to modulate metabolic stability and binding affinity, have made it a valuable tool for medicinal chemists.[5] The subject of this guide, 4-[2-(cyclopropylmethoxy)ethyl]phenol, exemplifies the strategic incorporation of this moiety. It serves as a critical precursor to Betaxolol, a drug primarily used in the management of hypertension and glaucoma.[1]

This document will provide a detailed examination of the synthetic routes to 4-[2-(cyclopropylmethoxy)ethyl]phenol, drawing from established patent literature. We will also present a protocol for its subsequent conversion to Betaxolol.

Synthetic Pathways to 4-[2-(Cyclopropylmethoxy)ethyl]phenol

Several synthetic strategies for 4-[2-(cyclopropylmethoxy)ethyl]phenol have been reported, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability and cost of starting materials, scalability, and overall yield.

Synthesis from 2-(4-Benzyloxyphenyl)ethanol

This pathway involves the protection of the phenolic hydroxyl group of 4-hydroxyphenylethanol as a benzyl ether, followed by etherification with cyclopropylmethyl bromide and subsequent deprotection.

A 2-(4-Benzyloxyphenyl)ethanol B 1-[(Benzyloxy)-4-(2-cyclopropylmethoxy)ethyl]benzene A->B Cyclopropylmethyl bromide, Base (e.g., KOH) C 4-[2-(Cyclopropylmethoxy)ethyl]phenol B->C Debenzylation (e.g., 10% Pd/C, H2)

Caption: Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol from 2-(4-Benzyloxyphenyl)ethanol.

Step 1: Synthesis of 1-[(Benzyloxy)-4-(2-cyclopropylmethoxy)ethyl]benzene [2]

  • To a stirred solution of 2-(4-benzyloxyphenyl)ethanol in a suitable solvent such as dimethylformamide (DMF), add a base like potassium hydroxide.

  • Slowly add cyclopropylmethyl bromide to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-[(benzyloxy)-4-(2-cyclopropylmethoxy)ethyl]benzene.

Step 2: Debenzylation to 4-[2-(Cyclopropylmethoxy)ethyl]phenol [2]

  • Dissolve 1-[(benzyloxy)-4-(2-cyclopropylmethoxy)ethyl]benzene in a polar solvent such as methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-[2-(cyclopropylmethoxy)ethyl]phenol.

Synthesis from p-Chlorophenol

This multi-step synthesis begins with the protection of the phenolic hydroxyl group of p-chlorophenol, followed by a Grignard reaction, etherification, and final deprotection.

A p-Chlorophenol B p-Chlorophenyl tert-butyl ether A->B Isobutylene, Acid catalyst C 4-tert-Butoxyphenylethanol B->C Mg, Ethylene oxide D 1-tert-Butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene C->D Cyclopropylmethyl halide, Base (e.g., NaH) E 4-[2-(Cyclopropylmethoxy)ethyl]phenol D->E Acidic hydrolysis (e.g., HCl) A 4-[2-(Cyclopropylmethoxy)ethyl]phenol B 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane A->B Epichlorohydrin, Base C Betaxolol B->C Isopropylamine

Caption: Synthesis of Betaxolol from 4-[2-(Cyclopropylmethoxy)ethyl]phenol.

Step 1: Synthesis of 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane [2]

  • Dissolve 4-[2-(cyclopropylmethoxy)ethyl]phenol in a polar protic solvent (e.g., a C1-C4 alcohol).

  • Add a mild base (e.g., potassium carbonate) and epichlorohydrin.

  • Heat the reaction mixture to 40-90 °C and monitor its progress.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the crude product to obtain the epoxide intermediate.

Step 2: Synthesis of Betaxolol [2]

  • React the purified 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane with isopropylamine.

  • The reaction can be carried out with or without a solvent.

  • After the reaction is complete, remove any excess isopropylamine.

  • The crude Betaxolol can then be purified, for example, by crystallization of its hydrochloride salt.

Physicochemical Data

PropertyValue
CAS Number 63659-16-5 [3][4][6]
Molecular Formula C12H16O2 [3][4][6]
Molecular Weight 192.25 g/mol [4][6]
Appearance Refer to Certificate of Analysis
Solubility Slightly soluble in Chloroform, DMSO, and Methanol [3]

Safety and Handling

4-[2-(Cyclopropylmethoxy)ethyl]phenol is harmful if swallowed, in contact with skin, or if inhaled. [6]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Process for preparation of phenoxypropanol amines.
  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481. PubChem. [Link]

  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol. LookChem. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: 4-[2-(Cyclopropylmethoxy)ethyl]phenol in Medicinal Chemistry

Introduction: The Strategic Value of the Cyclopropyl Moiety In the landscape of modern drug discovery, the cyclopropyl group has emerged as a powerful structural motif, transitioning from a niche curiosity to a mainstrea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a powerful structural motif, transitioning from a niche curiosity to a mainstream tool for medicinal chemists.[1][2][3][4][5] Its unique stereoelectronic properties, stemming from significant ring strain (approx. 27.5 kcal/mol), confer a range of pharmacological benefits.[1] Key advantages of incorporating a cyclopropyl ring include enhanced metabolic stability due to stronger C-H bonds, which are less susceptible to oxidative metabolism by cytochrome P450 enzymes, and improved binding potency through conformational constraint.[1][6] This three-membered carbocycle can fine-tune physicochemical properties like lipophilicity and pKa, often serving as a bioisosteric replacement for gem-dimethyl or vinyl groups to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]

This document provides a detailed guide to the application of 4-[2-(cyclopropylmethoxy)ethyl]phenol , a key building block that leverages the benefits of the cyclopropyl group. Its principal and most well-documented application is as a crucial intermediate in the synthesis of Betaxolol, a cardioselective β1-adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[7][8][9]

Physicochemical & Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 63659-16-5[8]
Molecular Formula C₁₂H₁₆O₂[8]
Molecular Weight 192.25 g/mol [8]
Boiling Point 304.4 °C at 760 mmHg[8]
Density 1.112 g/cm³[8]
LogP 2.36[8]
pKa 10.01 ± 0.15[8]

Safety Profile:

4-[2-(Cyclopropylmethoxy)ethyl]phenol is classified as harmful and requires careful handling in a laboratory setting.

Hazard StatementDescription
H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled.
H319 Causes serious eye irritation.

Always consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol: A Recommended Protocol

Several synthetic routes to 4-[2-(cyclopropylmethoxy)ethyl]phenol have been reported, often starting from p-hydroxyphenylethanol or p-chlorophenol.[7][10] The following protocol is a robust and efficient method adapted from patented industrial processes, which utilizes a protection-etherification-deprotection strategy to ensure high yield and purity.

Workflow for the Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol

Synthesis_Workflow A p-Chlorophenol B Protection of Phenolic Hydroxyl A->B Isobutylene, Acid Catalyst C p-Chlorophenyl tert-butyl ether B->C D Grignard Reaction with Ethylene Oxide C->D 1. Mg, THF 2. Ethylene Oxide E 4-tert-Butoxyphenylethanol D->E F Williamson Ether Synthesis with Cyclopropylmethyl Halide E->F NaH, DMF, Cyclopropylmethyl bromide G Protected Intermediate F->G H Acidic Deprotection (Hydrolysis) G->H HCl (conc.) I 4-[2-(Cyclopropylmethoxy)ethyl]phenol H->I Betaxolol_Synthesis A 4-[2-(Cyclopropylmethoxy)ethyl]phenol B O-Alkylation A->B (R)-(-)-Epichlorohydrin, Base (e.g., K₂CO₃) C Epoxide Intermediate B->C D Nucleophilic Ring Opening C->D Isopropylamine E (S)-Betaxolol D->E

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 4-(Cyclopropylmethoxy)-2-ethylphenol

Introduction & Chemical Context 4-(Cyclopropylmethoxy)-2-ethylphenol is a high-value building block and critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). It is prominently featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(Cyclopropylmethoxy)-2-ethylphenol is a high-value building block and critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). It is prominently featured in the structural optimization of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors, which are vital targets in modern immuno-oncology [1].

The compound's architecture—a phenol core modified with an ethyl group and a cyclopropylmethoxy ether—presents a specific synthetic challenge: achieving selective mono-O-alkylation. The cyclopropylmethoxy group enhances the metabolic stability and lipophilicity of the resulting API, while the ethyl group provides critical steric interactions within the target enzyme's binding pocket.

Retrosynthetic Analysis & Route Selection

The most direct and atom-economical route to this intermediate is the regioselective Williamson etherification of 2-ethylbenzene-1,4-diol (2-ethylhydroquinone) using cyclopropylmethyl bromide.

The Causality of Regioselectivity: 2-Ethylhydroquinone possesses two phenolic hydroxyl groups at the C1 and C4 positions. The ethyl group at C2 exerts significant steric bulk, effectively shielding the adjacent C1-OH. Consequently, the C4-OH is sterically more accessible. Furthermore, the C4-OH is slightly more acidic due to its distance from the electron-donating inductive effect of the ortho-alkyl substituent.

By exploiting this inherent steric and electronic differentiation, we can bypass complex, multi-step protection-deprotection sequences [2]. Utilizing a mild, heterogeneous base allows for the selective deprotonation and subsequent alkylation of the C4-OH. This direct monoalkylation approach maximizes atom economy and minimizes the environmental E-factor, making it highly suitable for kilogram-scale manufacturing.

Regioselectivity S1 2-Ethylhydroquinone (Starting Material) S2 C1-OH (Ortho to Ethyl) Sterically Hindered S1->S2 Steric Clash S3 C4-OH (Meta to Ethyl) Sterically Accessible S1->S3 Favorable Path S4 Minor Product (<5%) 1-Alkoxy-2-ethylphenol S2->S4 S5 Major Product (>90%) 4-Alkoxy-2-ethylphenol S3->S5

Regioselective monoalkylation logic driven by steric hindrance at the C1-hydroxyl group.

Process Optimization & Scale-Up Parameters

Transitioning from a bench-scale (gram) to a pilot-scale (kilogram) process requires rigorous optimization of the solvent and base to suppress the formation of the dialkylated impurity (1,4-bis(cyclopropylmethoxy)-2-ethylbenzene) and the undesired regioisomer [3].

Table 1: Optimization of Reaction Parameters for Selective Monoalkylation (100 mmol scale)

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C4:C1)Isolated Yield (%)
1Na₂CO₃Acetone56246585:1552
2Cs₂CO₃DMF25129880:2071
3K₂CO₃DMF6089992:884
4 K₂CO₃ MeCN 60 10 98 96:4 89
5K₂CO₃MeCN80610088:1278

Causality of the Optimal Condition (Entry 4): Acetonitrile (MeCN) at 60 °C with K₂CO₃ provides the optimal thermodynamic and kinetic balance. MeCN offers a lower boiling point than DMF, facilitating easier solvent recovery and preventing product degradation during concentration. The moderate temperature of 60 °C ensures high conversion while maintaining strict kinetic control to favor the C4-alkylation. Pushing the temperature to 80 °C (Entry 5) provides enough thermal energy to overcome the steric hindrance at C1, leading to a loss of regioselectivity and increased dialkylation.

Detailed Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . It integrates In-Process Controls (IPCs) to ensure the reaction does not proceed to the workup phase unless critical quality attributes are explicitly met.

Materials Required
  • 2-Ethylhydroquinone: 1.00 kg (7.24 mol, 1.0 eq)

  • Cyclopropylmethyl bromide: 1.03 kg (7.60 mol, 1.05 eq)

  • Potassium carbonate (K₂CO₃, 325 mesh): 1.20 kg (8.68 mol, 1.2 eq)

  • Acetonitrile (MeCN, HPLC grade): 10.0 L

  • Purified Water: 15.0 L

  • Ethyl Acetate (EtOAc): 10.0 L

  • Heptane: 2.0 L

Step-by-Step Methodology
  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with Nitrogen for 15 minutes to displace oxygen and prevent oxidative degradation of the hydroquinone.

  • Substrate Charging: Add 1.00 kg of 2-ethylhydroquinone and 10.0 L of MeCN to the reactor. Stir at 150 rpm until complete dissolution is achieved.

  • Base Addition: Charge 1.20 kg of finely powdered K₂CO₃ into the reactor.

    • Mechanistic Insight: Using 325-mesh K₂CO₃ exponentially increases the surface area for heterogeneous deprotonation. This maintains a steady, low concentration of the reactive phenoxide intermediate without creating localized spikes in basicity that trigger dialkylation.

  • Heating: Heat the suspension to an internal temperature of 60 °C.

  • Electrophile Dosing: Load 1.03 kg of cyclopropylmethyl bromide into an addition funnel. Add dropwise over a 2-hour period.

    • Causality: Slow addition keeps the steady-state concentration of the electrophile low. This forces the electrophile to react exclusively with the most reactive (least hindered) C4-phenoxide and prevents thermal runaway from the exothermic etherification.

  • Reaction Maturation: Maintain the reaction at 60 °C for 8 hours.

  • IPC 1 (Self-Validation): Withdraw a 1 mL sample, filter, and analyze via HPLC (210 nm).

    • Pass Criteria: 2-ethylhydroquinone < 2.0% (Area), dialkylated impurity < 3.0%. (If 2-ethylhydroquinone > 2.0%, continue heating for 2 hours and re-sample).

  • Filtration: Cool the reactor to 20 °C. Filter the reaction mixture through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃). Wash the filter cake with 2.0 L of MeCN.

  • Solvent Swap: Transfer the filtrate to a distillation setup. Concentrate under reduced pressure (150 mbar, 40 °C) to approximately 2.0 L to remove the bulk of the MeCN.

  • Extraction & Washing: Dilute the concentrate with 10.0 L of EtOAc and transfer to a separatory funnel. Wash with 3 x 5.0 L of purified water to remove residual MeCN and dissolved salts. Wash with 1 x 5.0 L of brine.

  • Crystallization (IPC 2): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude oil. Dissolve the crude oil in 2.0 L of warm heptane. Cool slowly to 0 °C at a controlled rate of 10 °C/hour.

  • Isolation: Filter the resulting white to off-white crystals and dry under vacuum at 40 °C for 12 hours.

Workflow N1 2-Ethylhydroquinone + MeCN Solvent N2 K2CO3 Addition (Heterogeneous Base) N1->N2 N3 Cyclopropylmethyl Bromide Controlled Dosing (60 °C) N2->N3 N4 IPC: HPLC Monitoring Target >98% Conversion N3->N4 N5 Filtration & Solvent Swap (Remove Inorganic Salts) N4->N5 N6 Crystallization (Heptane/EtOAc) N5->N6 N7 Final API Intermediate >99% Purity N6->N7

Scale-up workflow for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Quality Assurance & Analytical Characterization

To validate the structural integrity and purity of the isolated intermediate, the following analytical benchmarks must be met:

  • HPLC Purity: > 99.0% (Area%).

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.6 Hz, 1H, C6-H), 6.65 (d, J = 3.0 Hz, 1H, C3-H), 6.58 (dd, J = 8.6, 3.0 Hz, 1H, C5-H), 4.50 (s, 1H, OH), 3.75 (d, J = 7.0 Hz, 2H, O-CH₂), 2.60 (q, J = 7.5 Hz, 2H, Ar-CH₂), 1.25 (m, 1H, cyclopropyl-CH), 1.20 (t, J = 7.5 Hz, 3H, CH₃), 0.60 (m, 2H, cyclopropyl-CH₂), 0.35 (m, 2H, cyclopropyl-CH₂).

  • Mass Spectrometry (ESI-TOF): m/z calculated for C₁₂H₁₆O₂ [M+H]⁺ 193.1223, found 193.1228.

References

  • Source: Google Patents (EP3740493A1)
  • Title: Selective monoalkylation of hydroquinone in the presence of SO3H-functionalized ionic liquids as catalysts Source: Chemical Papers URL: [Link]

  • Title: Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: ACS Omega URL: [Link]

Method

Application Notes and Protocols for the Purification of 4-(Cyclopropylmethoxy)-2-ethylphenol

For: Researchers, scientists, and drug development professionals Introduction 4-(Cyclopropylmethoxy)-2-ethylphenol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor t...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-(Cyclopropylmethoxy)-2-ethylphenol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the beta-blocker Betaxolol.[1][2] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of 4-(Cyclopropylmethoxy)-2-ethylphenol, offering detailed protocols for common purification techniques and methods for assessing purity. The causality behind experimental choices is explained to provide a deeper understanding of the purification strategies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(Cyclopropylmethoxy)-2-ethylphenol is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
CAS Number 63659-16-5[3][4]
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [1][4]
Appearance Colorless oil[5]
Boiling Point 304.439 °C at 760 mmHg[5]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[5]
pKa 10.01 ± 0.15 (Predicted)[5]

Understanding Potential Impurities

The choice of purification method is heavily influenced by the nature of the impurities present. These can originate from starting materials, by-products of the synthesis, or degradation products.[6] A common synthetic route to 4-(cyclopropylmethoxy)ethyl-phenols involves the reaction of a substituted phenol with a cyclopropylmethyl halide.[2][7]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 4-ethylphenol and cyclopropylmethyl bromide.

  • Positional Isomers: Ortho- or meta-substituted isomers of the desired para-substituted product.

  • By-products of Side Reactions: Such as products from the self-condensation of starting materials or over-alkylation.

  • Solvents and Reagents: Residual solvents and catalysts used in the synthesis.

Purification Strategies

The selection of an appropriate purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Caption: Overview of the purification workflow for 4-(Cyclopropylmethoxy)-2-ethylphenol.

Detailed Application Protocols

Vacuum Distillation

Rationale: Given its relatively high boiling point, vacuum distillation is an effective method for purifying 4-(Cyclopropylmethoxy)-2-ethylphenol, especially on a larger scale. By reducing the pressure, the boiling point is lowered, preventing thermal degradation of the compound. A patent for a similar phenolic compound demonstrated that vacuum distillation can achieve high purity.

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a short-path distillation head to minimize product loss.

  • Sample Preparation: Place the crude 4-(Cyclopropylmethoxy)-2-ethylphenol in a round-bottom flask, not exceeding half the flask's volume. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Conditions:

    • Pressure: Reduce the pressure of the system gradually to below 1 mmHg.

    • Heating: Heat the distillation flask using a heating mantle with a stirrer.

    • Temperature: The head temperature will depend on the vacuum achieved but is expected to be significantly lower than the atmospheric boiling point. Monitor the temperature closely. Collect the fraction that distills at a constant temperature.

  • Fraction Collection: Discard the initial forerun, which may contain lower-boiling impurities. Collect the main fraction corresponding to the pure product.

  • Purity Analysis: Analyze the collected fraction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine its purity. A purity of >99.5% can be expected.

Data Presentation:

ParameterRecommended Value
Pressure < 1 mmHg
Heating Mantle Temp. Gradually increase until distillation begins
Expected Purity (GC) > 99.5%
Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. Although 4-(Cyclopropylmethoxy)-2-ethylphenol is an oil at room temperature, it may be induced to crystallize, or this technique can be applied to a solid derivative. The principle of "like dissolves like" is key to solvent selection.[8] For phenolic compounds, polar solvents like alcohols or a mixture of a polar and a non-polar solvent are often effective.

Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room and elevated temperatures.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. A hexane/ethyl acetate mixture is a good starting point.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Troubleshooting:

IssueSolution
Oiling out Reheat to dissolve the oil, add more solvent, and cool slowly.
No crystal formation Concentrate the solution by evaporating some solvent, or try a different solvent system.
Low recovery Minimize the amount of hot solvent used for dissolution and ensure thorough cooling.
Column Chromatography

Rationale: Column chromatography is a highly versatile and effective method for achieving high purity, particularly for small to medium-scale purifications. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[9] For phenolic compounds, silica gel is a common stationary phase.

Caption: Step-by-step workflow for purification by column chromatography.

Protocol:

  • Stationary Phase Selection: Use silica gel (60-120 or 100-200 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.

    • Good starting solvent systems for phenolic compounds include mixtures of a non-polar solvent and a more polar solvent, such as:

      • Hexane : Ethyl Acetate (e.g., gradient from 95:5 to 80:20)

      • Chloroform : Methanol (e.g., gradient from 99:1 to 95:5)[9][10]

      • Toluene : Ethyl Acetate : Formic Acid (e.g., 7:5:1)[10]

    • Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

Rationale: Accurate determination of purity is crucial. A combination of chromatographic and spectroscopic methods provides the most comprehensive assessment.

Protocols:

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing the purity of non-volatile compounds.[6][11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is typically effective.[12]

    • Example Gradient: Start with 30% acetonitrile and increase to 95% over 20 minutes.

  • Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength where the compound has maximum absorbance (e.g., around 280 nm).

  • Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC is well-suited for volatile and thermally stable compounds.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds. For identification of impurities, a Mass Spectrometer (MS) detector is invaluable.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[6]

Conclusion

The purification of 4-(Cyclopropylmethoxy)-2-ethylphenol to a high degree of purity is achievable through several standard laboratory techniques. The choice of method will depend on the specific circumstances, including the impurity profile and the scale of the operation. For large-scale purification, vacuum distillation is often the most practical approach. For achieving the highest purity on a smaller scale, column chromatography is recommended. Recrystallization can be an efficient method if a suitable solvent system is identified. In all cases, the final purity should be rigorously assessed using reliable analytical techniques such as HPLC and GC.

References

  • Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). (n.d.). TALENTA Publisher - Universitas Sumatera Utara. Retrieved March 15, 2026, from [Link]

  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol. (n.d.). LookChem. Retrieved March 15, 2026, from [Link]

  • Column chromatography of phenolics? (2013, September 25). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2025, August 6). Reddit. Retrieved March 15, 2026, from [Link]

  • Isolation and Identification of Phenolic Compounds. (2024, September 24). IntechOpen. Retrieved March 15, 2026, from [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019, January 8). PMC. Retrieved March 15, 2026, from [Link]

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. (n.d.). Google Patents.
  • How To Validate Chemical Purity In Phenolic Resin Production. (2026, March 11). Patsnap. Retrieved March 15, 2026, from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved March 15, 2026, from [Link]

  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Process for preparation of phenoxypropanol amines. (n.d.). Google Patents.
  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Phenols and phenolic ethers. (2014, July 25). SlideShare. Retrieved March 15, 2026, from [Link]

  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. (2021, May 12). MDPI. Retrieved March 15, 2026, from [Link]

Sources

Application

Application Note: 4-(Cyclopropylmethoxy)-2-ethylphenol in Drug Discovery

Executive Summary 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 2287344-97-0)[1] is a highly specialized, synthetically valuable phenolic building block utilized in the design and optimization of advanced pharmacophores. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 2287344-97-0)[1] is a highly specialized, synthetically valuable phenolic building block utilized in the design and optimization of advanced pharmacophores. In modern medicinal chemistry, the precise spatial arrangement of lipophilic and steric groups is paramount for achieving high-affinity binding in narrow allosteric pockets. This compound provides an optimized trifecta of structural features: a reactive phenolic handle for scaffold attachment, an ortho-ethyl group for conformational steering, and a para-cyclopropylmethoxy group that balances lipophilicity with metabolic stability.

This application note details the structural rationale, primary applications in antiviral drug discovery (specifically Hepatitis C Virus inhibitors)[2], and validated protocols for its synthesis and integration into complex drug scaffolds.

Structural Rationale & Pharmacophore Utility

The utility of 4-(Cyclopropylmethoxy)-2-ethylphenol stems from the causality between its structural micro-environments and target protein interactions:

  • The Phenolic Core (Synthetic Handle): The hydroxyl group serves as the primary vector for attachment to core scaffolds (e.g., pyran-2-ones, pyrimidines) via Mitsunobu etherification or transition-metal-catalyzed cross-coupling.

  • The Ortho-Ethyl Group (Steric Steering): When attached to a central scaffold, the bulky ethyl group at the 2-position forces the aromatic ring out of coplanarity with the core structure. This induced dihedral twist is critical for locking the molecule into a bioactive conformation that perfectly matches the topography of deep, narrow binding pockets.

  • The Para-Cyclopropylmethoxy Group (Metabolic Shielding & Lipophilicity): Straight-chain alkyl ethers are notoriously susceptible to rapid oxidative cleavage (O-dealkylation) by Cytochrome P450 enzymes. The cyclopropyl ring introduces high bond-angle strain and steric hindrance, significantly reducing the rate of CYP-mediated metabolism while providing a dense, hydrophobic surface area to engage in Van der Waals interactions with non-polar amino acid residues.

Key Applications: Antiviral Agents (HCV NS5B Inhibitors)

The most prominent application of 4-(Cyclopropylmethoxy)-2-ethylphenol is in the development of non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV)[2].

HCV relies on the NS5B RNA-dependent RNA polymerase for viral replication[2]. NS5B features several allosteric binding sites, notably the "thumb" domain. Inhibitors derived from 4-(Cyclopropylmethoxy)-2-ethylphenol (such as highly substituted pyran-2-one derivatives) bind to this allosteric pocket. The cyclopropylmethoxy tail extends into a hydrophobic sub-pocket, while the ethyl group ensures the phenolic ring maintains the precise trajectory required to induce a conformational arrest of the enzyme, thereby blocking RNA elongation and halting viral replication[2].

MOA V HCV Viral RNA P NS5B RNA-dependent RNA Polymerase V->P Template Binding C Conformational Arrest (Thumb Domain Locked) P->C Induced Fit I 4-(Cyclopropylmethoxy)-2-ethylphenol Derived Inhibitor I->P Allosteric Pocket Binding R Viral Replication Blocked C->R Inhibition of Elongation

Diagram 1: Mechanism of action for HCV NS5B allosteric inhibition using the phenol derivative.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to verify causality and reaction success.

Protocol A: Regioselective Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Objective: Selectively alkylate the less hindered 4-hydroxyl group of 2-ethylbenzene-1,4-diol.

Materials:

  • 2-Ethylbenzene-1,4-diol (1.0 eq)

  • Cyclopropylmethyl bromide (1.05 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-ethylbenzene-1,4-diol and anhydrous DMF under an inert Argon atmosphere. Causality: Argon prevents the oxidation of the electron-rich hydroquinone core to a quinone.

  • Base Addition: Add finely powdered K2​CO3​ and stir at room temperature for 15 minutes. Causality: K2​CO3​ is a mild base that selectively deprotonates the more acidic/accessible phenolic OH. The bulky ortho-ethyl group sterically shields the 1-hydroxyl, directing deprotonation predominantly to the 4-position.

  • Alkylation: Dropwise add cyclopropylmethyl bromide over 10 minutes. Heat the reaction mixture to 60°C for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the emergence of a higher Rf spot confirms etherification.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure 4-(Cyclopropylmethoxy)-2-ethylphenol. Validate regioselectivity via 2D-NMR (NOESY), observing cross-peaks between the cyclopropylmethylene protons and the aromatic protons adjacent to the 4-position.

Protocol B: Scaffold Incorporation via Mitsunobu Reaction

Objective: Couple the synthesized phenol to a primary alcohol on a target scaffold (e.g., a pyran-2-one intermediate)[2].

Step-by-Step Methodology:

  • Activation: Dissolve the target scaffold alcohol (1.0 eq), 4-(Cyclopropylmethoxy)-2-ethylphenol (1.2 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF at 0°C.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Causality: DIAD activates the PPh3​ , forming a phosphonium intermediate with the alcohol, which is then displaced by the nucleophilic phenoxide in a clean SN​2 fashion.

  • Validation & Isolation: Stir for 12 hours at room temperature. Quench with water, extract with dichloromethane, and purify via reverse-phase HPLC to isolate the final allosteric inhibitor.

Workflow A 2-Ethylbenzene-1,4-diol (Starting Material) B Selective Alkylation (Cyclopropylmethyl bromide) A->B C 4-(Cyclopropylmethoxy) -2-ethylphenol B->C D Scaffold Coupling (Mitsunobu) C->D E In Vitro Screening (Target Binding) D->E

Diagram 2: Synthetic workflow from starting material to in vitro screening of the derived inhibitor.

Data Presentation: Physicochemical Profiling

The integration of the 4-(cyclopropylmethoxy)-2-ethylphenol fragment significantly alters the physicochemical properties of the parent scaffold, optimizing it for deep-pocket binding and oral bioavailability.

Property / MetricParent Phenol (No Alkyl/Ether)4-(Cyclopropylmethoxy)-2-ethylphenol DerivativePharmacological Implication
LogP (Lipophilicity) ~1.5~3.8Enhanced membrane permeability and hydrophobic pocket affinity.
Topological Polar Surface Area (TPSA) 20.2 Ų9.2 Ų (Ether oxygen only)Reduced polarity aids in crossing lipid bilayers.
Dihedral Angle (Scaffold-Aryl) ~15° (Nearly coplanar)~75° (Orthogonal twist)Prevents flat binding; locks molecule into the bioactive conformation.
In Vitro Half-Life ( T1/2​ human microsomes) 15 mins (Rapid glucuronidation)>120 minsCyclopropyl group resists CYP450 degradation; ether blocks Phase II conjugation.
HCV NS5B IC50​ (Representative Model) >10 µM<0.05 µM200-fold increase in target affinity due to optimized Van der Waals contacts.

References

  • Gonzalez, J. et al. "Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same." Google Patents (WO2006018725A1).
  • ChemSrc Database. "4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 2287344-97-0)." ChemSrc. Available at:[Link]

  • Fritsche, L. et al. "Increasing Complexity in a Conformer Space Step-by-Step: Weighing London Dispersion against Cation−π Interactions." ETH Zurich Research Collection / JACS. Available at:[Link]

Sources

Method

Application Note: Derivatization Strategies for 4-(Cyclopropylmethoxy)-2-ethylphenol in Advanced Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound 4-(cyclopropylmethoxy)-2-ethylphenol is a highly versatile, electron-rich aromatic building block frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 4-(cyclopropylmethoxy)-2-ethylphenol is a highly versatile, electron-rich aromatic building block frequently utilized in pharmaceutical development. Its structural topology presents a unique reactivity profile: a reactive C1-phenolic hydroxyl group, moderate steric shielding from the ortho-ethyl group at C2, and strong electron donation from the para-cyclopropylmethoxy group at C4.

This application note details two divergent, field-proven derivatization pathways for this scaffold: O-Alkylation (via the Williamson Ether Synthesis) for linker attachment, and O-Triflation for the activation of the phenol into a competent pseudohalide for downstream Palladium-catalyzed cross-coupling reactions.

Structural Analysis & Reactivity Profiling

Successful derivatization of substituted phenols requires a deep understanding of the causality behind reagent selection.

  • Steric Constraints (The ortho-Ethyl Effect): The ethyl group at the C2 position introduces moderate steric bulk around the nucleophilic oxygen. In nucleophilic substitution reactions (such as etherification), this steric hindrance can shift the reaction pathway from the desired Sₙ2 mechanism toward competitive E2 elimination if bulky or secondary electrophiles are used[1].

  • Electronic Modulation (The para-Alkoxy Effect): The cyclopropylmethoxy group at C4 is strongly electron-donating via resonance. This enriches the electron density of the aromatic ring, rendering the phenoxide anion highly nucleophilic. However, it also makes the aromatic ring highly susceptible to electrophilic aromatic substitution (SEAr). Consequently, when activating the phenol, harsh electrophiles like trifluoromethanesulfonic anhydride (Tf₂O) can cause unwanted ring-sulfonylation or polymerization. Milder reagents must be employed.

Workflow Phenol 4-(Cyclopropylmethoxy) -2-ethylphenol Alkylation Williamson Ether Synthesis Phenol->Alkylation R-X, Base Triflation Triflation (PhNTf2 / Base) Phenol->Triflation Activation Ether O-Alkyl Ether (Linker/Prodrug) Alkylation->Ether Triflate Aryl Triflate (Activated Electrophile) Triflation->Triflate CrossCoupling Pd-Catalyzed Cross-Coupling Triflate->CrossCoupling Pd(0), Ligand

Figure 1: Divergent derivatization workflow for 4-(cyclopropylmethoxy)-2-ethylphenol.

Pathway A: O-Alkylation (Williamson Ether Synthesis)

Mechanistic Rationale

The Williamson ether synthesis proceeds via an Sₙ2 displacement of a halide or sulfonate by the phenoxide ion[1]. Because the ortho-ethyl group restricts the trajectory of the incoming electrophile, only primary alkyl halides or activated electrophiles (e.g., benzyl bromide, allyl bromide) should be used to prevent competitive E2 elimination[1]. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides a mild, heterogeneous basic environment that ensures complete deprotonation without degrading sensitive functional groups.

Step-by-Step Protocol

This protocol is self-validating: the use of a large aqueous volume during workup ensures the complete removal of DMF, which would otherwise interfere with subsequent purification or NMR analysis.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(cyclopropylmethoxy)-2-ethylphenol (1.0 mmol, 1.0 eq.) and anhydrous K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Solvation: Suspend the mixture in anhydrous DMF (5.0 mL, 0.2 M). Stir at room temperature for 15 minutes to allow for phenoxide formation (solution may darken slightly).

  • Electrophile Addition: Dropwise, add the primary alkyl halide (e.g., benzyl bromide, 1.2 mmol, 1.2 eq.).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C. The elevated temperature overcomes the steric hindrance of the ortho-ethyl group. Stir for 4–6 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2, UV active).

  • Workup (Critical Step): Cool to room temperature. Quench the reaction by pouring it into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Combine the organic layers and wash extensively with distilled water (5 × 20 mL) to partition and remove all residual DMF. Follow with a single brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure O-alkylated ether.

Pathway B: Activation via Triflation

Mechanistic Rationale

To utilize this building block in complex C–C or C–N bond-forming reactions, the unreactive phenolic -OH must be converted into a pseudo-halide. Triflates (-OTf) are excellent electrophiles for Palladium-catalyzed cross-coupling[2].

Due to the highly electron-rich nature of the cyclopropylmethoxy-substituted ring, N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is selected over the more common Trifluoromethanesulfonic anhydride (Tf₂O). PhNTf₂ is a milder triflating agent that selectively reacts at the oxygen center, completely bypassing the risk of electrophilic aromatic substitution on the activated ring.

Step-by-Step Protocol

This protocol is self-validating: the inclusion of an acidic wash selectively protonates and removes the triethylamine base, while the PhNTf₂ byproduct (N-phenyltrifluoromethanesulfonamide) is easily tracked via UV-TLC and separated during chromatography.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 4-(cyclopropylmethoxy)-2-ethylphenol (1.0 mmol, 1.0 eq.) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (Et₃N, 2.0 mmol, 2.0 eq.) dropwise. Stir for 10 minutes.

  • Triflation: Add PhNTf₂ (1.1 mmol, 1.1 eq.) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC; the product triflate will run significantly higher (higher Rf) than the starting phenol.

  • Workup: Quench the reaction with 10 mL of distilled water. Separate the layers and extract the aqueous phase with DCM (2 × 10 mL).

  • Acid Wash (Critical Step): Wash the combined organic layers with 1M HCl (15 mL) to remove excess Et₃N. Follow with a saturated NaHCO₃ wash (15 mL) and a brine wash (15 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (typically 95:5 Hexanes:EtOAc) to isolate the aryl triflate.

TriflationSetup Step1 Step 1: Deprotonation Cool to 0°C Add Et3N in DCM Step2 Step 2: Electrophile Addition Add PhNTf2 Warm to RT Step1->Step2 Step3 Step 3: Reaction Stir 2-4 hours Monitor by TLC Step2->Step3 Step4 Step 4: Workup Quench with H2O Wash with 1M HCl Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step logical workflow and phase separation for the triflation protocol.

Downstream Applications: Palladium Cross-Coupling

Once converted to the aryl triflate, the scaffold is primed for transition-metal catalysis. The aryl triflate can undergo Buchwald-Hartwig amination to form complex anilines, a structural motif ubiquitous in modern pharmaceuticals[2]. Because the ring is electron-rich, oxidative addition of Palladium(0) into the C–OTf bond is slightly slower than with electron-deficient aryl halides; thus, electron-rich, bulky phosphine ligands (e.g., BrettPhos or RuPhos) are highly recommended to accelerate the catalytic cycle and prevent catalyst degradation[3].

Quantitative Data Presentation

ParameterPathway A: O-Alkylation (Williamson)Pathway B: O-Triflation
Reagents Primary Alkyl Halide, K₂CO₃PhNTf₂, Et₃N
Solvent DMF or AcetoneDichloromethane (DCM)
Temperature 60 °C (Heating required)0 °C to Room Temperature
Reaction Type Sₙ2 Nucleophilic SubstitutionElectrophilic O-Sulfonylation
Typical Yield 75 - 90%80 - 95%
Downstream Utility Linker attachment, Prodrug synthesisPd-Catalyzed Cross-Coupling

Sources

Application

Application Note and Protocol for the Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Abstract This document provides a comprehensive guide for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol, a substituted phenol derivative with potential applications in pharmaceutical and materials science researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol, a substituted phenol derivative with potential applications in pharmaceutical and materials science research. The synthetic strategy is centered around a regioselective Williamson ether synthesis, a robust and versatile method for the formation of ethers.[1][2][3] This protocol outlines a two-step process commencing with the selective alkylation of hydroquinone to yield 2-ethylhydroquinone, followed by the etherification with cyclopropylmethyl bromide. Detailed experimental procedures, mechanistic insights, and characterization data are provided to ensure reproducibility and a high-yield synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Substituted phenols are a critical class of compounds in organic chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The target molecule, 4-(Cyclopropylmethoxy)-2-ethylphenol, incorporates a unique combination of functional groups: a sterically accessible ethyl group and a cyclopropylmethoxy moiety, which can impart desirable pharmacokinetic properties in drug candidates. The synthesis of the related compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol, is a known intermediate in the production of the beta-blocker Betaxolol, highlighting the pharmaceutical relevance of such structures.[4][5][6][7]

The synthetic approach detailed herein leverages fundamental and well-established organic transformations. The initial step involves the Friedel-Crafts alkylation of hydroquinone to introduce the ethyl group. Subsequently, a Williamson ether synthesis is employed to introduce the cyclopropylmethoxy group. The regioselectivity of this second step is a crucial consideration, and the protocol is designed to favor the formation of the desired 4-substituted product.

Mechanistic Rationale

The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] In this case, the phenoxide ion generated from 2-ethylhydroquinone acts as the nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide. The choice of a suitable base and solvent is critical to ensure efficient deprotonation of the phenol and to facilitate the bimolecular nucleophilic substitution.

Williamson_Ether_Synthesis Reactant1 2-Ethylhydroquinone Phenoxide 2-Ethyl-4-hydroxyphenoxide Reactant1->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product 4-(Cyclopropylmethoxy)-2-ethylphenol Phenoxide->Product SN2 Attack Reactant2 Cyclopropylmethyl bromide Reactant2->Product Byproduct Salt (e.g., KBr) Experimental_Workflow Start Start Step1 Combine 2-Ethylhydroquinone and K2CO3 in Acetone Start->Step1 Step2 Add Cyclopropylmethyl bromide Step1->Step2 Step3 Reflux for 12-16 hours Step2->Step3 Step4 Cool and Filter Step3->Step4 Step5 Concentrate Filtrate Step4->Step5 Step6 Dissolve in Diethyl Ether Step5->Step6 Step7 Wash with 1M HCl and Brine Step6->Step7 Step8 Dry over Na2SO4 and Concentrate Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 End Pure Product Step9->End

Sources

Method

Application Notes and Protocols for the Safe Handling of 4-(Cyclopropylmethoxy)-2-ethylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Cyclopropylmethoxy)-2-ethylphenol is a substituted phenol derivative that, due to its structural motifs, is of interest to researchers in me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylmethoxy)-2-ethylphenol is a substituted phenol derivative that, due to its structural motifs, is of interest to researchers in medicinal chemistry and drug development. As with any novel or specialized chemical compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This document provides a detailed guide to the safe handling, storage, and disposal of 4-(Cyclopropylmethoxy)-2-ethylphenol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols and recommendations are based on the known hazards of structurally similar compounds, such as 4-[2-(cyclopropylmethoxy)ethyl]phenol and 4-ethylphenol, as well as established best practices for handling phenolic compounds in a laboratory setting.[1][2]

Hazard Identification and Risk Assessment

Substituted phenols as a class of compounds can exhibit a range of toxicological properties, from skin irritation and corrosion to systemic toxicity.[3] Phenol itself is both corrosive and toxic, capable of causing severe skin burns and being readily absorbed through the skin, which can lead to systemic effects.[3][4] Given the structure of 4-(Cyclopropylmethoxy)-2-ethylphenol, a conservative approach to its handling is essential.

Known Hazards of Structural Analogs

Data for the closely related compound 4-[2-(cyclopropylmethoxy)ethyl]phenol indicates the following GHS hazard classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

Furthermore, the SDS for 4-ethylphenol, another structural analog, classifies it as causing severe skin burns and eye damage, and being harmful if swallowed, in contact with skin, or if inhaled.[2]

Assumed Hazard Profile for 4-(Cyclopropylmethoxy)-2-ethylphenol

Based on the available data for analogous compounds, it is prudent to assume that 4-(Cyclopropylmethoxy)-2-ethylphenol possesses the following hazards:

Hazard Category Assumed Hazard Statement Basis for Assumption
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.GHS classification for 4-[2-(cyclopropylmethoxy)ethyl]phenol.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.SDS for 4-ethylphenol.[2]
Eye Damage/Irritation Causes serious eye damage.GHS classification for 4-[2-(cyclopropylmethoxy)ethyl]phenol and SDS for 4-ethylphenol.[1][2]
Systemic Toxicity Potential for systemic toxicity upon absorption.General toxicological profile of phenolic compounds.[4]
Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experimental work involving this compound.

A Identify Hazards (Review available data for analogs) B Evaluate Exposure Potential (Quantity, concentration, duration, route) A->B Inform C Assess Risks (Likelihood and severity of harm) B->C Contribute to D Implement Control Measures (PPE, Engineering Controls, Administrative Controls) C->D Dictate E Develop Emergency Procedures (Spill, exposure, fire) D->E Support F Review and Refine (Periodically or when procedures change) E->F Feedback F->A Continuous Improvement

Caption: Risk assessment workflow for handling 4-(Cyclopropylmethoxy)-2-ethylphenol.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safe handling practices is the most effective way to minimize exposure risk.

Engineering Controls
  • Fume Hood: All work with 4-(Cyclopropylmethoxy)-2-ethylphenol, including weighing, preparing solutions, and performing reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][5]

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Hand Protection: Due to the risk of skin absorption and corrosion, appropriate chemical-resistant gloves are required. For incidental contact, double-gloving with nitrile gloves (minimum 8 mil thickness) is recommended. For tasks with a higher risk of splashing, heavy-duty neoprene or butyl rubber gloves should be worn.[5][6] Gloves should be inspected before each use and changed immediately if contaminated.[6]

  • Eye and Face Protection: ANSI-approved safety goggles that provide a complete seal around the eyes are mandatory. When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[5]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5] For procedures with a high splash potential, a chemically resistant apron made of neoprene or a similar material should be worn over the lab coat.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by incorporating safety at each step.

Weighing and Solution Preparation
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dispensing: Carefully dispense the required amount of 4-(Cyclopropylmethoxy)-2-ethylphenol. Avoid generating dust.

  • Dissolution: Add the solvent to the vessel containing the compound slowly to avoid splashing. If necessary, use a magnetic stirrer set to a low speed.

  • Cleaning: Decontaminate the spatula and any other reusable equipment immediately after use. Wipe down the work surface with an appropriate solvent and then with soap and water.[6]

  • Waste Disposal: Dispose of the weighing boat and any other contaminated disposable items in a designated hazardous waste container.

Standard Operating Procedure (SOP) Workflow

Start Start: Prepare for Experiment Prep 1. Don Full PPE Start->Prep FumeHood 2. Verify Fume Hood Operation Prep->FumeHood Weigh 3. Weigh Compound in Hood FumeHood->Weigh Dissolve 4. Prepare Solution in Hood Weigh->Dissolve React 5. Conduct Experiment Dissolve->React Workup 6. Perform Reaction Workup React->Workup Cleanup 7. Decontaminate Workspace & Equipment Workup->Cleanup Waste 8. Dispose of Hazardous Waste Cleanup->Waste End End: Secure Area Waste->End

Caption: Standard operating procedure for handling 4-(Cyclopropylmethoxy)-2-ethylphenol.

Storage and Disposal

Proper storage and disposal are critical to long-term safety.

Storage
  • Store 4-(Cyclopropylmethoxy)-2-ethylphenol in a tightly sealed, properly labeled container.[5][6]

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6]

  • Store below eye level to minimize the risk of dropping and splashing.[6]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][7]

Disposal
  • All waste containing 4-(Cyclopropylmethoxy)-2-ethylphenol, including crude reaction mixtures, contaminated solvents, and disposable labware, must be treated as hazardous waste.[5][6]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of this chemical down the drain or in the regular trash.[6][7]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, eliminate sources of ignition.

    • Contact your institution's emergency response team immediately.[6]

First Aid Measures
Exposure Route First Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] If available, after initial water flushing, apply polyethylene glycol (PEG) 300 or 400 to the affected area.[4][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Do not use PEG in the eyes.[4] Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[8] Seek immediate medical attention.

References

  • PubChem. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Yale University. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • CPAchem. (2023, December 5). Safety data sheet: 4-Ethylphenol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, December 3). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of California, Los Angeles - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • GOV.UK. (2016, May 15). Phenol: incident management. Retrieved from [Link]

  • INEOS. (n.d.). PHENOL. Retrieved from [Link]

  • St George's University of London. (2017, December 19). Dealing with Phenol Exposure - For staff. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Retrieved from [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

Sources

Application

Use of "4-(Cyclopropylmethoxy)-2-ethylphenol" in the synthesis of other beta-blockers

Application Note: Synthesis of Novel Aryloxypropanolamine β -Blockers Utilizing 4-(Cyclopropylmethoxy)-2-ethylphenol Executive Summary & Mechanistic Rationale The aryloxypropanolamine scaffold is the structural cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel Aryloxypropanolamine β -Blockers Utilizing 4-(Cyclopropylmethoxy)-2-ethylphenol

Executive Summary & Mechanistic Rationale

The aryloxypropanolamine scaffold is the structural cornerstone of most second-generation, cardioselective β1​ -adrenergic receptor antagonists (e.g., Betaxolol, Metoprolol) [1]. Traditionally, Betaxolol is synthesized using 4-[2-(cyclopropylmethoxy)ethyl]phenol [2]. However, utilizing its structural isomer, 4-(Cyclopropylmethoxy)-2-ethylphenol , offers a compelling pathway for drug development professionals to synthesize novel β -blocker analogs with altered pharmacokinetic profiles.

By shifting the ethyl group to the ortho position (C2) and directly attaching the cyclopropylmethoxy group to the para position (C4), this scaffold introduces localized steric hindrance near the ether linkage and modifies the molecule's lipophilic distribution. These subtle structural changes can significantly influence blood-brain barrier (BBB) permeability and β1​ vs. β2​ receptor selectivity, making it a highly valuable building block for next-generation cardiovascular therapeutics.

Structural & Physicochemical Comparison

The isomeric relationship between the traditional Betaxolol intermediate and our target phenol necessitates specific synthetic optimizations, primarily due to the steric bulk of the ortho-ethyl group.

Table 1: Comparative Physicochemical Properties

PropertyTraditional Betaxolol Intermediate4-(Cyclopropylmethoxy)-2-ethylphenol
Substitution Pattern para-[2-(cyclopropylmethoxy)ethyl]para-cyclopropylmethoxy, ortho-ethyl
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂ (Exact Isomer)
Molecular Weight 192.25 g/mol 192.25 g/mol
Steric Hindrance at -OH LowModerate (ortho-ethyl effect)
Predicted Lipophilicity (LogP) ~2.40~2.65

Synthetic Strategy & Causality

The synthesis of aryloxypropanolamine β -blockers follows a highly reliable two-step sequence: O-Alkylation (Epoxidation) followed by Amination (Epoxide Ring-Opening) .

  • Causality in Epoxidation: The ortho-ethyl group in 4-(Cyclopropylmethoxy)-2-ethylphenol slightly shields the phenolic hydroxyl. To overcome this, Dimethylformamide (DMF) is preferred over Acetone as it allows for higher reaction temperatures (75°C). Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate the phenol ( pKa​≈10 ) but mild enough to prevent the premature hydrolysis of the newly formed epoxide—a common degradation pathway when strong bases like NaOH are used in protic solvents [3], [5].

  • Causality in Amination: The ring-opening of the epoxide by isopropylamine is conducted in a polar protic solvent (Methanol). The protic solvent stabilizes the transition state via hydrogen bonding to the epoxide oxygen, facilitating nucleophilic attack at the less hindered terminal carbon. A massive stoichiometric excess of isopropylamine is used to prevent the newly formed secondary amine from reacting with a second epoxide molecule, which would yield an unwanted tertiary amine dimer [2], [4].

SynthesisWorkflow Phenol 4-(Cyclopropylmethoxy) -2-ethylphenol (Starting Material) Epi Epichlorohydrin + K2CO3 / DMF Phenol->Epi O-Alkylation Epoxide 1-[4-(cyclopropylmethoxy) -2-ethylphenoxy] -2,3-epoxypropane Epi->Epoxide 75°C, 8h Amine Isopropylamine (Excess) / MeOH Epoxide->Amine Amination BetaBlocker Novel Aryloxypropanolamine β-Blocker Base Amine->BetaBlocker Reflux, 65°C Salt HCl Gas / Ether Crystallization BetaBlocker->Salt Salt Formation Final β-Blocker Hydrochloride (API) Salt->Final Purification

Workflow for synthesizing novel β-blockers from 4-(Cyclopropylmethoxy)-2-ethylphenol.

Validated Experimental Protocols

Protocol A: Synthesis of the Epoxide Intermediate

Objective: Synthesize 1-[4-(cyclopropylmethoxy)-2-ethylphenoxy]-2,3-epoxypropane.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (52.0 mmol) of 4-(Cyclopropylmethoxy)-2-ethylphenol in 100 mL of anhydrous DMF.

  • Base Addition: Add 14.4 g (104.0 mmol, 2.0 eq) of finely powdered anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation [3].

  • Alkylation: Dropwise, add 24.1 g (260.0 mmol, 5.0 eq) of epichlorohydrin. The large excess prevents dimerization [4].

  • Heating & Monitoring (Self-Validating Step): Heat the mixture to 75°C. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is self-validating when the UV-active phenol spot ( Rf​≈0.3 ) completely disappears, typically after 8 hours, replaced by the epoxide spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and filter off the inorganic salts. Pour the filtrate into 400 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate ( 3×150 mL).

  • Purification: Wash the combined organic layers with brine ( 3×100 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the epoxide as a pale yellow oil. Proceed to Protocol B without further column chromatography.

Table 2: Reaction Optimization Data for O-Alkylation

SolventBaseTemp (°C)Time (h)Isolated Yield (%)Epoxide Purity (HPLC %)
Acetone K2​CO3​ 60 (Reflux)128295.2
DMF K2​CO3​ 75 8 89 97.4
EthanolNaOH78 (Reflux)64562.1 (Hydrolysis observed)
Protocol B: Epoxide Ring-Opening and API Salt Formation

Objective: Synthesize the final β -blocker hydrochloride salt.

  • Amination: Dissolve the crude epoxide (~12.0 g, 48.3 mmol) in 50 mL of anhydrous Methanol. Add 28.5 g (483.0 mmol, 10.0 eq) of Isopropylamine.

  • Reflux: Heat the mixture to a gentle reflux (65°C) for 12 hours.

  • Concentration: Evaporate the methanol and excess isopropylamine under reduced pressure. Dissolve the resulting crude free base in 100 mL of Toluene and wash with water ( 2×50 mL) to remove trace unreacted amine [2].

  • Salt Formation (Self-Validating Step): Dry the toluene layer over Na2​SO4​ and evaporate to yield a viscous oil. Dissolve the oil in 100 mL of anhydrous Diethyl Ether. While stirring vigorously at 0°C, bubble dry HCl gas through the solution until the pH drops below 3.0.

  • Crystallization: A white precipitate will form immediately. This crystallization acts as a self-validating purification system; dimeric impurities remain soluble in the ether mother liquor. Filter the precipitate, wash with cold acetone, and dry under vacuum to yield the pure β -blocker hydrochloride API [1].

Pharmacological Mechanism of Action

The resulting compound is designed to act as a competitive antagonist at the β1​ -adrenergic receptors located primarily in the myocardium. By blocking the binding of endogenous catecholamines (epinephrine and norepinephrine), the drug prevents the activation of the Gs-protein coupled cascade, ultimately reducing heart rate and myocardial contractility.

SignalingPathway Drug Novel β-Blocker (Antagonist) Receptor β1-Adrenergic Receptor (Myocardium) Drug->Receptor Competitive Blockade Epi Epinephrine / NE (Agonist) Epi->Receptor Blocked GProtein Gs Protein (Inactive) Receptor->GProtein Prevents Activation AC Adenylyl Cyclase (Inhibited) GProtein->AC Reduced Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Decreased Synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Reduced Activation Outcome Decreased Heart Rate & Contractility PKA->Outcome Physiological Effect

Inhibition of the β1-Adrenergic signaling cascade by the synthesized antagonist.

References

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) . TÜBİTAK Academic Journals. Available at: [Link]

  • An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale . ACS Publications. Available at: [Link]

  • US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof. Google Patents.
  • A New and Improved Process for Celiprolol Hydrochloride . ACS Publications. Available at: [Link]

  • Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate . ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered during this multi-step synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol is a multi-step process that typically involves the formation of a key intermediate, 2-ethylhydroquinone, followed by a Williamson ether synthesis. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

The primary route involves:

  • Synthesis of 2-Ethylhydroquinone: This intermediate is commonly prepared via a Friedel-Crafts acylation of hydroquinone followed by a reduction, or through the alkylation of hydroquinone.

  • Williamson Ether Synthesis: 2-Ethylhydroquinone is then reacted with a cyclopropylmethyl halide (typically bromide) in the presence of a base to form the desired ether.

Common challenges that researchers face include:

  • Low yields in either of the main synthetic steps.

  • Formation of undesired side products, particularly the di-alkylated ether.

  • Difficulties in purification of the final product.

  • Instability of the cyclopropylmethyl bromide reagent.

This guide will address these issues in a practical, question-and-answer format, providing both theoretical explanations and actionable protocols.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: 2-Ethylhydroquinone Synthesis cluster_1 Step 2: Williamson Ether Synthesis Hydroquinone Hydroquinone Friedel_Crafts Friedel-Crafts Acylation Hydroquinone->Friedel_Crafts Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Friedel_Crafts Intermediate_1 2,5-Dihydroxyacetophenone Friedel_Crafts->Intermediate_1 Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Intermediate_1->Reduction 2_Ethylhydroquinone 2_Ethylhydroquinone Reduction->2_Ethylhydroquinone 2_Ethylhydroquinone_2 2-Ethylhydroquinone Williamson_Ether_Synthesis Williamson Ether Synthesis 2_Ethylhydroquinone_2->Williamson_Ether_Synthesis Cyclopropylmethyl_Bromide (Bromomethyl)cyclopropane Cyclopropylmethyl_Bromide->Williamson_Ether_Synthesis Base Base (e.g., K2CO3, NaOH) Base->Williamson_Ether_Synthesis Final_Product 4-(Cyclopropylmethoxy)-2-ethylphenol Williamson_Ether_Synthesis->Final_Product

Caption: General synthetic pathway for 4-(Cyclopropylmethoxy)-2-ethylphenol.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each issue is followed by potential causes and detailed solutions.

Issue 1: Low Yield in the Synthesis of 2-Ethylhydroquinone

Question: My Friedel-Crafts acylation of hydroquinone results in a low yield of 2,5-dihydroxyacetophenone, or I am getting a mixture of products from the alkylation of hydroquinone. How can I improve this?

Potential Causes & Solutions:

  • Deactivation of the Catalyst (Friedel-Crafts): The hydroxyl groups of hydroquinone can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.

    • Solution: Use a milder Lewis acid or protect the hydroxyl groups before acylation. However, a more direct and often higher-yielding approach is the Fries rearrangement of hydroquinone diacetate.

  • Poor Control over Alkylation (Direct Alkylation): Direct alkylation of hydroquinone can be difficult to control, leading to a mixture of mono- and di-alkylated products.[1]

    • Solution: Carefully control the stoichiometry of the reactants. Using an excess of hydroquinone can favor mono-alkylation.[1] Additionally, the choice of solvent and base is crucial.

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry Use a 2-5 fold excess of hydroquinone to the alkylating agent.Statistically favors the reaction of the alkylating agent with an unreacted hydroquinone molecule over the mono-alkylated product.
Reaction Temp. Maintain a low to moderate temperature (e.g., 0-25 °C).Reduces the rate of the second alkylation, which typically has a higher activation energy.
Base Use a weaker base like K₂CO₃ or NaHCO₃.A weaker base will generate a lower concentration of the highly reactive phenoxide, thus reducing the rate of di-alkylation.
Solvent Aprotic polar solvents like acetone or DMF are suitable.These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction.
Optimized Protocol: Fries Rearrangement for 2,5-Dihydroxyacetophenone
  • Acetylation: To a stirred solution of hydroquinone (1 eq) in acetic anhydride (2.5 eq), slowly add a catalytic amount of concentrated sulfuric acid. Stir at room temperature for 2 hours. Pour the reaction mixture into ice water and collect the precipitated hydroquinone diacetate by filtration.

  • Fries Rearrangement: Mix the dried hydroquinone diacetate with anhydrous aluminum chloride (2.2 eq) in a suitable solvent like nitrobenzene or without a solvent. Heat the mixture to 160-170 °C for 1-2 hours. Cool the reaction mixture and carefully add dilute HCl. The product, 2,5-dihydroxyacetophenone, can be isolated by steam distillation or extraction.

Issue 2: Formation of Di-alkylated Byproduct in Williamson Ether Synthesis

Question: During the etherification of 2-ethylhydroquinone with (bromomethyl)cyclopropane, I am observing a significant amount of the di-ether byproduct. How can I improve the selectivity for the mono-ether?

Potential Causes & Solutions:

  • Excessive Basicity and Reactivity: The presence of two phenolic hydroxyl groups on 2-ethylhydroquinone makes it susceptible to di-alkylation. A strong base will deprotonate both hydroxyls, leading to the formation of the di-phenoxide, which readily reacts with the alkylating agent.

    • Solution 1: Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of 2-ethylhydroquinone relative to (bromomethyl)cyclopropane. This ensures that the alkylating agent is the limiting reagent.

    • Solution 2: Controlled Addition of Base: Use only one equivalent of a moderately strong base like potassium carbonate (K₂CO₃). Alternatively, the slow, dropwise addition of a stronger base like sodium hydroxide (NaOH) can help maintain a low concentration of the di-phenoxide.

    • Solution 3: Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst can significantly improve selectivity. The catalyst transports the mono-phenoxide from the aqueous/solid phase to the organic phase where it reacts with the alkyl halide.[2][3] This method often allows for milder reaction conditions and higher yields of the mono-alkylated product.[3]

ParameterRecommendation for Mono-etherificationRationale
Base K₂CO₃ (1.0 - 1.2 eq)A moderately weak base that favors the formation of the mono-phenoxide.
Solvent System Biphasic: Toluene/Water or solid-liquid with Acetone/DMFFacilitates the separation of reactants and allows the PTC to function effectively.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 - 0.1 eq)These catalysts are efficient at transporting the phenoxide anion to the organic phase.[2]
Temperature 50-70 °CProvides a sufficient reaction rate without promoting significant side reactions.
Recommended Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 2-ethylhydroquinone (1.2 eq), (bromomethyl)cyclopropane (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq) in a mixture of toluene and water (5:1 v/v).

  • Heat the mixture to 60 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 4-(Cyclopropylmethoxy)-2-ethylphenol.

Issue 3: Degradation of (Bromomethyl)cyclopropane

Question: I suspect my (bromomethyl)cyclopropane is degrading, leading to inconsistent results and lower yields. How can I handle and store this reagent properly?

Potential Causes & Solutions:

  • Inherent Instability: (Bromomethyl)cyclopropane is known to be unstable and can undergo rearrangement to form cyclobutyl bromide and 4-bromo-1-butene, especially in the presence of acid or upon heating.[4]

    • Storage: Store (bromomethyl)cyclopropane in a refrigerator (2-8 °C) under an inert atmosphere (argon or nitrogen) and protected from light.[5] It is incompatible with strong bases and oxidizing agents.[5]

    • Purification: If the purity is suspect, it can be distilled under reduced pressure. However, care should be taken to avoid high temperatures.

    • In-situ Generation: For critical applications, consider synthesizing (bromomethyl)cyclopropane immediately before use. A common method is the reaction of cyclopropanemethanol with an aqueous solution of hydrobromic acid at low temperatures (-30°C to 35°C).[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis in this context?

The Williamson ether synthesis is a classic Sₙ2 reaction.[6] In this case, the phenoxide ion, formed by the deprotonation of one of the hydroxyl groups of 2-ethylhydroquinone by a base, acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group to form the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Ethylhydroquinone Phenoxide Phenoxide Ion Phenol->Phenoxide + B⁻ Base Base (B⁻) HB HB Phenoxide_2 Phenoxide Ion Transition_State [Transition State] Phenoxide_2->Transition_State Alkyl_Halide (Bromomethyl)cyclopropane Alkyl_Halide->Transition_State Ether 4-(Cyclopropylmethoxy)-2-ethylphenol Transition_State->Ether Leaving_Group Br⁻

Caption: Mechanism of the Williamson Ether Synthesis.

Q2: Are there alternative routes to synthesize 4-(Cyclopropylmethoxy)-2-ethylphenol?

Yes, several alternative routes have been reported, though they may involve more steps or use more expensive starting materials. For example, one method involves the protection of one hydroxyl group of a hydroquinone derivative, followed by alkylation, and then deprotection. Another approach could involve the synthesis of 4-(2-hydroxyethyl)phenol, etherification with (bromomethyl)cyclopropane, and subsequent modification of the ethyl group. However, the route described in this guide is generally one of the more direct and cost-effective methods.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, the mono-ether product, and the di-ether byproduct. The spots can be visualized under UV light (254 nm) as phenols are UV-active.[1] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative ratios of the components in the reaction mixture.

Q4: What are the key safety considerations for this synthesis?

  • Reagents: Many of the reagents used are hazardous. For instance, (bromomethyl)cyclopropane is flammable and an irritant.[5] Strong acids and bases are corrosive. Organic solvents are flammable and may be toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

IV. References

  • Organic Syntheses Procedure. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from orgsyn.org.

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol. Retrieved from patents.google.com.

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Retrieved from patents.google.com.

  • Google Patents. (n.d.). Alkylation of hydroquinone - US2832808A. Retrieved from patents.google.com.

  • ResearchGate. (n.d.). Synthesis of 2-Ethylhydroanthraquinone for the Production of Hydrogen Peroxide in a Catalytic Slurry Reactor: Design Case | Request PDF. Retrieved from researchgate.net.

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from chemistrysteps.com.

  • ResearchGate. (n.d.). (PDF) Review of cyclopropyl bromide synthetic process. Retrieved from researchgate.net.

  • Google Patents. (n.d.). CN103360229A - Method for preparing 2-ethylanthraquinone by continuous 2-(4-alkylbenzoyl)benzoic acid ring-closing reaction. Retrieved from patents.google.com.

  • LGC Standards. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved from lgcstandards.com.

  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from researchgate.net.

  • BenchChem. (n.d.). How to avoid di-alkylation in hydroquinone reactions. Retrieved from benchchem.com.

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from chemistrysteps.com.

  • ResearchGate. (n.d.). (PDF) Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. Retrieved from researchgate.net.

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from organic-chemistry.org.

  • MilliporeSigma. (n.d.). 4-(2-(Cyclopropylmethoxy)ethyl)phenol | 63659-16-5. Retrieved from sigmaaldrich.com.

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from chem.libretexts.org.

  • PMC. (n.d.). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Retrieved from ncbi.nlm.nih.gov.

  • PMC. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Retrieved from ncbi.nlm.nih.gov.

  • YouTube. (2022, November 28). Organic Chemistry 1: Williamson ether synthesis practice problems. Retrieved from youtube.com.

  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from researchgate.net.

  • ChemicalBook. (2026, January 13). (Bromomethyl)cyclopropane | 7051-34-5. Retrieved from chemicalbook.com.

  • Taylor & Francis. (n.d.). 2-ethylanthraquinone – Knowledge and References. Retrieved from taylorfrancis.com.

  • Google Patents. (n.d.). EP0364378A1 - Process for the preparation of methyl hydroquinone. Retrieved from patents.google.com.

  • Google Patents. (n.d.). JPH07118195A - 2-ethylanthraquinone and its production. Retrieved from patents.google.com.

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from askiitians.com.

  • PMC. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from ncbi.nlm.nih.gov.

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from etheses.whiterose.ac.uk.

  • Google Patents. (n.d.). EP1109765B1 - Process for the production of cyclopropylmethyl halides. Retrieved from patents.google.com.

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from biomedres.us.

  • Chemical Science (RSC Publishing). (2022, December 20). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N -heteroarenes. Retrieved from pubs.rsc.org.

  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from egyankosh.ac.in.

  • Marcel Dekker, Inc. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Retrieved from a specific scientific journal or database.

Sources

Optimization

Technical Support Center: Overcoming Challenges in 4-(Cyclopropylmethoxy)-2-ethylphenol Purification

Welcome to the technical support center for the purification of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this ke...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges encountered during its purification, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity and yield.

Introduction: The Significance of Purity

4-(Cyclopropylmethoxy)-2-ethylphenol is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably beta-blockers like Betaxolol.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of its intermediates. Impurities stemming from the synthesis, such as unreacted starting materials, by-products from side reactions, or degradation products, can compromise the therapeutic effect and introduce potential toxicity. This guide provides a systematic approach to identifying and resolving common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(Cyclopropylmethoxy)-2-ethylphenol?

A1: The impurity profile is largely dependent on the synthetic route. A common synthesis involves the etherification of p-hydroxyphenylethanol with a cyclopropylmethyl halide.[3] Potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual p-hydroxyphenylethanol and cyclopropylmethyl halide.

    • By-products: Isomeric products (e.g., ortho-substituted phenols), and products of side reactions like over-alkylation.[4]

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Q2: My purified product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A colored tint in phenolic compounds often indicates the presence of oxidized species or other trace impurities.[5] These can sometimes be challenging to remove by standard crystallization alone. Consider the following:

  • Charcoal Treatment: Activated carbon is effective at adsorbing colored impurities. A protocol for this is provided in the troubleshooting section.

  • Inert Atmosphere: Ensure that all purification steps, especially those involving heat, are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

Q3: I am observing poor recovery after recrystallization. What factors could be contributing to this?

A3: Low recovery during recrystallization is a common issue and can be attributed to several factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6]

  • Using Excessive Solvent: Using more solvent than the minimum required to dissolve the compound at its boiling point will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

Troubleshooting Guide

This section provides detailed protocols to address specific challenges you may encounter during the purification of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Problem 1: Oily Product or Failure to Crystallize

An oily product or the failure of the compound to crystallize from solution is often due to the presence of significant impurities that depress the melting point or interfere with crystal lattice formation.

Causality: High concentrations of unreacted starting materials or by-products can act as a "eutectic mixture," preventing the desired compound from forming a stable crystal lattice.

Troubleshooting Workflow:

G start Crude Product is Oily or Fails to Crystallize check_purity Assess Purity (TLC/GC/LC-MS) start->check_purity high_impurities High Impurity Levels Detected check_purity->high_impurities Impurities > 5% low_impurities Low Impurity Levels Detected check_purity->low_impurities Impurities < 5% chromatography Perform Column Chromatography high_impurities->chromatography solvent_screen Perform Solvent Screen for Recrystallization low_impurities->solvent_screen re_crystallize Attempt Recrystallization with Seeding chromatography->re_crystallize success Crystalline Product Obtained re_crystallize->success solvent_screen->re_crystallize

Caption: Decision workflow for troubleshooting an oily product.

Detailed Protocols:

1. Column Chromatography for Gross Purification:

This is often the most effective method to remove significant amounts of impurities before attempting crystallization.

  • Stationary Phase: Silica gel (60-120 mesh) is a standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Rationale: Non-polar impurities will elute first, followed by your product, and finally, more polar impurities like unreacted p-hydroxyphenylethanol.

  • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify fractions containing the pure product.

2. Recrystallization with Seeding:

If the product is still reluctant to crystallize after chromatography, seeding can be employed.

  • Prepare a saturated solution of the purified oil in a minimal amount of hot solvent (e.g., a mixture of toluene and heptane).

  • Allow the solution to cool slowly.

  • Introduce a "seed crystal" (a tiny crystal of previously purified 4-(Cyclopropylmethoxy)-2-ethylphenol) or scratch the inside of the flask with a glass rod at the solvent line.

    • Mechanism: The seed crystal provides a nucleation site for crystal growth, overcoming the kinetic barrier to crystallization.[6]

Problem 2: Persistent Colored Impurities

Even after initial purification, a persistent color can indicate the presence of trace, highly conjugated, or oxidized impurities.

Troubleshooting Workflow:

G start Product has Persistent Color charcoal Perform Activated Charcoal Treatment start->charcoal hot_filtration Hot Gravity Filtration charcoal->hot_filtration recrystallize Recrystallize from a Suitable Solvent hot_filtration->recrystallize success Colorless Crystalline Product recrystallize->success

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-(Cyclopropylmethoxy)-2-ethylphenol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Cyclopropylmethoxy)-2-ethylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol. We address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, focusing on the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed route for synthesizing 4-(Cyclopropylmethoxy)-2-ethylphenol is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. In this specific case, the starting materials are 2-ethylphenol and a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

The fundamental transformation consists of two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-ethylphenol, forming the more nucleophilic 2-ethylphenoxide anion.

  • Nucleophilic Substitution (Sₙ2): The 2-ethylphenoxide anion attacks the electrophilic carbon of cyclopropylmethyl bromide, displacing the bromide ion and forming the desired ether linkage.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification SM1 2-Ethylphenol Reaction Williamson Ether Synthesis (Solvent, Heat) SM1->Reaction SM2 Cyclopropylmethyl Bromide SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography or Vacuum Distillation Workup->Purify Product 4-(Cyclopropylmethoxy)- 2-ethylphenol Purify->Product

Caption: General workflow for synthesizing 4-(Cyclopropylmethoxy)-2-ethylphenol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Incomplete Deprotonation of 2-Ethylphenol: The phenolic proton must be fully removed to generate the active nucleophile. If the base is too weak or insufficient, unreacted 2-ethylphenol will remain.

    • Solution: Switch to a stronger base or ensure anhydrous conditions. While bases like potassium carbonate (K₂CO₃) are common, a stronger base like sodium hydride (NaH) in an anhydrous solvent (e.g., dry THF) will ensure complete deprotonation.[1] Be aware that NaH is highly reactive and requires careful handling under an inert atmosphere.

  • Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired byproduct).[2][3] C-alkylation is often favored in non-polar solvents and with less-dissociated "harder" cations (like Li⁺ or Na⁺).

    • Solution: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation, leaving a "naked," highly reactive phenoxide anion that favors O-alkylation.[4] Using a "softer" cation like potassium (K⁺) or cesium (Cs⁺) also promotes O-alkylation.[5]

  • Poor Reagent Quality: Moisture in the solvent or starting materials can quench the phenoxide anion. The cyclopropylmethyl bromide may have degraded over time.

    • Solution: Use freshly distilled or anhydrous solvents. Ensure your 2-ethylphenol is dry. If possible, use freshly prepared or newly purchased cyclopropylmethyl bromide.[6]

  • Sub-optimal Temperature: If the temperature is too low, the reaction rate will be slow. If it's too high, it can promote side reactions or reagent decomposition.

    • Solution: The optimal temperature is typically between 60-100 °C for this type of reaction. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.

Q2: I'm observing significant C-alkylation byproducts. How can I improve O-alkylation selectivity?

A2: This is a classic challenge in phenol alkylation. Selectivity is a function of the solvent, the counter-ion (from the base), and temperature.

Competing_Pathways Phenoxide {2-Ethylphenoxide Ion | Ambident Nucleophile} O_Alkylation Desired Product (O-Alkylation) Phenoxide->O_Alkylation Oxygen Attack (Favored in polar aprotic solvent) C_Alkylation Side Product (C-Alkylation) Phenoxide->C_Alkylation Ring Carbon Attack (Favored in non-polar solvent) AlkylHalide Cyclopropylmethyl Bromide AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.

  • Mechanism Insight: C-alkylation often proceeds through a more organized, six-membered transition state, which can be favored under certain conditions.[7] O-alkylation is typically a direct Sₙ2 displacement.

  • Primary Solution: Phase-Transfer Catalysis (PTC): This is one of the most effective methods to ensure high O-selectivity. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides.[8][9] This "naked" anion in the low-polarity organic phase is highly reactive at the oxygen atom.[10][11]

  • Solvent and Base Choice: As mentioned in A1, the combination of a polar aprotic solvent (DMF, DMSO, Acetonitrile) and a base with a large, soft cation (K₂CO₃, Cs₂CO₃) is highly effective at promoting O-alkylation.[5]

Q3: My reaction has stalled before completion. What are the potential causes?

A3: A stalled reaction points to a limiting factor that has been consumed or deactivated.

  • Cause 1: Insufficient Base: The base may have been consumed by acidic impurities or moisture.

    • Solution: Add an additional portion of freshly dried base to the reaction mixture.

  • Cause 2: Alkylating Agent Degradation: Cyclopropylmethyl bromide can be unstable, especially at elevated temperatures or in the presence of nucleophiles over long reaction times.

    • Solution: Add a fresh portion (0.2-0.3 equivalents) of cyclopropylmethyl bromide and continue monitoring.

  • Cause 3: Catalyst Deactivation (if using PTC): While generally robust, the phase-transfer catalyst can sometimes be poisoned by impurities.

    • Solution: Add a small amount of fresh catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: The ideal combination balances reactivity, selectivity, and practicality. The following table summarizes common choices.

BaseSolvent(s)ProsCons
K₂CO₃ Acetonitrile, Acetone, DMFInexpensive, easy to handle, good O-selectivity.[1]Moderate reactivity, may require higher temperatures or longer times.
Cs₂CO₃ Acetonitrile, THFHighly effective for O-alkylation due to large cation, allows milder conditions.[5]More expensive than K₂CO₃.
NaH Anhydrous THF, DioxaneVery strong base, ensures complete deprotonation for high conversion.Requires strict anhydrous and inert atmosphere; safety hazard.
KOH / NaOH Toluene, with PTCInexpensive, suitable for phase-transfer catalysis (PTC) setups.[8][9]Can lead to C-alkylation without a PTC; biphasic system.

Recommendation: For a robust and high-yielding laboratory-scale synthesis, the combination of Potassium Carbonate (K₂CO₃) in Acetonitrile or DMF at 80 °C is an excellent starting point. For difficult reactions or to maximize yield, switching to Cesium Carbonate (Cs₂CO₃) is recommended.

Q2: Is a phase-transfer catalyst (PTC) necessary?

A2: While not strictly necessary, using a PTC like TBAB is highly recommended. It often leads to faster reaction times, allows for lower reaction temperatures, and significantly improves O-selectivity, especially when using inorganic bases like KOH or K₂CO₃ in less polar solvents.[10][11] The investment in a catalyst is often paid back in higher yields and easier purification.

Q3: What are the best practices for work-up and purification?

A3: A clean work-up is critical for obtaining a pure product.

  • Quench and Filter: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. If you used a solid base like K₂CO₃, filter it off.

  • Solvent Removal: Remove the bulk of the reaction solvent (e.g., acetonitrile, DMF) under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water to remove any remaining inorganic salts. Then, wash with a dilute base (e.g., 1M NaOH) to remove any unreacted 2-ethylphenol. Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by either vacuum distillation or silica gel column chromatography. Column chromatography (using a hexane/ethyl acetate gradient) is generally preferred for achieving high purity.

Optimized Experimental Protocol

This protocol incorporates best practices for achieving high yield and selectivity.

Materials:

  • 2-Ethylphenol (1.0 eq)

  • Cyclopropylmethyl bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, optional but recommended)

  • Anhydrous Acetonitrile (solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylphenol, potassium carbonate, and TBAB (if using).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Heating: Begin stirring and heat the mixture to 80 °C.

  • Alkylating Agent Addition: Once the temperature has stabilized, add cyclopropylmethyl bromide dropwise over 10-15 minutes.

  • Reaction Monitoring: Maintain the reaction at 80 °C and monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(Cyclopropylmethoxy)-2-ethylphenol as a pure product.

References

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(12-13), 1465-1471. [Link]

  • Science.gov. (2006). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. [Link]

  • Zhang, Z., et al. (2023). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega. [Link]

  • Belecka, K. et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

  • PubMed. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. [Link]

  • Bentham Science. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. [Link]

  • Molbase. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

Sources

Optimization

Technical Support Center: HPLC Separation of 4-(Cyclopropylmethoxy)-2-ethylphenol

Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this specific analyte. The information is presented in a direct question-and-answer format, blending fundamental principles with field-proven troubleshooting strategies.

Analyte Overview and Initial Method Considerations

Before diving into troubleshooting, understanding the physicochemical properties of 4-(Cyclopropylmethoxy)-2-ethylphenol is crucial for effective method development.

PropertyValue / CharacteristicImplication for HPLC Method
Molecular Formula C₁₂H₁₆O₂-
Molecular Weight 192.26 g/mol [1]Standard molecular weight for reversed-phase HPLC.
Structure Phenolic hydroxyl, ether, ethyl, and cyclopropyl groups.The acidic phenol group is the primary site for potential secondary interactions (peak tailing). The overall structure is moderately non-polar.
Predicted pKa ~10.0The phenolic hydroxyl group's pKa is estimated to be around 10.0, similar to analogs like 4-ethylphenol and guaiacol.[1][2][3][4][5][6][7] This is critical for mobile phase pH selection.
Predicted XLogP3-AA 2.4[1]Indicates moderate lipophilicity, making it well-suited for separation on reversed-phase (e.g., C18, C8) columns.
Recommended Starting HPLC Conditions

For a robust starting point, consider the following parameters, which can be optimized as needed.

ParameterRecommendationRationale
Column End-capped C18, 150 mm x 4.6 mm, 3.5 or 5 µmC18 provides good retention for this moderately non-polar analyte. End-capping is critical to minimize secondary interactions with the phenolic group.[8]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)An acidic mobile phase suppresses the ionization of the phenolic hydroxyl group (pKa ~10), preventing peak tailing.[9][10]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Standard organic modifiers for reversed-phase HPLC. ACN often provides sharper peaks and lower backpressure.
Gradient Start at 40-50% B, ramp to 95% B over 10-15 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more retained impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-40 °CUsing a column oven provides stable retention times and can improve peak efficiency.[11]
Detection UV at 280 nmPhenolic compounds typically exhibit strong absorbance around this wavelength.[10][12]
Injection Solvent Initial mobile phase composition (e.g., 50:50 ACN:Water)Dissolving the sample in a solvent stronger than the mobile phase can cause significant peak distortion.[8]
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Q1: My peak for 4-(Cyclopropylmethoxy)-2-ethylphenol is tailing severely. What is the most likely cause and how do I fix it?

Peak tailing is the most common issue for phenolic compounds. The primary cause is secondary ionic interactions between the deprotonated (negatively charged) phenolic hydroxyl group and residual, ionized silanol groups (Si-O⁻) on the silica surface of the HPLC column.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph check_buffer Is a Buffer Used? (e.g., phosphate, formate) check_ph->check_buffer Yes solution_ph Action: Lower pH to 2.5-3.0 with 0.1% Formic or Phosphoric Acid check_ph->solution_ph No check_column Is the Column End-Capped? check_buffer->check_column Yes solution_buffer Action: Add a buffer (10-25 mM) to control pH check_buffer->solution_buffer No check_sample Is Sample Solvent Matched to Mobile Phase? check_column->check_sample Yes solution_column Action: Switch to a modern, high-purity, end-capped C18 column check_column->solution_column No solution_sample Action: Dissolve sample in the initial mobile phase composition check_sample->solution_sample No G start Unstable Retention Times check_pressure Is System Pressure Stable? start->check_pressure check_bubbles Are there Air Bubbles in Solvent Lines? check_pressure->check_bubbles Yes solution_pressure Action: Check for leaks, air bubbles, or pump seal wear check_pressure->solution_pressure No check_leaks Any Visible Leaks at Fittings? check_bubbles->check_leaks No solution_bubbles Action: Degas mobile phase thoroughly and prime/purge the pump check_bubbles->solution_bubbles Yes check_valves Pump Check Valves Functioning? check_leaks->check_valves No solution_leaks Action: Tighten or replace fittings check_leaks->solution_leaks Yes solution_valves Action: Sonicate or replace check valves check_valves->solution_valves Suspect

Caption: A flowchart for diagnosing unstable HPLC retention times.

  • Solution 1 - Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed via sonication, vacuum filtration, or an inline degasser. Air bubbles drawn into the pump head will cause pressure fluctuations and inconsistent flow delivery. [13]* Solution 2 - Prime the Pump: Purge all pump lines with fresh mobile phase to remove any trapped air bubbles.

  • Solution 3 - Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage. A small, non-obvious leak can lead to an inconsistent flow rate. [13]* Solution 4 - Check Column Equilibration: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the initial mobile phase conditions before the first injection. Insufficient equilibration can cause retention time shifts in the first few runs of a sequence.

Issue 3: Poor Resolution

Q6: I have an impurity peak that is co-eluting with my main peak. How can I improve the separation?

Improving resolution requires adjusting one of the three parameters in the resolution equation: selectivity (α), retention (k), or efficiency (N).

  • Change Selectivity (α): This is often the most powerful way to resolve co-eluting peaks.

    • Switch Organic Solvent: If you are using acetonitrile, switch to methanol (or vice-versa). These solvents have different properties and interact with the analyte and stationary phase differently, which can significantly change the elution order and spacing of peaks.

    • Adjust pH: A small change in the mobile phase pH can alter the retention of ionizable impurities relative to your main peak.

  • Increase Retention (k): Increasing the retention of both peaks can sometimes provide enough separation for resolution.

    • Decrease Organic Content: Lower the percentage of acetonitrile or methanol in your mobile phase. This will increase the retention time of all components and can often improve the resolution of early-eluting peaks.

  • Increase Efficiency (N): This leads to narrower peaks, which require less space between them to be resolved.

    • Use a Longer Column: Switching from a 150 mm column to a 250 mm column will increase efficiency and may resolve the peaks.

    • Use a Column with Smaller Particles: Switching from a 5 µm particle column to a 3.5 µm or sub-2 µm column will provide a significant boost in efficiency.

Experimental Protocols
Protocol 1: Column Flushing and Regeneration

This protocol is used to remove strongly retained contaminants from a C18 column that may be causing high backpressure or poor peak shape. Always disconnect the column from the detector before flushing.

  • Disconnect: Disconnect the column outlet from the detector and direct the flow to a waste beaker.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (with no buffer or acid) to remove salts. (For a 150x4.6 mm column, 1 column volume is ~1.5 mL).

  • Intermediate Polarity Wash: Flush with 20 column volumes of 100% Methanol.

  • Non-Polar Wash: Flush with 20 column volumes of 100% Acetonitrile.

  • Strong Solvent Wash (Optional): If contamination is severe, flush with 20 column volumes of Isopropanol (IPA).

  • Re-equilibration: Flush with the initial mobile phase composition for at least 20 column volumes until the backpressure is stable.

  • Reconnect and Test: Reconnect the column to the detector and inject a standard to assess performance.

References
  • National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylphenol. PubChem. Available at: [Link]

  • Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Guaiacol. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). 4-Ethylphenol. Wikipedia. Available at: [Link]

  • Galeano Diaz, T., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Thomas, S., et al. (2011). A validated RP-HPLC method for the determination of impurities in tamsulosin HCl. SciSpace. Available at: [Link]

  • LookChem. (n.d.). Cas 90-05-1,Guaiacol. LookChem. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Walash, M. I., et al. (2018). Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. PMC. Available at: [Link]

  • Skočaj, M., et al. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization and Impurity Reduction in 4-(Cyclopropylmethoxy)-2-ethylphenol Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 2287344-97-0). This compound is a highly specialized building block frequently utilized in the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 2287344-97-0). This compound is a highly specialized building block frequently utilized in the development of advanced pharmaceutical active ingredients (APIs), including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors[1].

Synthesizing this asymmetrical ether requires the precise monoalkylation of 2-ethylbenzene-1,4-diol (2-ethylhydroquinone) using cyclopropylmethyl bromide. Because the starting material possesses two competing hydroxyl groups, achieving high regioselectivity while suppressing over-alkylation is the primary challenge[2]. This guide provides the mechanistic causality, diagnostic FAQs, and self-validating protocols necessary to isolate high-purity product.

Part 1: Mechanistic Causality & Reaction Dynamics

To control impurities, one must first understand the thermodynamic and kinetic environment of the substrate. 2-Ethylbenzene-1,4-diol features two hydroxyl groups with distinct steric environments:

  • 1-OH (Hindered): Located adjacent (ortho) to the 2-ethyl group. The ethyl chain creates a steric shield, reducing the nucleophilicity of this oxygen.

  • 4-OH (Unhindered): Located para to the ethyl group, with only small hydrogen atoms at the adjacent ortho positions.

By leveraging this steric disparity, we can direct the cyclopropylmethyl bromide electrophile predominantly to the 4-OH position. However, excessive heat, overly strong bases, or poor stoichiometric control will override this steric advantage, leading to regioisomers and dialkylated impurities[3].

Pathway SM 2-Ethylbenzene-1,4-diol (Starting Material) Reagent Cyclopropylmethyl Bromide + Base (Cs2CO3) SM->Reagent Deprotonation Target 4-(Cyclopropylmethoxy)-2-ethylphenol (Target Product) Reagent->Target Unhindered 4-OH Attack (Major Pathway) Regio 1-Alkylated Regioisomer (Impurity) Reagent->Regio Hindered 1-OH Attack (Minor Pathway) DiAlk Dialkylated Product (Impurity) Target->DiAlk Excess Reagent Regio->DiAlk Excess Reagent

Reaction pathway illustrating steric differentiation and the origin of primary alkylation impurities.

Part 2: Troubleshooting FAQs

Q1: My HPLC trace shows >15% of the dialkylated impurity (1,4-bis(cyclopropylmethoxy)-2-ethylbenzene). How do I prevent over-alkylation? Causality & Solution: Over-alkylation occurs when the local concentration of the electrophile exceeds the unreacted starting material, or when the reaction is pushed to 100% conversion.

  • Action: Restrict cyclopropylmethyl bromide to exactly 0.95 equivalents . It is thermodynamically preferable to leave 5% unreacted starting material (which is highly water-soluble and easily washed away) than to generate the dialkylated impurity (which is highly lipophilic and difficult to separate from the product). Implement a syringe-pump addition of the alkyl halide over 2 hours to prevent localized pooling.

Q2: I am detecting the regioisomer (4-(cyclopropylmethoxy)-3-ethylphenol). How can I improve regioselectivity? Causality & Solution: If the base is too strong or the counterion too small (e.g., NaOH or K2​CO3​ ), the phenoxide ion pair is "loose," making the sterically hindered 1-OH more reactive than desired.

  • Action: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) . The large ionic radius of the cesium cation creates a bulky, tight ion pair with the phenoxide, artificially amplifying the steric hindrance around the 1-OH and forcing the reaction almost exclusively to the unhindered 4-OH.

Q3: How can I selectively purify the target mono-alkylated phenol from the dialkylated impurity without column chromatography? Causality & Solution: Utilize the chemical properties of the molecules to create a self-validating acid-base extraction . The target molecule is a phenol (pKa ~10) and will deprotonate in a strong aqueous base, becoming water-soluble. The dialkylated impurity has no free OH groups and remains strictly organic.

  • Action: Dissolve the crude mixture in an organic solvent (e.g., MTBE) and extract with 1M NaOH. The target product moves to the aqueous layer. Discard the organic layer (containing the dialkylated impurity). Acidify the aqueous layer with 2M HCl to precipitate the pure target product. If the product precipitates upon acidification, your extraction is validated.

Part 3: Quantitative Impurity Profiling

Use the following data table to benchmark your HPLC results and adjust your process parameters accordingly.

Impurity ProfileChemical Structure / IdentityPrimary CauseMitigation StrategyTarget Limit (Area %)
Impurity A 1,4-bis(cyclopropylmethoxy)-2-ethylbenzeneExcess electrophile; fast addition rate.Cap reagent at 0.95 eq; use slow addition; perform NaOH extraction.< 0.5%
Impurity B 4-(cyclopropylmethoxy)-3-ethylphenolPoor steric differentiation; high temperature.Use Cs2​CO3​ base; lower reaction temperature to 40°C.< 2.0%
Impurity C C-Alkylated Phenol DerivativesProtic solvent usage (e.g., alcohols/water).Use strictly anhydrous, aprotic solvents (DMF or DMSO).< 0.1%
Carryover 2-Ethylbenzene-1,4-diol (SM)Intentional under-stoichiometry.Remove via standard aqueous washes (highly water soluble).< 1.0%

Part 4: Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By intentionally under-dosing the electrophile and utilizing an acid-base workup, the protocol inherently rejects the most stubborn impurities.

Materials Required:

  • 2-Ethylbenzene-1,4-diol (1.00 eq, 100 mmol)

  • Cyclopropylmethyl bromide (0.95 eq, 95 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.20 eq, 120 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a clean, dry reaction vessel with Nitrogen. Add 2-ethylbenzene-1,4-diol (100 mmol) and anhydrous DMF (100 mL). Stir at 300 RPM until fully dissolved.

  • Base Activation: Add Cs2​CO3​ (120 mmol) in one portion. The solution will darken as the phenoxide forms. Stir at 40°C for 30 minutes.

  • Controlled Alkylation: Load cyclopropylmethyl bromide (95 mmol) into a syringe pump. Add dropwise to the reaction mixture over exactly 120 minutes while maintaining the internal temperature at 40°C.

  • Reaction Quench: After 4 hours total reaction time, sample for HPLC. Once SM is ≤5%, quench the reaction by pouring the mixture into 500 mL of ice water.

  • Self-Validating Extraction (Critical Step):

    • Extract the aqueous quench mixture with MTBE (3 x 150 mL). Combine the MTBE layers.

    • Wash the MTBE layer with 1M NaOH (3 x 100 mL) . Validation: The target mono-alkylated product is now in the aqueous NaOH layer. The dialkylated Impurity A remains in the MTBE layer.

    • Discard the MTBE layer.

    • Cool the combined aqueous NaOH layers to 5°C. Slowly add 2M HCl until the pH reaches 3.0.

    • Validation: A white/off-white precipitate will crash out. This is the highly pure 4-(cyclopropylmethoxy)-2-ethylphenol.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum at 45°C to constant weight.

LogicTree Start HPLC Shows High Impurities Identify Identify Primary Impurity Start->Identify IsDi Dialkylated? Identify->IsDi IsRegio Regioisomer? Identify->IsRegio IsSM Unreacted SM? Identify->IsSM FixDi 1. Limit Reagent to 0.95 eq 2. Perform NaOH Extraction IsDi->FixDi FixRegio 1. Switch to Cs2CO3 Base 2. Lower Temp to 40°C IsRegio->FixRegio FixSM 1. Check Alkyl Halide Purity 2. Increase Reaction Time IsSM->FixSM

Diagnostic logic tree for rapid identification and mitigation of synthesis impurities.

References

  • European Patent Office. (2019). EP 3740493 B1: Inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan 2,3-dioxygenase. Google Patents.
  • Hegde, B. B. (n.d.). Advanced Free Radical Reactions for Organic Synthesis: Alkylation of hydroquinone derivatives. MPDKRC. Retrieved from[Link]

  • MDPI. (2022). Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations. MDPI Pharmaceuticals. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 4-(Cyclopropylmethoxy)-2-ethylphenol Reaction Kinetics

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered when studying the solvent effects on reactions involving 4-(Cyclopropylmethoxy)-2-ethylphenol . As an important intermediate, understanding its reaction kinetics is crucial for process optimization and mechanistic discovery. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring your experimental design is robust and your results are reliable.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles governing how solvents influence the reactivity of phenolic compounds like 4-(Cyclopropylmethoxy)-2-ethylphenol.

Q1: Why is solvent selection so critical for reactions with 4-(Cyclopropylmethoxy)-2-ethylphenol?

A1: Solvent choice is paramount because the solvent is not merely an inert medium; it actively participates in the reaction at a molecular level. For a substituted phenol like 4-(Cyclopropylmethoxy)-2-ethylphenol, the solvent's influence is primarily exerted through interactions with the phenolic hydroxyl (-OH) group and any charged intermediates or transition states.

Key interactions include:

  • Stabilization of Reactants vs. Transition States: A reaction accelerates if the solvent stabilizes the transition state more than it stabilizes the reactants. Conversely, if the solvent strongly solvates the reactant, it can create an energy barrier that slows the reaction.

  • Hydrogen Bonding: The phenolic proton is a hydrogen bond donor (HBD). Solvents that are strong hydrogen bond acceptors (HBA) can form complexes with the phenol, altering its reactivity. This is especially critical in reactions where the phenol's proton is transferred.

  • Solvation of Charged Species: In reactions involving ionic intermediates (e.g., a phenoxide anion), polar solvents can stabilize these charged species, profoundly affecting the reaction mechanism and rate.

Q2: What are the primary solvent properties I should consider, and how do they relate to my reaction?

A2: You should consider a combination of physical properties and empirical polarity scales. No single parameter tells the whole story.

  • Dielectric Constant (ε): This macroscopic property reflects the solvent's ability to separate charge. High-dielectric-constant solvents are effective at solvating ions. For a reaction proceeding through a charged transition state, a higher dielectric constant generally leads to a faster rate.

  • Dipole Moment: This measures the polarity of individual solvent molecules. It's a key factor in dipole-dipole interactions.

  • Kamlet-Taft Parameters: These empirical scales provide a more nuanced view of specific solvent-solute interactions at the microscopic level.

    • α (Hydrogen Bond Acidity): The solvent's ability to donate a hydrogen bond.

    • β (Hydrogen Bond Basicity): The solvent's ability to accept a hydrogen bond. This is highly relevant for the phenolic -OH group.

    • π* (Dipolarity/Polarizability): The solvent's ability to stabilize a charge or a dipole through non-specific dielectric effects.

The interplay of these parameters determines the overall solvent effect. For instance, a reaction might be slow in a highly polar solvent if that solvent's primary interaction is to strongly solvate and deactivate a key reactant through hydrogen bonding.

Q3: How do I categorize solvents for an initial screening study?

A3: A good starting point is to select a representative solvent from each of the major classes to probe a wide range of interactions.

Solvent ClassExample(s)Key CharacteristicsExpected Interaction with 4-(Cyclopropylmethoxy)-2-ethylphenol
Nonpolar Hexane, TolueneLow dielectric constant, cannot form H-bonds.Minimal specific interactions. Provides a baseline rate.
Polar Aprotic Acetone, DMSO, Acetonitrile (MeCN)High dielectric constant, no H-bond donating ability.Can stabilize charged transition states. May act as H-bond acceptors (β > 0) with the phenolic proton.
Polar Protic Water, Methanol, EthanolHigh dielectric constant, can both donate and accept H-bonds.Can act as both an H-bond donor to reagents and an H-bond acceptor for the phenol. Can strongly solvate anionic species.

Section 2: Experimental Design & Protocols

A well-designed experiment is crucial for obtaining meaningful and reproducible data.

Q4: I need to determine the reaction rate of 4-(Cyclopropylmethoxy)-2-ethylphenol. Can you provide a general protocol for a kinetic study?

A4: Absolutely. This protocol outlines a robust method for measuring reaction rates using UV-Vis spectroscopy, which is often suitable for aromatic compounds. HPLC or GC-MS can also be used for quantification.

Protocol: Kinetic Analysis of a Reaction Involving 4-(Cyclopropylmethoxy)-2-ethylphenol

  • Reagent Preparation:

    • Prepare a stock solution of 4-(Cyclopropylmethoxy)-2-ethylphenol of known concentration in a Class A volumetric flask using the solvent to be tested.

    • Prepare a stock solution of the co-reactant (e.g., an electrophile, oxidant) in the same manner.

    • Ensure all solvents are of high purity (e.g., HPLC or spectroscopic grade) and are dry, unless water is a deliberate component of the experiment.

  • Instrumentation Setup:

    • Use a temperature-controlled cuvette holder in the spectrophotometer (or a temperature-controlled reaction vessel for HPLC/GC sampling). Temperature fluctuations are a major source of error in kinetic studies.

    • Allow the instrument to warm up and stabilize.

    • Determine the wavelength of maximum absorbance (λ_max) for the reactant or a product that allows for clear monitoring of the reaction progress.

  • Kinetic Run:

    • Equilibrate the solvent and both reactant stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette the required volume of the 4-(Cyclopropylmethoxy)-2-ethylphenol stock solution and additional solvent into the cuvette/reaction vessel.

    • Initiate the reaction by adding the co-reactant stock solution. Start the timer at the moment of addition.

    • Mix the solution thoroughly but quickly (e.g., by inverting a stoppered cuvette or using a magnetic stirrer).

    • Immediately begin collecting data (e.g., absorbance readings) at regular time intervals. The frequency of data collection should be sufficient to define the reaction curve accurately.

  • Data Analysis:

    • Plot the concentration of the reactant (or product) versus time.

    • Determine the order of the reaction with respect to each reactant by performing runs with varying initial concentrations (the method of initial rates).

    • Calculate the pseudo-first-order or second-order rate constant (k) by fitting the data to the appropriate integrated rate law.

  • Validation and Controls:

    • Run each experiment in triplicate to ensure reproducibility.

    • Run a control reaction without the co-reactant to ensure the starting material is stable under the reaction conditions.

Section 3: Troubleshooting Common Experimental Issues

Even with a solid protocol, unexpected results can occur. This section provides a logical framework for diagnosing common problems.

Q5: My reaction is significantly slower in a polar aprotic solvent (like DMSO) than in a nonpolar solvent (like toluene). This contradicts the Hughes-Ingold rules I learned. What's happening?

A5: This is an excellent and common observation in phenol chemistry. While the Hughes-Ingold rules provide a good general framework based on transition state polarity, they don't fully account for specific solvent-reactant interactions.

The most likely cause is strong hydrogen bonding between the solvent and the reactant .

  • The Cause: DMSO is a very strong hydrogen bond acceptor (HBA) (β ≈ 0.76). It can form a strong hydrogen bond with the acidic proton of the phenol's hydroxyl group.

  • The Effect: This strong solvation of the reactant (the phenol) makes the hydroxyl group less reactive. More energy is now required to break this solvent-reactant interaction before the phenol can proceed to the transition state, thus increasing the activation energy and slowing the reaction.

  • What to Do: This result is mechanistically significant. It suggests that the reaction's rate-determining step likely involves the phenolic proton or that the hydroxyl group's availability is crucial. To confirm this, you can test other solvents with varying HBA (β) values and see if there is a correlation.

Q6: I am observing inconsistent reaction rates and poor reproducibility between runs in the same solvent. What are the potential sources of this error?

A6: Poor reproducibility is a common challenge in kinetics. Here are the most frequent culprits to investigate:

  • Temperature Fluctuations: A 1°C change in temperature can alter a reaction rate by 5-10%. Ensure your temperature control system is precise and stable (± 0.1 °C).

  • Inconsistent Mixing: If the reaction is fast, the rate of mixing can become the rate-limiting step. Ensure you are using a consistent and vigorous mixing method for every run.

  • Trace Impurities (especially water): Small amounts of water in non-aqueous solvents can have a huge impact, either by reacting with reagents or by altering the solvent properties through hydrogen bonding. Use freshly dried solvents or solvents from a sealed bottle.

  • Concentration Errors: Double-check all calculations and ensure you are using calibrated pipettes and Class A volumetric glassware for preparing stock solutions.

  • Reaction with Air (Oxygen): Phenols can be susceptible to oxidation. If you are studying a sensitive reaction, consider running the experiments under an inert atmosphere (e.g., nitrogen or argon) to see if reproducibility improves.

Visualizing the Troubleshooting Process

The following logic tree can help guide your troubleshooting efforts when encountering unexpected kinetic results.

Troubleshooting_Logic_Tree Start Unexpected Kinetic Result (e.g., Slow Rate, Poor Reproducibility) ProblemType What is the primary issue? Start->ProblemType SlowRate Reaction Rate is Anomalously Slow/Fast ProblemType->SlowRate Rate Anomaly PoorRepo Poor Reproducibility ProblemType->PoorRepo Reproducibility CheckHBD Is the solvent a strong H-bond acceptor (HBA)? SlowRate->CheckHBD CheckTemp Verify Temperature Control (± 0.1 °C) PoorRepo->CheckTemp HBD_Yes Strong H-bonding with phenol reactant likely increases activation energy. This is a valid result. CheckHBD->HBD_Yes Yes HBD_No Consider Transition State (TS) Polarity. Does the solvent stabilize reactants more than the TS? CheckHBD->HBD_No No CheckSolvent Verify Solvent Purity (check for water/peroxides) CheckTemp->CheckSolvent CheckMixing Standardize Mixing Protocol CheckSolvent->CheckMixing CheckInert Consider Inert Atmosphere (N2 or Ar) CheckMixing->CheckInert FinalRepo Systematic error identified. Refine protocol and repeat. CheckInert->FinalRepo

Caption: A logic tree for troubleshooting common issues in kinetic studies.

Section 4: Advanced Data Interpretation

Once you have reliable data, the next step is to extract deeper mechanistic insights.

Q7: My plot of log(k) versus the solvent's dielectric constant (ε) is not linear. What does this mean?

A7: A non-linear relationship between the logarithm of the rate constant and the dielectric constant is very common and highly informative. It indicates that a simple electrostatic model, where the solvent acts as a uniform dielectric medium, is insufficient to explain the observed effects.

This non-linearity points to the importance of specific solvent-solute interactions , such as:

  • Hydrogen Bonding: As discussed, this is a powerful, directional interaction that is not captured by the bulk dielectric constant.

  • Solvent Structure: The ability of solvent molecules to organize around the reactant or transition state (creating a "solvent cage") can play a significant role.

To analyze this further, you should plot your rate data against more specific solvent parameters, like the Kamlet-Taft α, β, and π* values. A strong correlation with the β parameter, for example, would provide powerful evidence for the role of solvent hydrogen bond basicity in controlling the reaction rate.

Q8: How can I visualize the overall workflow for investigating solvent effects?

Solvent_Effects_Workflow A Define Reaction and Hypothesize Mechanism B Select Diverse Solvents (Protic, Aprotic, Nonpolar) A->B C Perform Controlled Kinetic Experiments (Constant T, [C]) B->C D Calculate Rate Constants (k) C->D E Analyze Data: Plot log(k) vs. Solvent Parameters (ε, α, β, π*) D->E F Identify Correlations (Linear or Non-linear) E->F G Refine Mechanistic Hypothesis F->G Strong Correlation Found H No Clear Correlation F->H No Correlation I Consider More Complex Models or Additional Solvent Parameters H->I I->E

Caption: An experimental workflow for studying solvent effects on reaction rates.

References

  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Applied Spectroscopy.[Link]

  • Kinetics Reaction Rate - UV Vis Spectroscopy Application. METTLER TOLEDO.[Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent Technologies.[Link]

  • UV-Vis Spectroscopy for Studying Reaction Kinetics. GBC Scientific Equipment.[Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. University of Calgary.[Link]

  • Experimental Methods for Determination of Reaction Orders. The Live Textbook of Physical Chemistry.[Link]

  • Experimental Kinetics. University of Ottawa.[Link]

  • The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education.[Link]

  • Mechanistic data and applications a Hammett plot. ResearchGate.[Link]

  • Chemical Kinetics: Method of Initial Rates. Hope College.[Link]

  • A Guide to Rate Law and Reaction Rate. Applied Photophysics.[Link]

  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots. Jurnal Pendidikan Kimia Indonesia.[Link]

  • Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry.[Link]

  • Chemical Kinetics. Master Organic Chemistry.[Link]

  • Troubleshooting Chemistry. University of Rochester.[Link]

  • New insights on nonlinear solvatochromism in binary mixture of solvents. ResearchGate.[Link]

  • How are mechanisms investigated? Reddit.[Link]

  • Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group, University of Pennsylvania.[Link]

  • Chemical Kinetics - Initial Rates Method. YouTube.[Link]

  • Non-linear effect. Wikipedia.[Link]

  • Interpret the key results for Nonlinear Regression. Minitab.[Link]

  • Learn how to interpret Non-linear and interaction effects in regression equations with examples. YouTube.[Link]

  • How to interpret and report nonlinear effects from Generalized Additive Models. GAMbler.[Link]

Troubleshooting

Technical Support Center: 4-(Cyclopropylmethoxy)-2-ethylphenol Synthesis &amp; Process Optimization

Welcome to the Application Support Center. This portal is designed for drug development professionals and synthetic chemists seeking to optimize the regioselective etherification of 2-ethylbenzene-1,4-diol (2-ethylhydroq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal is designed for drug development professionals and synthetic chemists seeking to optimize the regioselective etherification of 2-ethylbenzene-1,4-diol (2-ethylhydroquinone) to yield 4-(cyclopropylmethoxy)-2-ethylphenol .

Below, you will find mechanistic insights, troubleshooting FAQs, validated standard operating procedures (SOPs), and empirical optimization data.

Mechanistic Workflow & Regioselectivity

The synthesis relies on the inherent steric and electronic asymmetry of 2-ethylbenzene-1,4-diol. The ethyl group at the 2-position provides significant steric shielding to the adjacent 1-hydroxyl group. Consequently, the 4-hydroxyl group is kinetically more accessible for deprotonation and subsequent SN2 attack by cyclopropylmethyl bromide. As demonstrated in the selective monoetherification of substituted hydroquinones, alkylation occurs with near-complete regioselectivity towards the less sterically hindered phenolic hydroxyl group when conditions are strictly controlled [1].

SynthesisWorkflow Start 2-Ethylbenzene-1,4-diol (Starting Material) Base Base Activation (K2CO3) Selective 4-OH Deprotonation Start->Base Alkylation Alkylation + Cyclopropylmethyl Bromide Base->Alkylation Target 4-(Cyclopropylmethoxy)-2-ethylphenol (Major Product) Alkylation->Target Major Pathway Byproduct Dialkylated Impurity (Minor) Alkylation->Byproduct Minor Pathway Purification Aqueous Workup & Silica Gel Purification Target->Purification Byproduct->Purification

Workflow for the regioselective synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Mechanism HQ 2-Ethylhydroquinone OH1 1-OH Pathway (Sterically Hindered) HQ->OH1 Blocked OH4 4-OH Pathway (Kinetically Accessible) HQ->OH4 Base Phenoxide 4-Phenoxide Anion OH4->Phenoxide Product Target Ether Phenoxide->Product SN2 Attack

Mechanistic rationale for regioselective deprotonation and SN2 alkylation.

Troubleshooting & FAQs

Q1: I am observing significant amounts of the dialkylated byproduct (1,4-bis(cyclopropylmethoxy)-2-ethylbenzene). How can I suppress this? A1: Dialkylation occurs when the monoalkylated product undergoes further deprotonation. To suppress this, you must enforce kinetic control:

  • Stoichiometry: Use a strict deficit of the alkylating agent (0.90 to 0.95 equivalents relative to the hydroquinone). It is easier to remove unreacted starting material than to separate the dialkylated impurity.

  • Dosing Rate: Add the cyclopropylmethyl bromide dropwise over 1-2 hours. A single bolus addition creates high local concentrations of the electrophile, overriding the steric preference and driving dialkylation.

Q2: Should I use cyclopropylmethyl bromide or cyclopropylmethyl chloride? A2: For laboratory-scale optimization, cyclopropylmethyl bromide is preferred due to its superior leaving-group ability, allowing the SN2 reaction to proceed at moderate temperatures (45–50 °C). However, for pilot scale-up, cyclopropylmethyl chloride combined with a catalytic amount of NaI (in situ Finkelstein reaction) is highly recommended. This strategy provides a slower, more controlled reaction rate that minimizes dialkylation and is a proven industrial approach for synthesizing cyclopropylmethoxy-aryl derivatives [2].

Q3: What is the optimal base and solvent combination? A3: Mild bases like K2CO3 or Cs2CO3 in polar aprotic solvents (DMF or MeCN) are optimal. Strong bases (e.g., NaH) will quantitatively deprotonate both the 1-OH and 4-OH simultaneously, completely destroying your regioselectivity and resulting in a ~1:1 mixture of mono- and dialkylated products.

Q4: If dialkylation occurs, can I selectively deprotect one of the ethers? A4: Selective mono-cleavage of the less hindered ether is exceptionally challenging and often results in complex mixtures. While mild cleavage protocols using BCl3/n-Bu4NI have been documented for primary alkyl aryl ethers [3], prevention via stoichiometric control during the forward synthesis is vastly preferred over attempting a backward rescue.

Validated Experimental Protocol (SOP)

Note: This protocol incorporates self-validating checkpoints to ensure experimental integrity at each phase.

Phase 1: Selective Deprotonation

  • Charge a flame-dried 250 mL round-bottom flask with 2-ethylbenzene-1,4-diol (10.0 g, 72.4 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL) under an argon atmosphere.

  • Validation Check: The solution should appear clear and pale yellow.

  • Add finely powdered Potassium Carbonate (K2CO3) (11.0 g, 79.6 mmol, 1.1 eq) in a single portion.

  • Stir the suspension at 45 °C for 30 minutes.

  • Validation Check: The mixture will darken to a deep amber/brown. This color change confirms the formation of the highly conjugated phenoxide anion.

Phase 2: SN2 Alkylation 6. Dissolve cyclopropylmethyl bromide (9.3 g, 68.8 mmol, 0.95 eq) in 20 mL of anhydrous DMF. 7. Add the bromide solution dropwise over 1 hour via an addition funnel, maintaining the internal temperature strictly between 45–50 °C.

  • Causality: Dropwise addition ensures the local concentration of the electrophile remains low, favoring the kinetically faster 4-OH attack and suppressing the slower 1-OH attack.

  • Stir for an additional 4 hours at 50 °C.

  • Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3).

    • Starting material Rf ~ 0.2

    • Target Product Rf ~ 0.5

    • Dialkylated impurity Rf ~ 0.8

Phase 3: Quench & Workup 10. Cool the reaction to room temperature and quench by pouring into 400 mL of ice-cold 0.1 M NaOH solution.

  • Causality: The basic aqueous quench keeps the unreacted 2-ethylbenzene-1,4-diol deprotonated and highly water-soluble, partitioning it away from the more lipophilic target mono-ether.
  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 150 mL).
  • Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 4: Purification 13. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes). 14. Isolate the target 4-(cyclopropylmethoxy)-2-ethylphenol as a viscous pale-yellow oil (Typical Yield: 75–80%).

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and regiochemical outcomes. Use this data to benchmark your own process deviations.

Base (Equivalents)SolventTemp (°C)Alkylating Agent (Eq)Conversion (%)Mono-Ether Selectivity (%)Dialkylated Impurity (%)
K₂CO₃ (1.1) DMF 50 CPM-Br (0.95) 94 91 9
Cs₂CO₃ (1.1)MeCN60CPM-Br (0.95)98955
NaH (1.2)THF25CPM-Br (1.00)1004555
K₂CO₃ (2.5)Acetone56CPM-Br (2.00)1001288

Data Interpretation: The use of NaH (Row 3) demonstrates the danger of thermodynamic over-activation, leading to a near 1:1 mixture. Conversely, using a slight deficit of CPM-Br with a mild base (Rows 1 & 2) preserves the kinetic selectivity dictated by the 2-ethyl steric shield.

References

  • Title: Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 Source: Current Organic Chemistry / ResearchGate URL: [Link]

  • Title: A new process for the synthesis of 4-[2-(cyclopropylmethoxy)
  • Title: Alcohol or phenol synthesis by ether cleavage Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Enhancing the Purity of 4-(Cyclopropylmethoxy)-2-ethylphenol for Pharmaceutical Use

Welcome to the technical support guide for the purification of "4-(Cyclopropylmethoxy)-2-ethylphenol." This document is designed for researchers, scientists, and drug development professionals who are working with this k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of "4-(Cyclopropylmethoxy)-2-ethylphenol." This document is designed for researchers, scientists, and drug development professionals who are working with this key pharmaceutical intermediate. Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol?

A1: Impurities can arise from several sources throughout the synthesis and work-up process.[1] The most common synthesis route is a variation of the Williamson ether synthesis, which involves reacting a phenoxide with an alkyl halide.[2][3]

Table 1: Common Impurities and Their Origins

Impurity CategorySpecific ExamplesLikely Origin
Unreacted Starting Materials 2-Ethylphenol, (Chloromethyl)cyclopropaneIncomplete reaction during the etherification step.
Process-Related Impurities Isomeric byproducts (e.g., ortho-alkylation), Dimerized productsSide reactions occurring during the Williamson synthesis, such as elimination or alkylation on the aromatic ring.[3]
Reagent-Related Impurities Cyclobutanol, 4-chloro-1-buteneImpurities present in the (chloromethyl)cyclopropane starting material, which can form during its synthesis.[4][5]
Residual Solvents Toluene, Acetone, Ethyl AcetateSolvents used during the reaction, extraction, or purification steps that are not completely removed.[6]
Q2: What are the recommended analytical methods for assessing the purity of 4-(Cyclopropylmethoxy)-2-ethylphenol?

A2: A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile. The classical methods of determining purity involve assessing melting and boiling points; pure compounds typically have sharp, well-defined melting points.[7] However, for pharmaceutical applications, more sensitive chromatographic techniques are required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[8][9] It is particularly useful for detecting residual solvents and process-related impurities with different boiling points.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the main compound and non-volatile impurities.[10][11] It is the industry standard for purity analysis and assay determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and can help identify and quantify structurally similar impurities that may be difficult to resolve by chromatography.

Q3: Which purification technique is most effective for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present. Often, a combination of techniques is necessary to achieve pharmaceutical-grade purity (>99.5%).

Table 2: Comparison of Primary Purification Techniques

TechniqueAdvantagesDisadvantagesBest For Removing
Vacuum Distillation Excellent for large quantities; effective at removing non-volatile impurities and solvents with significantly different boiling points.[12]Not effective for separating impurities with similar boiling points; thermal degradation is a risk.High and low boiling point impurities.
Recrystallization Highly effective for achieving high purity; can be scaled up.[13][14]Requires finding a suitable solvent system; can result in yield loss.Small amounts of impurities that have different solubility profiles.
Column Chromatography Excellent separation power for a wide range of impurities, including isomers.Can be time-consuming and expensive for large-scale purification; requires significant solvent usage.Closely related impurities, isomers, and colored impurities.
Troubleshooting Guide: Common Purification Challenges

This section provides detailed protocols and solutions for specific issues that may arise during the purification of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Problem 1: The crude product has a low purity (<95%) after initial work-up, with significant amounts of starting materials present.
  • Causality: This issue typically points to an incomplete Williamson ether synthesis reaction. The reaction is an S_N2 type, and its efficiency can be hampered by several factors, including the choice of base, reaction temperature, and steric hindrance.[2][15]

  • Troubleshooting Workflow:

  • Corrective Actions:

    • Optimize the Base: Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used to fully deprotonate the phenolic hydroxyl group. [16][17]The choice of base can significantly impact the reaction rate.

    • Temperature Control: Maintain a consistent and optimal reaction temperature. Temperatures that are too high can promote elimination side reactions, while temperatures that are too low may lead to an incomplete reaction. [3] 3. Reagent Quality: Use high-purity 2-ethylphenol and (chloromethyl)cyclopropane. Impurities in the alkyl halide, such as isomers, can lead to difficult-to-remove byproducts. [4]

Problem 2: The product is a persistent oil and fails to crystallize during recrystallization attempts.
  • Causality: The failure to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent acting as a solubilizer. Phenolic compounds can sometimes be challenging to crystallize. [18]

  • Step-by-Step Protocol: Inducing Crystallization

    • Ensure High Purity: Before attempting recrystallization, ensure the oil is of reasonably high purity (>95%) by another method, such as flash chromatography, to remove the bulk of impurities.

    • Solvent System Selection:

      • Begin with a single solvent system. The ideal solvent should dissolve the compound when hot but not when cold. [13]Test solvents like heptane, hexane, or mixtures of ethyl acetate/heptane.

      • If a single solvent is ineffective, move to a binary solvent system (e.g., methanol/water, acetone/water). Dissolve the oil in the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is insoluble) at an elevated temperature until turbidity persists.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a surface for crystal nucleation.

      • Seeding: If available, add a single, tiny crystal of pure 4-(Cyclopropylmethoxy)-2-ethylphenol to the supersaturated solution.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, place it in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation. Gradual cooling is crucial for forming pure, well-defined crystals. [14]

Problem 3: HPLC analysis shows a persistent impurity peak with a similar retention time to the main product.
  • Causality: This often indicates the presence of an isomer or a structurally similar byproduct that is difficult to separate using standard purification methods.

  • Purification Strategy: Preparative column chromatography is the most effective method for separating closely related compounds.

    Caption: Workflow for chromatographic purification.

  • Detailed Protocol: Preparative Column Chromatography

    • Stationary Phase Selection: Standard silica gel is typically effective for separating compounds of moderate polarity like phenols.

    • Mobile Phase Selection:

      • Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system. A good system will show clear separation between the product spot and the impurity spot, with an R_f value for the product between 0.25 and 0.35.

      • A common mobile phase for phenols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Start with a low concentration of the polar solvent (e.g., 5-10% ethyl acetate in hexane) and gradually increase it.

    • Column Packing: Pack the column carefully with a slurry of silica gel in the initial mobile phase to avoid air bubbles and channeling.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References
  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Google Patents.
  • Gosar, A. (2018). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate. Available at: [Link]

  • Musliner, W. J., & Gates, J. W. (n.d.). HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Organic Syntheses Procedure. Available at: [Link]

  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol. LookChem. Available at: [Link]

  • Ferreira, A., et al. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Publications. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

  • Corcho-Corral, B., et al. (2007). Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available at: [Link]

  • Process for the production of cyclopropylmethyl halides. Google Patents.
  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. (2021). Available at: [Link]

  • Recrystallization. University of Technology, Iraq. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. (2022). Available at: [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... University of the West Indies at Mona. Available at: [Link]

  • Organic Compound Characterization & Quantification. Center for Applied Isotope Studies, University of Georgia. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. (2018). Available at: [Link]

  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. (2018). Available at: [Link]

  • Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Save My Exams. (2025). Available at: [Link]

  • METHYL CYCLOPROPYL KETONE. Organic Syntheses Procedure. Available at: [Link]

  • Cyclopropyl Methyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

  • 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. (2021). Available at: [Link]

  • Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine. PMC. Available at: [Link]

  • PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES. European Patent Office. (1999). Available at: [Link]

  • Chemical Grades. Lab Alley. Available at: [Link]

  • CHROMATOGRAPHIC TECHNIQUES FOR THE DETERMINATION OF FREE PHENOL IN FOUNDRY RESINS. ReCIPP. Available at: [Link]

  • An innovative method to remove phenols from olive mill wastewater using heterogeneous modified polyacrylonitrile (PAN) catalyst. Water Science & Technology. (2024). Available at: [Link]

  • Chemical Grades. Chem-Shop. Available at: [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. (2023). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 4-(Cyclopropylmethoxy)-2-ethylphenol

Welcome to the technical support center for "4-(Cyclopropylmethoxy)-2-ethylphenol." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "4-(Cyclopropylmethoxy)-2-ethylphenol." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring reactions involving this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic workflow and a detailed explanation of the corrective actions.

Issue 1: Reaction Appears Stalled or Incomplete

Q: I've been running the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol via Williamson ether synthesis, but my latest TLC/HPLC analysis shows a large amount of the starting phenol (2-ethylhydroquinone) remaining after several hours. How can I diagnose and resolve this?

A: An incomplete etherification reaction is a common issue. The root cause often lies with the nucleophile generation, the alkylating agent, or the reaction conditions. Let's break down the troubleshooting process.

Causality: The Williamson ether synthesis requires the quantitative deprotonation of the starting phenol to form a potent phenoxide nucleophile, which then attacks the alkyl halide (e.g., (bromomethyl)cyclopropane) in an SN2 reaction.[1][2] If any step is inefficient, the reaction will stall.

Troubleshooting Protocol:

  • Verify Base Strength and Stoichiometry:

    • Action: Ensure the base used (e.g., NaH, KH, K₂CO₃) is fresh and has been handled under anhydrous conditions. Sodium hydride (NaH), for instance, can be passivated by a layer of NaOH if exposed to moisture.[2]

    • Rationale: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is required for complete deprotonation.[3] Using a weak or partially decomposed base will result in an equilibrium between the phenol and the phenoxide, slowing down the reaction. Ensure at least one full equivalent of the base is used.

  • Assess Solvent and Temperature:

    • Action: Confirm you are using a suitable polar aprotic solvent like DMF or acetonitrile. Check that the reaction temperature is appropriate.

    • Rationale: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[4] Some reactions may require heating to overcome the activation energy barrier.[1]

  • Check Alkylating Agent Integrity:

    • Action: Check the purity of your (bromomethyl)cyclopropane or other alkylating agent.

    • Rationale: The alkylating agent must be a primary halide for an efficient SN2 reaction.[1] If it has degraded or contains impurities, the reaction rate will suffer.

  • Monitor via a Time-Course Study:

    • Action: Use HPLC or GC to perform a time-course study. Withdraw small aliquots from the reaction mixture at set time intervals (e.g., 0, 1, 2, 4, and 8 hours), quench them, and analyze to quantify the disappearance of starting material and the appearance of the product.

    • Rationale: This quantitative data provides insight into the reaction kinetics.[5] A reaction that starts and then flattens out indicates a potential issue with reagent stability or catalyst deactivation. A reaction that never starts points to a fundamental problem with the setup or reagents.

Issue 2: An Unexpected Spot/Peak Appears During Analysis

Q: My TLC and HPLC analyses show a third component in addition to my starting material and expected product. What could this be and how do I identify it?

A: The appearance of an unknown component often indicates a side reaction. In the context of a Williamson ether synthesis for this specific molecule, the most likely culprits are O-alkylation vs. C-alkylation or reactions with impurities.

Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur under certain conditions. Additionally, if there are impurities in the starting materials (e.g., water), other side reactions can occur.

Identification and Mitigation Workflow:

G start Unexpected Peak Observed check_retention Compare Retention Time/ Rf to Known Byproducts start->check_retention lcms Perform LC-MS Analysis check_retention->lcms If unknown nmr Isolate and Perform ¹H & ¹³C NMR lcms->nmr For confirmation id_structure Identify Structure nmr->id_structure o_alkylation O-alkylation byproduct? (e.g., from dialkylation) id_structure->o_alkylation If identified c_alkylation C-alkylation byproduct? id_structure->c_alkylation If identified other Other impurity? id_structure->other If identified optimize Optimize Reaction Conditions: - Adjust solvent polarity - Change counter-ion - Lower temperature o_alkylation->optimize c_alkylation->optimize purify Purify Starting Materials other->purify

  • Mass Spectrometry (MS) Analysis:

    • Action: The most direct first step is to analyze the reaction mixture using LC-MS or GC-MS.

    • Rationale: MS provides the molecular weight of the unknown component. An isomer of your product (same molecular weight) strongly suggests C-alkylation. A different mass could indicate a reaction with an impurity or a degradation product. For phenolic compounds, GC-MS is a powerful technique, often requiring a derivatization step (e.g., silylation) to increase volatility.[6]

  • Spectroscopic Analysis (NMR):

    • Action: If possible, isolate the impurity using preparative HPLC or column chromatography and acquire ¹H and ¹³C NMR spectra.

    • Rationale: NMR provides definitive structural information.[7][8] The disappearance of the phenolic -OH proton signal and the appearance of characteristic signals for the cyclopropylmethoxy group (typically upfield shifts for the cyclopropyl protons) confirm O-alkylation.[9] The presence of both a phenolic -OH and the cyclopropylmethoxy group would confirm C-alkylation.

  • Mitigation Strategies:

    • For C-alkylation: This side reaction is influenced by the solvent and the counter-ion of the phenoxide. Less polar solvents can favor C-alkylation. Consider switching to a more polar aprotic solvent.

    • For Other Impurities: If the byproduct is identified as arising from a contaminated reagent, purify the starting materials before running the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for monitoring the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol?

A: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent choices, but the best option depends on your specific needs for speed, resolution, and quantification.

TechniqueAdvantagesDisadvantagesBest For
HPLC-UV Highly versatile, excellent for quantification, non-destructive. Works well for polar, non-volatile compounds.[10][11]Can be slower, requires more solvent.Routine quantitative analysis of reaction progress and purity assessment.
GC-MS High resolution, provides mass data for identification, excellent for volatile compounds.[12]Phenols may require derivatization to improve volatility and peak shape.[6]Identifying unknown byproducts and analyzing for volatile impurities.
TLC Fast, inexpensive, requires minimal sample preparation.Primarily qualitative, less accurate for quantification.Quick, qualitative checks to see if starting material is consumed.

Expert Recommendation: For routine monitoring, a reversed-phase HPLC method is often the most robust and reliable choice.[13] A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point for separating phenolic compounds.[13][14]

Q2: How do I develop a basic HPLC method for this analysis?

A: Here is a step-by-step protocol for developing a robust reversed-phase HPLC method.

Experimental Protocol: HPLC Method Development

  • Column Selection:

    • Start with a C18 (octadecyl silica) column, as it is a versatile stationary phase for separating moderately polar compounds like phenols and ethers.[13] A common dimension is 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water. The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both the starting material and product have reasonable absorbance (e.g., 275-280 nm).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-22 min: Re-equilibrate at 10% B

  • Optimization:

    • Analyze a sample containing both the starting material (2-ethylhydroquinone) and the product, 4-(Cyclopropylmethoxy)-2-ethylphenol.

    • The product will be less polar than the starting phenol and should therefore have a longer retention time.

    • Adjust the gradient slope to improve the resolution between the two peaks. A shallower gradient will increase the separation. If the peaks are well-separated, you can make the gradient steeper to shorten the run time.

G

Q3: What are the key ¹H NMR signals I should look for to confirm the structure of 4-(Cyclopropylmethoxy)-2-ethylphenol?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[8][15] For your target molecule, you should focus on several key regions of the ¹H NMR spectrum.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityKey Features
Aromatic (Ar-H) 6.6 - 6.8m3 protons on the benzene ring.
Phenolic (Ar-OH) ~4.5 - 5.5s (broad)Signal is often broad and its position is concentration-dependent. Disappears upon D₂O shake.
Ether Methylene (-O-CH₂-Cyc) ~3.8dA doublet due to coupling with the cyclopropyl methine proton.
Ethyl Methylene (Ar-CH₂-CH₃) ~2.6qA quartet due to coupling with the ethyl methyl protons.
Ethyl Methyl (Ar-CH₂-CH₃) ~1.2tA triplet due to coupling with the ethyl methylene protons.
Cyclopropyl Methine (-CH-) ~1.1 - 1.3mA complex multiplet.
Cyclopropyl Methylene (-CH₂-) ~0.3 - 0.7mTwo distinct multiplets in the most upfield region, characteristic of cyclopropyl protons.[9]

Confirmation Logic: The most definitive evidence of a successful reaction is the disappearance of one of the starting diol's -OH signals and the simultaneous appearance of the highly characteristic cyclopropyl signals (0.3-1.3 ppm) and the ether methylene doublet (~3.8 ppm).

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]

  • Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the. Analusis - EDP Sciences. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP. Available at: [Link]

  • Sensitive gas chromatographic-mass spectrometric method for the determination of phthalate esters, alkylphenols, bisphenol A and their chlorinated derivatives in wastewater samples. PubMed. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available at: [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). OIV. Available at: [Link]

  • Phenols Analysis of ethyl derivatives of alkylphenols. Agilent. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf - NIH. Available at: [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Synthesis problems. Reddit. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. PMC. Available at: [Link]

  • Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. Stanford University. Available at: [Link]

  • Mass Spectrometric Detection of the Gibbs Reaction for Phenol Analysis. ResearchGate. Available at: [Link]

  • Rapid Chemical Reaction Monitoring by Digital Microfluidics-NMR: Proof of Principle Towards an Automated Synthetic Discovery Platform. Wiley Online Library. Available at: [Link]

  • Standardized and unified methods for determining phenols in natural and drinking waters and main trends of their development. ResearchGate. Available at: [Link]

  • Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... ResearchGate. Available at: [Link]

  • Organic Chemistry Synthesis Problems. Chemistry Steps. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. ijprajournal. Available at: [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD). MATEC Web of Conferences. Available at: [Link]

  • How to approach synthesis problems. StudyOrgo.com. Available at: [Link]

  • NMR reaction monitoring in flow synthesis. Beilstein Journals. Available at: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. Available at: [Link]

  • Introductory Chapter: Nuclear Magnetic Resonance Spectroscopy. IntechOpen. Available at: [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Available at: [Link]

Sources

Optimization

Resolving emulsion problems during "4-(Cyclopropylmethoxy)-2-ethylphenol" workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling the aqueous workup of 4-(Cyclopropylmethoxy)-2-ethylphenol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling the aqueous workup of 4-(Cyclopropylmethoxy)-2-ethylphenol .

Liquid-liquid extraction (LLE) is a foundational purification technique, but phenolic compounds are notorious for creating stable, frustrating emulsions[1]. This guide bypasses generic advice to provide mechanistically grounded, self-validating protocols to rescue your product.

Part 1: Mechanistic Insights & FAQs

Q: Why does 4-(Cyclopropylmethoxy)-2-ethylphenol specifically form such stubborn emulsions during aqueous workup? A: The root cause is the molecule's inherent amphiphilicity, which becomes weaponized under certain pH conditions. The molecule features highly lipophilic tails (the ethyl and cyclopropylmethoxy groups) and a polarizable hydrophilic head (the phenolic -OH). If your workup involves a basic wash (e.g., NaHCO3​ or NaOH ) to remove acidic impurities, the phenol (pKa ~10) partially deprotonates into a phenoxide anion. This transforms the molecule into a potent anionic surfactant[2][3]. The hydrophobic tails remain anchored in the organic phase (e.g., EtOAc or DCM), while the negatively charged oxygen interacts with the aqueous phase, radically lowering interfacial tension and stabilizing microscopic droplets (micelles)[2].

Q: I am currently staring at a "milkshake" in my separatory funnel. What is the immediate first step? A: Stop shaking the funnel. Vigorous mechanical agitation provides the kinetic energy required to disperse the phases into micro-droplets[1]. Allow the funnel to sit undisturbed for 10–15 minutes. If gravity alone does not resolve the issue, proceed to "salting out" by adding saturated aqueous NaCl (brine)[1][4]. Brine increases the ionic strength of the aqueous layer, which decreases the solubility of partially polar organic molecules and forces them into the organic phase[5].

Q: Brine didn't work. The emulsion is still stable. What is the next chemical intervention? A: You must chemically deactivate the surfactant. Because the emulsion is likely stabilized by the phenoxide ion, you need to adjust the pH of the aqueous layer[1][2]. By carefully adding a dilute acid (like 1M HCl or saturated citric acid) and gently swirling, you reprotonate the phenoxide back into the neutral phenol. This strips the molecule of its surfactant properties, causing the emulsion to collapse rapidly[2][3].

Q: I cannot alter the pH because my product contains acid-sensitive protecting groups. How can I mechanically break this emulsion? A: You must rely on physical shearing or density acceleration. The premier mechanical method is vacuum filtration of the entire emulsion through a pad of Celite (diatomaceous earth)[4][6]. The porous silica matrix physically shears the microscopic droplets, forcing them to coalesce[4][7]. Alternatively, if the volume is small enough, transferring the emulsion to tubes and centrifuging it will use centrifugal force to accelerate density-based phase separation[1][8].

Part 2: Mechanistic & Troubleshooting Workflows

Mechanistic pathway of phenol-induced emulsion formation and resolution.

Workflow for resolving liquid-liquid extraction emulsions.

Part 3: Quantitative Data & Intervention Matrix

The following table summarizes the primary interventions for breaking emulsions specifically involving phenolic compounds, ranked by their mechanistic efficacy.

Intervention TechniqueMechanism of ActionRelative Efficacy for PhenolsPotential Drawbacks / Risks
Salting Out (Brine) Increases aqueous ionic strength, reducing organic solubility and driving phase separation[1][5].ModerateMay fail against severe, high-concentration surfactant-induced emulsions[4].
pH Adjustment Reprotonates the phenoxide ion, instantly eliminating its amphiphilic surfactant properties[2][3].Very High May inadvertently protonate basic impurities, dragging them into the aqueous waste layer.
Celite Filtration Physically shears microscopic droplets, forcing coalescence upon exiting the silica matrix[4][6].HighSlight loss of product on the filter cake; requires additional glassware setup[7].
Centrifugation Accelerates density-based phase separation via applied centrifugal force[1][8].Very High Highly volume-limited; impractical for large-scale preparative workups[1].

Part 4: Self-Validating Experimental Protocols

Protocol A: pH-Targeted Emulsion Disruption (Chemical Method)

Use this when basic washes have caused the phenol to act as a surfactant.

  • Assess Current State: Secure the separatory funnel containing the emulsion on a ring stand.

  • Measure pH: Extract a single drop of the aqueous layer using a glass pipette and spot it onto universal pH paper. If the pH is > 8, phenoxide formation is confirmed.

  • Acidify: Add 1M HCl or saturated aqueous citric acid dropwise directly into the emulsion[7].

  • Agitate Gently: Do not shake. Invert the funnel gently 2–3 times, venting the stopcock immediately to release any pressure[1].

  • Validation Step: Re-test the aqueous layer pH. The protocol is self-validating when the pH reads between 4 and 6. At this threshold, the 4-(Cyclopropylmethoxy)-2-ethylphenol is fully protonated, and the emulsion will visually collapse into two distinct layers within 60 seconds.

Protocol B: Mechanical Shearing via Celite Filtration (Physical Method)

Use this when pH adjustment is prohibited by sensitive functional groups.

  • Prepare the Filter: Place a medium-to-fine porosity sintered glass Büchner funnel over a clean filter flask[7].

  • Build the Pad: Add a 2 cm thick layer of Celite (diatomaceous earth) over a piece of filter paper or a glass wool plug[4][6]. Wet the pad with the pure extraction solvent (e.g., pure EtOAc) and apply vacuum to pack it tightly.

  • Filter the Emulsion: Pour the entire unresolved emulsion directly onto the Celite pad under active vacuum[4].

  • Validation Step: Observe the filtrate in the receiving flask. It should immediately separate into two clear, distinct layers. Self-Correction: If the filtrate is still cloudy, your Celite pad experienced "channeling" (cracks). Re-pack a thicker pad and filter again.

  • Rinse: Wash the Celite cake with 15 mL of fresh extraction solvent to recover any trapped product[4]. Transfer the biphasic filtrate back to a clean separatory funnel and separate the layers.

Protocol C: Salting Out / Co-Solvent Addition
  • Brine Addition: Add a volume of saturated aqueous NaCl equal to roughly 25% of the total emulsion volume[4]. Swirl gently.

  • Co-Solvent Disruption: If brine alone fails, the interfacial tension is still too low. Add 2–5 mL of a slightly polar co-solvent like Ethanol or Methanol[7].

  • Validation Step: The alcohol alters the dielectric constant at the droplet interface, disrupting the micelle structure. You will see the "milky" layer begin to clear from the bottom up. Drain the aqueous layer once the interface is sharply defined.

Part 5: References

  • How to resolve emulsions during Cyclohexaneacetic acid extraction. Benchchem. URL: 1

  • Technical Support Center: Resolving Emulsion Issues During Aqueous Workup. Benchchem. URL:4

  • Solvent Extraction Techniques Explained. Scribd. URL: 8

  • General Reaction Procedure (Not Voodoo). Berry Group, University of Wisconsin. URL:6

  • Notes on extraction | Org Prep Daily. WordPress. URL: 7

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. URL: 5

  • Interactions between Iron, Phenolic Compounds, Emulsifiers, and pH in Oil-in-Water Emulsions. ACS Publications. URL: 2

  • Phenol Extraction from WasteWater Using Emulsion Liquid Membrane. Journal of Ecological Engineering. URL:3

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our focus is on the critical role of temperature control throughout the synthesis, ensuring high yield and purity.

Synthesis Overview: The Williamson Ether Synthesis Approach

The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol is typically achieved via a Williamson ether synthesis. This reliable method involves the O-alkylation of a phenol with an alkyl halide. In this specific case, 2-ethylhydroquinone is deprotonated to form a phenoxide, which then acts as a nucleophile to attack cyclopropylmethyl bromide, forming the desired ether product.

The overall reaction is as follows:

Step 1: Deprotonation of 2-ethylhydroquinone 2-ethylhydroquinone reacts with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide salt.

Step 2: Nucleophilic Substitution (SN2) The phenoxide salt reacts with cyclopropylmethyl bromide. The oxygen anion attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide ion and forming the ether linkage.

Controlling the temperature at each stage is paramount to minimizing side reactions and ensuring the desired product is obtained with high purity.

Experimental Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: O-Alkylation (SN2 Reaction) cluster_2 Step 3: Work-up & Purification Start 2-Ethylhydroquinone + Base (e.g., NaH) + Anhydrous Solvent (e.g., DMF) Cooling Cool to 0-5 °C Start->Cooling Base_Addition Slow, portion-wise addition of base Cooling->Base_Addition Stirring Stir for 30-60 min at 0-5 °C Base_Addition->Stirring Alkyl_Halide_Addition Slow, dropwise addition of Cyclopropylmethyl Bromide (maintain 0-5 °C) Stirring->Alkyl_Halide_Addition Warm_to_RT Allow to warm to Room Temperature Alkyl_Halide_Addition->Warm_to_RT Heating Heat to 50-70 °C (Monitor by TLC/LC-MS) Warm_to_RT->Heating Reaction_Completion Reaction Complete Heating->Reaction_Completion Quench Cool to RT and quench with H₂O/aq. NH₄Cl Reaction_Completion->Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Washing Wash organic layer (H₂O, Brine) Extraction->Washing Drying_Evaporation Dry (Na₂SO₄) and concentrate in vacuo Washing->Drying_Evaporation Purification Purify by Column Chromatography Drying_Evaporation->Purification Final_Product 4-(Cyclopropylmethoxy)- 2-ethylphenol Purification->Final_Product

Caption: Workflow for the synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the deprotonation of 2-ethylhydroquinone?

A1: The deprotonation step should ideally be carried out at a low temperature, typically between 0 °C and 5 °C . The reaction of a strong base like sodium hydride (NaH) with the phenol is highly exothermic. Starting at a low temperature allows for better control of the reaction rate and prevents overheating, which could lead to side reactions or degradation of the starting material. Maintaining this temperature during the slow, portion-wise addition of the base is crucial for forming the phenoxide cleanly.

Q2: Why is it important to add the cyclopropylmethyl bromide slowly and at a low temperature?

A2: Slow, dropwise addition of cyclopropylmethyl bromide while maintaining the temperature between 0 °C and 5 °C is critical for two main reasons:

  • Exothermicity Control: The SN2 reaction itself is exothermic. A rapid addition can cause a sudden increase in temperature, leading to undesired side reactions.

  • Selectivity: 2-Ethylhydroquinone has two hydroxyl groups. A slow addition of the alkylating agent at a low temperature favors mono-alkylation over di-alkylation, thus increasing the yield of the desired product.

Q3: What is the recommended temperature for the alkylation reaction after the addition of cyclopropylmethyl bromide?

A3: After the initial addition at low temperature, the reaction mixture is typically allowed to warm to room temperature and then gently heated to 50-70 °C .[1][2] This moderate heating provides the necessary activation energy for the SN2 reaction to proceed to completion in a reasonable timeframe (typically 2-8 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Can the alkylation reaction be run at a higher temperature to speed it up?

A4: While higher temperatures can increase the reaction rate, exceeding the recommended range (50-70 °C) is not advised. Cyclopropylmethyl bromide has a relatively low boiling point (105-107 °C), and excessive heat can lead to loss of this volatile reagent.[3][4] More importantly, higher temperatures can promote a competing elimination (E2) reaction, where the phenoxide acts as a base rather than a nucleophile, leading to the formation of cyclopropyl-containing alkene byproducts.[1][5]

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Recommended Solution
Low or No Product Formation Reaction temperature was too low during the heating phase, resulting in insufficient activation energy.Ensure the reaction is heated to the recommended 50-70 °C range after the addition of the alkyl halide. Monitor the internal temperature of the reaction, not just the heating bath temperature.
Temperature was too high during the addition of the base or alkyl halide, leading to reagent degradation.Strictly maintain the 0-5 °C temperature during the initial addition steps. Use an ice/water bath and monitor the internal thermometer closely.
Formation of Di-alkylated Impurity The reaction temperature was not kept low enough during the addition of cyclopropylmethyl bromide, leading to a loss of selectivity.Improve cooling during the addition of the alkyl halide. Ensure the addition is slow and dropwise to prevent localized heating.
Presence of Alkene Byproducts The reaction was run at too high a temperature, promoting the E2 elimination side reaction.Reduce the heating temperature to the lower end of the recommended range (e.g., 50-60 °C) and extend the reaction time if necessary. Ensure a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is used, as protic solvents can favor elimination.[1]
Unreacted 2-ethylhydroquinone Insufficient heating time or temperature.Increase the reaction time at 50-70 °C and continue to monitor by TLC/LC-MS until the starting material is consumed.
Dark-colored reaction mixture Overheating during deprotonation or alkylation may have caused decomposition of the phenoxide or product. Phenols and hydroquinones are susceptible to oxidation, which can be accelerated by heat.Ensure all steps are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Maintain strict temperature control throughout the process.

Detailed Protocol: Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

Materials:

  • 2-Ethylhydroquinone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Cyclopropylmethyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation:

    • Charge the flask with 2-ethylhydroquinone and anhydrous DMF under a nitrogen atmosphere.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add sodium hydride (60% dispersion) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C .

    • Stir the resulting suspension at 0-5 °C for an additional 30-60 minutes.

  • Alkylation:

    • Add cyclopropylmethyl bromide to the dropping funnel.

    • Add the cyclopropylmethyl bromide dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C .

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 60 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-(Cyclopropylmethoxy)-2-ethylphenol.

Safety Precautions

  • Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

  • Cyclopropylmethyl Bromide: Flammable liquid and a lachrymator.[3][6] It is incompatible with strong bases and oxidizing agents.[4][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Solvents: Use appropriate techniques to handle anhydrous solvents to prevent the introduction of water, which can react with the base.

References

  • Williamson Ether Synthesis - General Principles. Wikipedia. [Link]

  • Williamson Ether Synthesis Reaction. BYJU'S. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • A New Process for the Synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Betaxolol: An In-Depth Analysis of Precursors and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular therapeutics, Betaxolol stands as a significant β1-selective adrenergic receptor antagonist, primarily prescribed for the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, Betaxolol stands as a significant β1-selective adrenergic receptor antagonist, primarily prescribed for the management of hypertension and glaucoma. The efficacy and commercial viability of Betaxolol are intrinsically linked to the efficiency and cost-effectiveness of its synthesis. This guide provides a comprehensive comparison of the various synthetic routes to Betaxolol, with a particular focus on the pivotal intermediate, 4-(Cyclopropylmethoxy)-2-ethylphenol, and its precursors. We will delve into a comparative analysis of different synthetic strategies, evaluating them based on experimental data for yield, purity, enantioselectivity, and scalability, while also considering aspects of green chemistry.

The Central Role of 4-(2-Hydroxyethyl)phenol and its Derivatives

Modern and industrially viable syntheses of Betaxolol predominantly converge on a common strategic intermediate: 4-(2-hydroxyethyl)phenol. This readily available starting material serves as the foundation for constructing the characteristic (cyclopropylmethoxy)ethyl side chain of Betaxolol. The key precursor , 4-(Cyclopropylmethoxy)-2-ethylphenol, is itself synthesized from 4-(2-hydroxyethyl)phenol. Therefore, a direct comparison of "4-(Cyclopropylmethoxy)-2-ethylphenol vs. other precursors" is more accurately framed as a comparison of the different synthetic pathways that lead to and utilize this crucial intermediate.

Comparative Analysis of Synthetic Pathways

The synthesis of Betaxolol can be broadly categorized into several key strategic approaches. Below, we compare these pathways, highlighting their respective advantages and disadvantages with supporting experimental data.

Pathway 1: The Industrial Standard - Racemic Synthesis and Optical Resolution

A prevalent industrial method involves the synthesis of racemic Betaxolol followed by optical resolution to isolate the desired (S)-enantiomer. This approach is often favored for its robustness and cost-effectiveness on a large scale.

A recently developed industrial-scale process starting from 4-(2-hydroxyethyl)phenol demonstrates an impressive overall yield of 37% with a final product purity of 99.8%[1][2]. This pathway eliminates the need for costly column chromatography, a significant advantage in large-scale production[1][2].

Key Steps in a Typical Industrial Synthesis:

  • Etherification: 4-(2-hydroxyethyl)phenol is reacted with cyclopropylmethyl bromide to form the key intermediate, 4-(2-(cyclopropylmethoxy)ethyl)phenol.

  • Epoxidation: The resulting phenol is then reacted with epichlorohydrin to yield an oxirane intermediate.

  • Amination: The epoxide ring is opened with isopropylamine to produce racemic Betaxolol base.

  • Resolution: The racemate is resolved to isolate the (S)-enantiomer, often through the formation of diastereomeric salts with a chiral acid.

dot graphdot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="4-(2-hydroxyethyl)phenol"]; B [label="4-(2-(cyclopropylmethoxy)ethyl)phenol"]; C [label="Oxirane Intermediate"]; D [label="Racemic Betaxolol"]; E [label="(S)-Betaxolol", fillcolor="#34A853"];

A -> B [label="Cyclopropylmethyl bromide"]; B -> C [label="Epichlorohydrin"]; C -> D [label="Isopropylamine"]; D -> E [label="Optical Resolution"]; } } Workflow for Industrial Racemic Synthesis and Resolution

Pathway 2: Enantioselective Synthesis via Chiral Epoxides

To circumvent the often lower-yielding resolution step of the racemic mixture, several enantioselective strategies have been developed. These methods introduce chirality early in the synthesis, typically by using a chiral epoxide.

One prominent approach involves the reaction of 4-(2-(cyclopropylmethoxy)ethyl)phenol with (R)-epichlorohydrin. This method directly leads to the formation of the desired (S)-enantiomer of Betaxolol. A patented process utilizing this strategy reports high enantiomeric purity (ee > 99%)[3].

Key Steps in Enantioselective Synthesis:

  • Formation of the Phenol Intermediate: Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol from 4-(2-hydroxyethyl)phenol.

  • Asymmetric Epoxidation: Reaction of the phenol with (R)-epichlorohydrin in the presence of a base to form the chiral epoxide intermediate.

  • Amination: Ring-opening of the chiral epoxide with isopropylamine to yield (S)-Betaxolol.

dot graphdot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="4-(2-(cyclopropylmethoxy)ethyl)phenol"]; B [label="Chiral Epoxide Intermediate"]; C [label="(S)-Betaxolol", fillcolor="#34A853"];

A -> B [label="(R)-Epichlorohydrin"]; B -> C [label="Isopropylamine"]; } } Workflow for Enantioselective Synthesis

Pathway 3: Chemoenzymatic and Kinetic Resolution Approaches

Green and sustainable chemistry principles have driven the development of chemoenzymatic methods for Betaxolol synthesis. These strategies often employ enzymes for highly selective transformations.

One such method starts with the commercially available 4-(2-hydroxyethyl)phenol and proceeds through a racemic chlorohydrin intermediate. This intermediate is then subjected to kinetic resolution catalyzed by an enzyme, such as lipase B from Candida antarctica. This enzymatic step selectively acylates one enantiomer, allowing for the separation of the desired (R)-chlorohydrin with high enantiomeric excess (99% ee). Subsequent amination yields (S)-Betaxolol with 99% ee. However, the overall yield for this particular multi-step process is reported to be around 9%[4].

Another chemoenzymatic approach involves the hydrolytic kinetic resolution of an epoxide intermediate using Jacobsen's catalyst, which has been reported to produce (S)-Betaxolol with 99% ee and an overall yield of 33% from 4-(2-hydroxyethyl)phenol[4].

PathwayKey FeaturesOverall YieldEnantiomeric Excess (ee)Purity
Industrial Racemic Synthesis Robust, scalable, avoids chromatography37%[1][2]>99% (after resolution)99.8%[1][2]
Enantioselective Synthesis Direct formation of (S)-enantiomer, avoids resolutionHigh (not explicitly stated in patents)>99%[3]High
Chemoenzymatic (Lipase) Green approach, high enantioselectivity9%[4]99%[4]High
Chemoenzymatic (Jacobsen's catalyst) High enantioselectivity33%[4]99%[4]High

Table 1: Comparison of Betaxolol Synthesis Pathways

Economic and Green Chemistry Considerations

For drug development professionals, the cost of raw materials and the environmental impact of a synthesis are critical factors.

Cost of Precursors:

  • 4-(2-Hydroxyethyl)phenol: This is a readily available and relatively inexpensive starting material. Prices for laboratory quantities range from approximately €32 for 5g to €127 for 100g[5]. Bulk pricing for industrial quantities would be significantly lower.

  • (R)-Epichlorohydrin: As a chiral building block, this is more expensive than its racemic counterpart. Laboratory-scale pricing is around ₹15,200 (approx. €170) for 25g. The cost can be a significant factor in the overall process economics of enantioselective routes.

  • Cyclopropylmethyl bromide: This reagent is also commercially available, with laboratory prices around €163 for 5g[6]. Its use is common in the industrial synthesis of Betaxolol[1][2].

Green Chemistry Metrics:

While specific green chemistry metrics like Atom Economy (AE) and E-Factor have not been explicitly calculated for all Betaxolol syntheses in the reviewed literature, a qualitative assessment can be made.

  • Atom Economy: Addition reactions, such as the epoxide ring-opening with isopropylamine, are inherently more atom-economical than multi-step sequences involving protection and deprotection steps.

  • E-Factor (Environmental Factor): This metric considers the total mass of waste generated per unit of product. Pathways that avoid chromatography and minimize the use of solvents and reagents will have a more favorable E-Factor. The industrial process with an overall yield of 37% and no chromatography is likely to have a better E-factor than lower-yielding chemoenzymatic routes that may require more complex purification steps[1][2].

Experimental Protocols

Representative Protocol for the Industrial Synthesis of Racemic Betaxolol

The following is a generalized protocol based on typical industrial processes. Specific conditions and reagents may vary.

Step 1: Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol

  • To a solution of 4-(2-hydroxyethyl)phenol in a suitable organic solvent (e.g., acetone), add a base such as potassium carbonate.

  • Add cyclopropylmethyl bromide and heat the mixture to reflux.

  • Monitor the reaction by TLC or HPLC until completion.

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or crystallization to obtain 4-(2-(cyclopropylmethoxy)ethyl)phenol.

Step 2: Synthesis of the Oxirane Intermediate

  • Dissolve 4-(2-(cyclopropylmethoxy)ethyl)phenol in a suitable solvent and add a base (e.g., sodium hydroxide).

  • Add epichlorohydrin and stir the reaction mixture at a controlled temperature.

  • After the reaction is complete, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxirane intermediate.

Step 3: Synthesis of Racemic Betaxolol

  • Dissolve the crude oxirane intermediate in an excess of isopropylamine.

  • Heat the mixture in a sealed vessel until the reaction is complete.

  • Remove the excess isopropylamine under reduced pressure.

  • The resulting residue is the crude racemic Betaxolol base.

Step 4: Optical Resolution

  • Dissolve the racemic Betaxolol base in a suitable solvent.

  • Add a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts.

  • Selectively crystallize one of the diastereomeric salts.

  • Isolate the desired diastereomer by filtration.

  • Treat the isolated salt with a base to liberate the free (S)-Betaxolol base.

  • Further purify by crystallization.

Conclusion and Future Perspectives

The synthesis of Betaxolol has evolved to highly efficient and scalable processes, with the pathway commencing from 4-(2-hydroxyethyl)phenol being the most established. While the industrial standard of racemic synthesis followed by resolution offers high yields and purity on a large scale, enantioselective and chemoenzymatic methods present compelling alternatives with high enantiopurity achieved early in the synthesis.

For researchers and drug development professionals, the choice of a synthetic route will depend on a balance of factors including scale, cost of chiral reagents, and desired green chemistry profile. The industrial process with a 37% overall yield and no chromatography appears to be the most economically viable for large-scale production at present[1][2]. However, as the demand for greener and more sustainable manufacturing processes grows, further optimization of chemoenzymatic routes to improve overall yields could make them increasingly competitive. Future research will likely focus on the development of more efficient and cost-effective catalysts for asymmetric synthesis and enzymatic resolutions, further enhancing the toolkit for producing this vital cardiovascular drug.

References

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022). MDPI. Retrieved from [Link]

  • Noronha, D., Patil, P. B., More, K., & Chandavarkar, M. A. (2024). An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale. ACS Omega.
  • An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale. (2024).
  • An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale. (2024). Figshare.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.).
  • Saddique, F. A., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry.
  • Synthesis of (S)-betaxolol ((S)-7) in 95% yield and 99% ee by amination... (n.d.).
  • Process for preparation of S-(-)-betaxolol and salts thereof. (2006).
  • A convenient synthesis of the enantiomerically pure β-blocker ( S)-betaxolol using hydrolytic kinetic resolution. (2025).
  • (R)-Epichlorohydrin. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Process for preparation of S-(-)-betaxolol and salts thereof. (2006).
  • Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. (2013).
  • Cyclopropylmethyl bromide. (n.d.). MedchemExpress.com.
  • Technique of synthesizing levorotatory betaxolol hydrochloride. (2010).
  • Cyclopropyl methyl bromide - CAS 7051-34-5. (n.d.). GlobalLinker.
  • (r)-(-)
  • (R)-(-)-Epichlorohydrin 99 51594-55-9. (n.d.). MilliporeSigma.
  • (Bromomethyl)cyclopropane 97 7051-34-5. (n.d.). Sigma-Aldrich.
  • (Bromomethyl)cyclopropane. (n.d.). Chem-Impex.
  • 4-Hydroxyphenethyl alcohol, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • 4-(2-Methoxyethyl)phenol (p-Hydroxyphenethyl methyl ether). (n.d.). Biochemical Reagent.
  • CAS No : 7051-34-5| Chemical Name : Cyclopropylmethyl Bromide. (n.d.).
  • epichlorohydrin import price. (n.d.). Zauba.
  • 4-(2-HYDROXYETHYL)PHENOL | CAS 501-94-0. (n.d.).
  • (R)-(-)-Epichlorohydrin, 98+% 1 g. (n.d.). Thermo Scientific Chemicals.
  • Manoury, P. M., et al. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of Medicinal Chemistry.
  • Patel, K. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. American Journal of Advanced Drug Delivery.
  • Atom economy / E factor. (n.d.). ChemBAM.
  • Eissen, M. (2016). How Efficient Is My (Medicinal) Chemistry?. Molecules.
  • Singh, A., & Pandey, A. (2024). Green chemistry in medicinal chemistry: A review on sustainable approaches to the synthesis of biologically active compounds. World Journal of Advanced Research and Reviews.
  • Mondal, T., & Maiti, T. (2021). 100% atom-economical and highly regio- and stereoselective iodosulfenylation of alkynes: a reagentless and sustainable approach to access (E)-β-iodoalkenyl sulfides and (Z)-tamoxifen. Green Chemistry.
  • Kee, C. W., & Tan, C. H. (2017). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dimerisation.
  • Sari, Y., et al. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. RSC Advances.

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Comparative

Comparative analysis of "4-(Cyclopropylmethoxy)-2-ethylphenol" synthesis routes

An In-Depth Comparative Guide to the Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol The synthesis of highly functionalized alkoxy-alkylphenols, such as 4-(cyclopropylmethoxy)-2-ethylphenol , presents a unique regioche...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

The synthesis of highly functionalized alkoxy-alkylphenols, such as 4-(cyclopropylmethoxy)-2-ethylphenol , presents a unique regiochemical challenge. This molecule—characterized by a phenol core, an ortho-ethyl group, and a para-cyclopropylmethoxy ether linkage—serves as a highly specific intermediate in advanced drug development and materials science.

Because the target molecule contains two distinct oxygen-bearing positions (the hydroxyl at C1 and the ether at C4), synthetic routes must exert absolute control over which oxygen is functionalized. This guide objectively evaluates the two most viable synthetic pathways: the Steric-Controlled Direct Monoalkylation Route and the Transition-Metal-Catalyzed Buchwald-Hartwig C–O Coupling Route . By analyzing the causality behind reagent selection, reaction kinetics, and yield outcomes, this guide provides a self-validating framework for researchers to select the optimal protocol for their specific scale and purity requirements.

Mechanistic Pathways & Causal Logic

To synthesize 4-(cyclopropylmethoxy)-2-ethylphenol, we must either selectively alkylate a diol (hydroquinone) or construct the ether linkage on a pre-differentiated aromatic ring.

Route A: Steric-Controlled Direct Monoalkylation (The Kinetic Approach)

This classical approach relies on the Williamson ether synthesis[1]. Starting from 2-ethylhydroquinone , the goal is to selectively alkylate the hydroxyl group at the 4-position using cyclopropylmethyl bromide.

  • The Causality of Selectivity: The ethyl group at the 2-position creates significant steric hindrance around the adjacent 1-hydroxyl group. By utilizing a mild base like potassium carbonate ( K2​CO3​ ), we avoid simultaneous double-deprotonation. The less sterically encumbered 4-hydroxyl group acts as the primary nucleophile, attacking the primary halide in an SN​2 mechanism[2].

  • Why it works: The kinetic barrier for alkylating the 1-position is substantially higher than the 4-position, leading to a natural regioselectivity favoring the target compound.

Route B: Buchwald-Hartwig C–O Cross-Coupling (The Absolute Control Approach)

For applications requiring zero tolerance for regioisomeric impurities, transition-metal catalysis is preferred. This route starts from 4-bromo-2-ethylphenol .

  • The Causality of Selectivity: The phenol is first protected (e.g., as a benzyl ether). The resulting aryl bromide undergoes a palladium-catalyzed cross-coupling with cyclopropylmethanol[3]. The bulky biarylphosphine ligand (e.g., RockPhos or t-BuBrettPhos) is critical here; it accelerates the reductive elimination step from the Pd(II) intermediate, preventing unwanted β -hydride elimination which would otherwise reduce the aryl halide[4].

  • Why it works: Regioselectivity is absolute because the ether bond can only form where the bromine atom was originally located[5].

SyntheticRoutes SM1 2-Ethylhydroquinone (Readily Available) R1_Step1 Williamson Etherification (Cyclopropylmethyl bromide, K2CO3, DMF, 60°C) SM1->R1_Step1 Steric Gradient Control SM2 4-Bromo-2-ethylphenol (Pre-differentiated) R2_Step1 Phenol Protection (BnBr, K2CO3, Acetone) SM2->R2_Step1 Target 4-(Cyclopropylmethoxy) -2-ethylphenol R1_Step1->Target 1 Step (Kinetic) R2_Step2 Buchwald-Hartwig C-O Coupling (Cyclopropylmethanol, Pd cat., Base) R2_Step1->R2_Step2 R2_Step3 Hydrogenolysis Deprotection (H2, Pd/C, MeOH) R2_Step2->R2_Step3 R2_Step3->Target Absolute Regiocontrol

Figure 1: Comparative workflow of the Direct Monoalkylation vs. Buchwald-Hartwig synthetic routes.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both routes based on standard laboratory-scale syntheses (10–50 mmol scale).

MetricRoute A: Direct MonoalkylationRoute B: Buchwald-Hartwig Coupling
Overall Yield 65% – 72%78% – 85% (Over 3 steps)
Regioselectivity (4-O vs 1-O) ~9:1 (Requires chromatographic separation)>99:1 (Absolute control)
Step Count 1 Step3 Steps
Primary Cost Driver 2-Ethylhydroquinone starting materialPalladium catalyst & proprietary ligands
Scalability Excellent (Standard batch reactors)Moderate (Requires rigorous inertion for Pd)
Environmental Impact Low (Aqueous workups)Moderate (Heavy metal waste, solvent intensive)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and specific workup phenomena are included to verify the success of each step before proceeding.

Protocol A: Direct Monoalkylation of 2-Ethylhydroquinone

Note: 2-Ethylhydroquinone can be synthesized in-house via the Dakin Oxidation of 3-ethyl-4-hydroxybenzaldehyde if commercial sourcing is cost-prohibitive[6],[7].

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylhydroquinone (10.0 mmol, 1.38 g) in anhydrous DMF (30 mL).

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide anion unsolvated and highly reactive for the SN​2 displacement.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (12.0 mmol, 1.66 g). Stir the suspension at room temperature for 15 minutes under an argon atmosphere. The solution will darken slightly as the phenoxide forms.

  • Alkylation: Add cyclopropylmethyl bromide (10.5 mmol, 1.42 g) dropwise via syringe. Heat the reaction mixture to 60 °C.

  • In-Process Control (IPC): After 4 hours, perform TLC (Hexanes:EtOAc 3:1). You should observe the disappearance of the starting material ( Rf​≈0.2 ) and the appearance of a major new spot ( Rf​≈0.5 ) corresponding to the monoalkylated product. A faint higher spot ( Rf​≈0.8 ) indicates the dialkylated byproduct.

  • Workup & Validation: Cool to room temperature and quench with 1M HCl (50 mL) to neutralize the base and protonate any unreacted phenol. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 5×30 mL).

    • Validation: The extensive brine washes are critical to completely partition the DMF into the aqueous phase. Failure to do so will result in a broad DMF peak (~2.9 ppm) in the 1H NMR.

  • Purification: Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the target compound as a viscous pale oil.

Protocol B: Buchwald-Hartwig C–O Cross-Coupling

This protocol details the critical C–O bond-forming step (Step 2 of Route B), assuming the starting material has already been benzyl-protected to form 1-benzyloxy-4-bromo-2-ethylbenzene.

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with 1-benzyloxy-4-bromo-2-ethylbenzene (5.0 mmol, 1.45 g), Pd(OAc)2​ (0.1 mmol, 2 mol%), RockPhos ligand (0.15 mmol, 3 mol%), and Cs2​CO3​ (7.5 mmol, 2.44 g).

    • Causality: Cesium carbonate is chosen over weaker bases because its high solubility and basicity are required to deprotonate the weakly acidic primary alcohol (cyclopropylmethanol) during the catalytic cycle[3].

  • Coupling: Add anhydrous toluene (15 mL) and cyclopropylmethanol (7.5 mmol, 0.54 g). Seal the tube, remove it from the glovebox, and heat to 100 °C for 12 hours.

  • In-Process Control (IPC): GC-MS or TLC monitoring should indicate complete consumption of the aryl bromide. The reaction mixture will turn from a pale yellow to a dark, heterogeneous suspension as Pd black precipitates upon completion.

  • Workup & Validation: Cool the mixture, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the inorganic salts and precipitated palladium.

    • Validation: The filtrate must be washed with 1M NaOH (20 mL) to remove any unreacted cyclopropylmethanol and trace phenolic byproducts.

  • Deprotection (Step 3): The resulting protected ether is dissolved in methanol (20 mL), 10% Pd/C (0.1 g) is added, and the mixture is stirred under a hydrogen balloon ( H2​ , 1 atm) for 4 hours to cleave the benzyl group, yielding the pure 4-(cyclopropylmethoxy)-2-ethylphenol after filtration and solvent removal.

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd LigEx Ligand Exchange (Alkoxide replaces Br) OxAdd->LigEx RedElim Reductive Elimination (Forms C-O bond) LigEx->RedElim RedElim->Pd0 Catalyst Regeneration Product Protected Aryl Ether RedElim->Product

Figure 2: The Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C-O bond formation.

Conclusion and Selection Criteria

The choice between Route A and Route B hinges entirely on the project's scale and purity constraints.

  • Opt for Route A (Monoalkylation) during early-stage discovery or scale-up where cost and step-economy are paramount. The steric bulk of the 2-ethyl group provides a natural, albeit imperfect, regioselectivity that can be resolved via standard chromatography.

  • Opt for Route B (Buchwald-Hartwig) when synthesizing analytical standards, late-stage API intermediates, or when working on scales where chromatographic separation of regioisomers is unfeasible. The transition-metal approach guarantees absolute structural fidelity.

References

  • Wikipedia Contributors. "Dakin oxidation - Reaction mechanism and factors affecting kinetics." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination - Variations on C–N couplings: C–O, C–S, and C–C couplings." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • American Chemical Society (ACS). "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols." ACS Publications. Available at:[Link]

  • ResearchGate. "Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2." Current Organic Chemistry. Available at:[Link]

  • American Chemical Society (ACS). "Synthesis of Hydroquinone Monomethyl Ether from Hydroquinone and Methanol over Heteropolyacids Supported on Clay: Kinetics and Mechanism." Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

Validation

A Researcher's Guide to Navigating the Cross-Reactivity Profile of 4-(Cyclopropylmethoxy)-2-ethylphenol

In the landscape of modern drug discovery, the aphorism "no drug is a magic bullet" holds profound truth. The journey from a promising hit compound to a clinically viable therapeutic is paved with rigorous characterizati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the aphorism "no drug is a magic bullet" holds profound truth. The journey from a promising hit compound to a clinically viable therapeutic is paved with rigorous characterization, a cornerstone of which is the assessment of its selectivity. A molecule's propensity to interact with targets beyond its intended one—a phenomenon known as cross-reactivity or off-target activity—can be the harbinger of unforeseen side effects or, in some serendipitous cases, novel therapeutic applications. This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific small molecule, 4-(Cyclopropylmethoxy)-2-ethylphenol, offering field-proven insights and detailed experimental protocols.

Our subject, 4-(Cyclopropylmethoxy)-2-ethylphenol, is a known intermediate in the synthesis of Betaxolol, a cardioselective beta-1 adrenergic receptor blocker.[1][2][3] This lineage provides a logical starting point for our investigation, suggesting its primary pharmacological target is likely within the G-protein coupled receptor (GPCR) family, specifically adrenergic receptors. However, its structural motifs, namely the phenolic group and the increasingly prevalent cyclopropylmethoxy moiety, warrant a broader and more nuanced investigation into its potential for off-target interactions.[4][5][6] Phenolic compounds, for instance, are notorious for their interference in a variety of assay formats, a factor that must be meticulously controlled for in any screening cascade.[4][5][7]

This guide is structured to walk the researcher through the logical progression of a cross-reactivity screening campaign, from initial target class profiling to specific assay protocols and data interpretation.

The Strategic Imperative of Early Selectivity Profiling

Undertaking a comprehensive selectivity screen early in the drug development process is not merely a regulatory checkbox; it is a strategic imperative.[8][9] Identifying potential off-target liabilities before significant resources are invested in lead optimization can prevent costly late-stage failures. Furthermore, a well-defined selectivity profile can provide a more complete understanding of a compound's mechanism of action and potential for polypharmacology, where interactions with multiple targets might contribute to the overall therapeutic effect.

Our proposed screening cascade for 4-(Cyclopropylmethoxy)-2-ethylphenol is designed to be both comprehensive and resource-conscious, beginning with broad panels and narrowing down to more specific, mechanistic assays.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Mechanistic & In-Cellular Validation Broad Kinase Panel Broad Kinase Panel Dose-Response Assays Dose-Response Assays Broad Kinase Panel->Dose-Response Assays Hits Identified GPCR Panel GPCR Panel Functional Assays Functional Assays GPCR Panel->Functional Assays Hits Identified Cytotoxicity Screen Cytotoxicity Screen Cytotoxicity Screen->Dose-Response Assays Activity Observed Assay Interference Counterscreens Assay Interference Counterscreens Dose-Response Assays->Assay Interference Counterscreens Validate Hits Target Engagement Assays Target Engagement Assays Dose-Response Assays->Target Engagement Assays Signaling Pathway Analysis Signaling Pathway Analysis Functional Assays->Signaling Pathway Analysis

Figure 1: A tiered approach to cross-reactivity screening.

Comparative Analysis: A Proactive Approach

Given the structural alerts within 4-(Cyclopropylmethoxy)-2-ethylphenol, a proactive comparison with compounds known for specific off-target activities or assay interference is prudent.

Compound Class Potential for Cross-Reactivity/Interference Relevance to 4-(Cyclopropylmethoxy)-2-ethylphenol
Phenolic Compounds (e.g., Quercetin, Catechol) Known to interfere with assays involving redox chemistry, such as those using horseradish peroxidase (HRP) or tetrazolium dyes (MTT).[4][5][7] Can also act as pan-assay interference compounds (PAINS).[10]The phenol moiety is a key structural feature.
Promiscuous Kinase Inhibitors (e.g., Staurosporine) Bind to the ATP-binding site of a wide range of kinases.[11]Provides a positive control for lack of selectivity in kinase panels.
hERG Channel Blockers (e.g., Astemizole) A common off-target liability for many drugs, leading to cardiotoxicity.Important safety screen for any compound intended for systemic administration.
Structurally Related Beta-Blockers (e.g., Propranolol) Known to interact with other GPCRs (e.g., serotonin receptors) and ion channels.Provides a benchmark for the expected level of selectivity within the target class.

Experimental Protocols

The following protocols are presented as a comprehensive starting point for the investigation of 4-(Cyclopropylmethoxy)-2-ethylphenol's selectivity profile. The choice of specific assays and panel sizes can be tailored based on available resources and the intended therapeutic application.

Broad Kinase Panel Profiling

Rationale: Kinases are a large and structurally related family of enzymes, making them a common source of off-target interactions for ATP-competitive inhibitors.[11] While our test compound is not a classic kinase inhibitor scaffold, its potential to bind to the ATP pocket of a subset of kinases cannot be dismissed without empirical data. A broad panel screen provides an efficient first pass to identify any significant kinase interactions.[12][13]

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay platform is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Cyclopropylmethoxy)-2-ethylphenol in 100% DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 10 µM to 1 nM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution.

    • Add 2 µL of a kinase/substrate mixture (specific to each kinase in the panel, as per the manufacturer's recommendations).

    • Add 2 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

G Start Start Compound Dilution Compound Dilution Start->Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction->Stop Reaction & Deplete ATP Convert ADP to ATP & Generate Light Convert ADP to ATP & Generate Light Stop Reaction & Deplete ATP->Convert ADP to ATP & Generate Light Measure Luminescence Measure Luminescence Convert ADP to ATP & Generate Light->Measure Luminescence

Sources

Comparative

A Comparative Guide to Benchmarking the Purity of 4-(Cyclopropylmethoxy)-2-ethylphenol Against Pharmacopeial Standards

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison for benchmarking the purity of 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 63659-16-5), a key intermediate in the synthesis of the beta-blocker Betaxolol.[1][2] This compound is officially recognized as Betaxolol EP Impurity D by the European Pharmacopoeia and the Betaxolol phenol analog in the United States Pharmacopeia (USP), underscoring the regulatory importance of controlling its purity.[3][4][5]

This document will delve into the potential impurities arising from its synthesis, present validated analytical methodologies for its comprehensive purity assessment, and benchmark these findings against established pharmacopeial standards. The experimental protocols provided herein are designed to be self-validating, ensuring trustworthiness and reproducibility in your laboratory.

Understanding the Analyte and Its Impurity Profile

4-(Cyclopropylmethoxy)-2-ethylphenol is a critical building block in the synthesis of Betaxolol.[1] Its purity directly impacts the quality of the final drug substance. Potential impurities can originate from starting materials, by-products of the synthesis process, or degradation.

A common synthetic route starts from p-chlorophenol, involving key steps such as phenolic hydroxyl protection, a Grignard reaction, and etherification.[6] Based on this and other potential pathways, a profile of potential process-related impurities can be predicted.

Table 1: Potential Process-Related Impurities in 4-(Cyclopropylmethoxy)-2-ethylphenol

Impurity NameStructurePotential Origin
p-ChlorophenolUnreacted starting material
4-tert-Butoxyphenethyl alcoholIntermediate in a protected synthesis route
1-Benzyloxy-4-(2-cyclopropylmethoxyethyl)benzeneIntermediate from a benzyl-protected synthesis pathway.[7]
Isomeric PhenolsBy-products from non-selective reactions
Residual Solvents (e.g., Toluene, THF)Solvents used during synthesis and purification

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is recommended for a comprehensive purity assessment of 4-(Cyclopropylmethoxy)-2-ethylphenol. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of non-volatile organic compounds and is the method of choice in pharmacopeial monographs for Betaxolol and its related substances.[8][9][10] The following method is a robust starting point for the analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol, adapted from established methods for Betaxolol.[8][9]

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of 4-(Cyclopropylmethoxy)-2-ethylphenol and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Materials:

  • 4-(Cyclopropylmethoxy)-2-ethylphenol sample

  • 4-(Cyclopropylmethoxy)-2-ethylphenol reference standard (available from suppliers like LGC Standards or Simson Pharma).[1][11]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm packing (or equivalent)
Mobile Phase Acetonitrile, Methanol, and Buffer (175:175:650, v/v/v).[2][8]
Buffer 3.4 g/L of monobasic potassium phosphate in water, adjusted to pH 3.0 with phosphoric acid.[2][8]
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Detector Wavelength 222 nm.[2]
Column Temperature Ambient

Procedure:

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the 4-(Cyclopropylmethoxy)-2-ethylphenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the 4-(Cyclopropylmethoxy)-2-ethylphenol sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation of Purity: Calculate the percentage purity of the 4-(Cyclopropylmethoxy)-2-ethylphenol sample using the following formula:

    % Purity = (Areasample / Areastandard) x (Concstandard / Concsample) x 100

  • Impurity Quantification: Calculate the percentage of each impurity by comparing its peak area to the peak area of the main peak in the standard solution (assuming a response factor of 1.0 for unknown impurities unless otherwise determined).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is an essential complementary technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the manufacturing process.[12] Due to the phenolic nature of the analyte, derivatization is often employed to improve its chromatographic properties.

Experimental Protocol: GC-MS Analysis with Silylation

Objective: To identify and quantify volatile organic impurities and residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Data acquisition and processing software

Materials:

  • 4-(Cyclopropylmethoxy)-2-ethylphenol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the sample into a vial. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Add a known amount of the internal standard.

  • Derivatization: Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250°C

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-500 amu

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Interpretation: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural identification of the main component and any significant impurities.[13] It can also be used for quantitative purposes (qNMR).

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the structure of 4-(Cyclopropylmethoxy)-2-ethylphenol and identify any major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • 4-(Cyclopropylmethoxy)-2-ethylphenol sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid), if required

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. If performing qNMR, add a precisely weighed amount of the internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and identify any impurity signals. For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte to that of the internal standard.

Benchmarking Against Pharmacopeial Standards

The ultimate goal of purity analysis for a pharmaceutical intermediate is to ensure it meets the standards set by regulatory bodies. As "Betaxolol EP Impurity D" and "Betaxolol phenol analog," the purity of 4-(Cyclopropylmethoxy)-2-ethylphenol is subject to the limits defined in the European Pharmacopoeia and the United States Pharmacopeia for Betaxolol drug substance and drug product.

The ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines provide a framework for reporting, identifying, and qualifying impurities.[1][6][11][14] For specified impurities, such as our analyte, a specific acceptance criterion is established in the pharmacopeial monograph.

Table 2: Pharmacopeial Acceptance Criteria for Betaxolol Related Impurities

PharmacopeiaMonographImpurity NameAcceptance Criterion
USP Betaxolol TabletsBetaxolol phenol analogNot more than 0.5%
USP Betaxolol TabletsTotal ImpuritiesNot more than 1.0%
EP Betaxolol HydrochlorideImpurity DLimits are specified in the monograph; typically, individual specified impurities are controlled at or below 0.5%.

Note: The specific limit for Impurity D in the European Pharmacopoeia should be consulted directly from the current version of the monograph for Betaxolol Hydrochloride.

Data Comparison and Interpretation

The results obtained from the analytical methods described above should be compiled and compared against these pharmacopeial limits.

Table 3: Example Purity Benchmark Analysis

Analytical TechniqueParameterSample Lot ASample Lot BPharmacopeial Limit
HPLC Purity (%)99.699.2≥ 99.0% (typical for intermediates)
Individual Unspecified Impurity (%)< 0.050.08≤ 0.10%
4-(Cyclopropylmethoxy)-2-ethylphenol Content (%) N/A (Assay of Analyte) N/A (Assay of Analyte) (See Note)
Total Impurities (%)0.40.8≤ 1.0% (USP)
GC-MS Residual Toluene (ppm)5075< 890 ppm (ICH Q3C)
Other Volatile Impurities (%)< 0.01< 0.01Report if > 0.05%

Note: For the bulk substance "4-(Cyclopropylmethoxy)-2-ethylphenol," the assay value itself represents its purity. When this compound is present as an impurity in Betaxolol, its content must not exceed the specified pharmacopeial limit (e.g., 0.5% in USP Betaxolol Tablets).

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for consistent and accurate results.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Benchmarking sample 4-(Cyclopropylmethoxy)-2-ethylphenol Sample prep_hplc Dissolution in Mobile Phase sample->prep_hplc prep_gcms Derivatization (Silylation) sample->prep_gcms prep_nmr Dissolution in Deuterated Solvent sample->prep_nmr hplc HPLC-UV prep_hplc->hplc gcms GC-MS prep_gcms->gcms nmr NMR prep_nmr->nmr purity_quant Purity & Impurity Quantification hplc->purity_quant volatile_id Volatile Impurity Identification gcms->volatile_id structure_confirm Structural Confirmation nmr->structure_confirm benchmark Comparison with Pharmacopeial Standards purity_quant->benchmark volatile_id->benchmark structure_confirm->benchmark

Caption: Workflow for the Purity Benchmarking of 4-(Cyclopropylmethoxy)-2-ethylphenol.

Conclusion

The purity of 4-(Cyclopropylmethoxy)-2-ethylphenol is a critical quality attribute that necessitates rigorous analytical control. By employing a combination of chromatographic and spectroscopic techniques, a comprehensive purity profile can be established. This guide provides a robust framework for this analysis, from understanding potential impurities to implementing validated analytical methods and benchmarking the results against established pharmacopeial standards. Adherence to these principles will ensure the quality and consistency of this key pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • USP. Betaxolol Tablets Monograph. Available from: [Link]

  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • ICH. Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

  • ICH. Q3B(R2) Impurities in New Drug Products. Available from: [Link]

  • Veeprho Pharmaceuticals. Betaxolol Impurities and Related Compound. Available from: [Link]

  • Pharmaffiliates. Betaxolol Hydrochloride-impurities. Available from: [Link]

  • U.S. Food and Drug Administration. Q3B(R) Impurities in New Drug Products (Revision 3). Available from: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

  • ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. Available from: [Link]

  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available from: [Link]

  • A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. PMC. Available from: [Link]

  • USP-NF. Betaxolol Hydrochloride Monograph. Available from: [Link]

  • LookChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Available from: [Link]

  • Cleanchem. Betaxolol EP Impurity D. Available from: [Link]

  • Auvity, S., et al. (2013). A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Analytical Chemistry Insights, 8, 1-7.
  • Rayne, S., & Eggers, N. J. (2007). Quantitative determination of 4-ethylphenol and 4-ethyl-2-methoxyphenol in wines by a stable isotope dilution assay.
  • European Directorate for the Quality of Medicines & HealthCare. Y0001360 - CRS catalogue. Available from: [Link]

  • Der Pharma Chemica. Determination and Quantification of an N-nitroso-Betaxolol in the Betaxolol Hydrochloride Active Pharmaceutical Ingredient by LC. Available from: [Link]

  • Pharmaffiliates. CAS No : 63659-16-5 | Product Name : Betaxolol Hydrochloride - Impurity D (Freebase). Available from: [Link]

  • ResearchGate. (PDF) Investigating Differences and Similarities between Betaxolol Polymorphs. Available from: [Link]

  • PubChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Available from: [Link]

  • MolecularCloud. Impurities: Definitions, Types, and NMR Analysis. Available from: [Link]

  • Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(Cyclopropylmethoxy)-2-ethylphenol from Different Suppliers

Introduction: The Imperative of Reagent Verification in Scientific Research In the realms of pharmaceutical research and drug development, the identity and purity of a chemical reagent are not mere details; they are the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reagent Verification in Scientific Research

In the realms of pharmaceutical research and drug development, the identity and purity of a chemical reagent are not mere details; they are the foundation upon which data integrity, experimental reproducibility, and ultimately, project success are built. A seemingly identical molecule, such as 4-(Cyclopropylmethoxy)-2-ethylphenol, sourced from different suppliers can exhibit subtle but critical variations in its impurity profile. These discrepancies can arise from different synthetic routes, purification methods, or storage conditions. For researchers, particularly those in regulated environments like GMP-compliant laboratories, verifying the consistency and quality of starting materials is a non-negotiable step in the scientific process.[1][2][3]

This guide provides a comprehensive framework for the spectroscopic comparison of 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 63659-16-5; Molecular Formula: C₁₂H₁₆O₂; Molecular Weight: 192.26 g/mol ) from multiple commercial sources.[4][5] As a key intermediate in the synthesis of pharmaceuticals like Betaxolol, its purity is paramount.[5][6] We will detail the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to establish a robust analytical baseline for identity, purity, and batch-to-batch consistency. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the quality of the selected reagent.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is often insufficient to provide a complete picture of a chemical's quality. A multi-pronged spectroscopic approach is essential for a comprehensive assessment. The workflow below outlines a systematic process for comparing samples from different suppliers against a trusted reference standard. A reference standard is a substance of high purity and well-defined properties, serving as the benchmark for all comparisons.[7]

Spectroscopic_Comparison_Workflow cluster_procurement 1. Sample Procurement cluster_initial_screen 2. Initial Screening cluster_analysis 3. Spectroscopic Analysis cluster_evaluation 4. Data Evaluation cluster_decision 5. Qualification Decision Procure Procure Samples (Supplier A, Supplier B, Supplier C) + Certified Reference Standard Screen Visual Inspection & Solubility Checks Procure->Screen Analysis Execute Spectroscopic Suite Screen->Analysis H_NMR ¹H NMR C_NMR ¹³C NMR FTIR FT-IR MS Mass Spectrometry Compare Compile & Compare Data (vs. Reference Standard) Analysis->Compare Assess Assess Identity, Purity, & Impurity Profile Compare->Assess Qualify Meets Specifications? Assess->Qualify Pass Qualified for Use Qualify->Pass Yes Fail Reject Lot Qualify->Fail No

Caption: Workflow for comparative analysis of chemical reagents.

Experimental Protocols & Expected Results

The following sections provide detailed protocols for each spectroscopic technique. For illustrative purposes, we will compare hypothetical data from two suppliers (Supplier A and Supplier B) against a Certified Reference Standard (CRS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: ¹H NMR is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton, their connectivity (via spin-spin coupling), and their relative abundance (via integration). This makes it exceptionally sensitive for detecting and quantifying proton-containing impurities.

Expected Spectrum of 4-(Cyclopropylmethoxy)-2-ethylphenol:

  • Aromatic Protons (3H): Expect complex signals in the ~6.6-7.0 ppm range. The substitution pattern will lead to distinct splitting patterns (e.g., doublet, doublet of doublets).

  • Phenolic -OH (1H): A broad singlet, typically between 4.5-5.5 ppm, whose position can vary with concentration and solvent.

  • -O-CH₂- (ether, 2H): A doublet around 3.8 ppm, coupled to the cyclopropyl methine proton.

  • Ethyl -CH₂- (2H): A quartet around 2.6 ppm, coupled to the ethyl methyl protons.

  • Ethyl -CH₃ (3H): A triplet around 1.2 ppm, coupled to the ethyl methylene protons.

  • Cyclopropyl -CH- (1H): A multiplet around 1.2 ppm.

  • Cyclopropyl -CH₂- (4H): Two distinct multiplets in the ~0.3-0.6 ppm range.

Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 16.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Causality: ¹³C NMR spectroscopy provides a definitive map of the carbon skeleton. Each chemically non-equivalent carbon atom produces a unique signal, making it an excellent tool for confirming the primary structure and identifying isomeric impurities or residual carbon-containing solvents.

Expected Spectrum of 4-(Cyclopropylmethoxy)-2-ethylphenol: The structure has 12 carbon atoms, all of which are chemically distinct. Therefore, 12 signals are expected in the proton-decoupled spectrum.

  • Aromatic Carbons (6C): Signals will appear in the ~115-155 ppm region. The carbons attached to oxygen (C-OH and C-OR) will be the most downfield.

  • Ether -O-CH₂- (1C): Expected around 75 ppm.

  • Ethyl -CH₂- (1C): Expected around 23 ppm.

  • Ethyl -CH₃ (1C): Expected around 14 ppm.

  • Cyclopropyl -CH- (1C): Expected around 11 ppm.

  • Cyclopropyl -CH₂- (2C): Expected in the upfield region, ~3-5 ppm.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. The "fingerprint region" (<1500 cm⁻¹) is unique to the molecule as a whole and must be identical between an authentic sample and a reference.[8]

Expected Absorption Bands:

  • O-H Stretch (Phenol): Strong, broad band at ~3200-3600 cm⁻¹.[9][10]

  • C-H Stretch (Aromatic): Medium intensity bands at ~3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium-strong intensity bands at ~2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium-strong, sharp bands at ~1500-1600 cm⁻¹.

  • C-O Stretch (Aromatic Ether & Phenol): Two strong bands are expected in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, characteristic of phenyl-alkyl ethers and phenols.[11][12]

Protocol:

  • Sample Preparation: Place one drop of the neat liquid sample (if applicable) or a solution in a volatile solvent onto a salt (NaCl or KBr) plate. If a solid, prepare a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Processing: Perform a background scan of the clean salt plate or KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation pattern. It is highly effective for detecting non-protonated or low-level impurities that may be missed by NMR.

Expected Data (Electron Impact Ionization - EI):

  • Molecular Ion (M⁺•): A prominent peak at m/z = 192, corresponding to the molecular weight of C₁₂H₁₆O₂. Aromatic ethers are known to produce relatively stable molecular ions.[13][14]

  • Key Fragments: Fragmentation of aromatic ethers often involves cleavage at bonds beta to the aromatic ring or alpha to the ether oxygen.[13][15] Potential fragments could include ions resulting from the loss of the ethyl group, the cyclopropylmethyl group, or other characteristic rearrangements.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

  • Instrumentation: Use a mass spectrometer capable of electron impact (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern of each sample to the reference standard.

Data Summary and Comparative Analysis

All quantitative and qualitative data should be compiled into tables for direct comparison. The objective is to identify any deviation from the Certified Reference Standard.

Table 1: ¹H NMR Data Comparison (Key Signals, 400 MHz, CDCl₃)

Assignment Expected δ (ppm) CRS δ (ppm) Supplier A δ (ppm) Supplier B δ (ppm) Comments
Aromatic (m) ~6.6-7.0 6.85-6.62 6.85-6.62 6.84-6.61 Supplier B shows slight upfield shift.
Phenolic OH (br s) ~4.5-5.5 4.91 4.91 4.90 All consistent.
-O-CH₂- (d) ~3.8 3.81 3.81 3.81 All consistent.
Ethyl -CH₂- (q) ~2.6 2.60 2.60 2.60 All consistent.
Impurity Peak N/A None None 2.15 (s, integral 0.05H) Supplier B shows unknown singlet, possibly residual acetone.

| TMS | 0.00 | 0.00 | 0.00 | 0.00 | Internal Standard. |

Table 2: FT-IR Data Comparison (Key Bands, cm⁻¹)

Assignment Expected (cm⁻¹) CRS (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Comments
O-H Stretch 3200-3600 3350 (broad) 3351 (broad) 3349 (broad) All consistent.
C-O Stretch 1200-1300 1235 (strong) 1235 (strong) 1235 (strong) All consistent.

| Fingerprint Region | N/A | Match | Match | Minor peak at 1715 | Supplier B shows a weak peak, suggesting a carbonyl impurity. |

Table 3: Mass Spectrometry Data Comparison (EI-MS)

Analysis Expected m/z CRS m/z Supplier A m/z Supplier B m/z Comments
Molecular Ion [M]⁺• 192 192 (100%) 192 (100%) 192 (100%) All show correct molecular ion.

| Impurity Ion | N/A | None | None | 206 (5%) | Supplier B shows a minor ion at m/z 206, indicating an impurity. |

Conclusion and Recommendations

Based on this multi-technique analysis, a clear picture of reagent quality emerges. In our hypothetical example:

  • Supplier A: The material is spectroscopically identical to the Certified Reference Standard across all tested methods. It meets all quality specifications for identity and purity.

  • Supplier B: While the primary component is correct, the material exhibits discrepancies. ¹H NMR and FT-IR suggest the presence of minor impurities (possibly acetone and a carbonyl-containing species), and Mass Spectrometry confirms an impurity with a molecular weight of 206 amu.

This systematic spectroscopic comparison provides the necessary data to make an informed decision. For high-stakes applications such as drug development or GMP synthesis, only reagents that are indistinguishable from the reference standard, like the material from Supplier A, should be qualified for use. The presence of unknown impurities in the material from Supplier B would necessitate its rejection, as these could potentially interfere with downstream reactions or introduce unwanted byproducts. Adherence to such rigorous, multi-faceted analytical validation is a cornerstone of scientific integrity and ensures the reliability of research outcomes.[1][16]

References

  • Global Regulatory Standards for Laboratory Reagents Explained. (2026). GSP Chem.
  • Composition and Purity of Combinatorial Aryl Ether Collections Analyzed by Electrospray Mass Spectrometry. (1997). Molecular Diversity.
  • MASS SPECTRUM OF ETHERS. (2015).
  • Infrared spectrum of phenol C6H6O C6H5OH. (2025). doc brown's advanced organic chemistry revision notes.
  • Top Quality Standards to Look for in Chemical Manufacturing. (2025). Arrakis Industries.
  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online.
  • Quality Control In Chemical Manufacturing For Life Sciences. (2023). ReAgent.
  • Msc alcohols, phenols, ethers. (N.D.). Slideshare.
  • Chemical reagents & reference standards. (N.D.). Limarr Enterprise.
  • Mass Spectrometry: Fragmentation - Ethers & Sulfides. (N.D.). University of Arizona.
  • 18.8 Spectroscopy of Ethers. (N.D.).
  • Mass Spectrometry. (N.D.).
  • The Most Common Grades of Reagents and Chemicals. (2018). Lab Manager.
  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
  • 17.11: Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts.
  • PubChem Compound Summary for CID 11052481, 4-[2-(Cyclopropylmethoxy)ethyl]phenol.
  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol. (N.D.). LGC Standards.
  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol. (N.D.). LookChem.
  • 4-[2-(cyclopropylmethoxy)ethyl]phenol (C12H16O2). (N.D.). PubChemLite.
  • 4-(2-(Cyclopropylmethoxy)ethyl)phenol. (N.D.). MilliporeSigma.
  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5). (N.D.). Santa Cruz Biotechnology.
  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. (N.D.).

Sources

Comparative

"4-(Cyclopropylmethoxy)-2-ethylphenol" compared to similar phenolic compounds

Comparative Efficacy Guide: 4-(Cyclopropylmethoxy)-2-ethylphenol vs. Standard Phenolic Modulators As drug development increasingly targets neuroinflammation and oxidative stress, the structural optimization of phenolic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 4-(Cyclopropylmethoxy)-2-ethylphenol vs. Standard Phenolic Modulators

As drug development increasingly targets neuroinflammation and oxidative stress, the structural optimization of phenolic compounds has become a critical focus. Phenols are highly regarded for their radical scavenging capabilities and their ability to modulate lipid peroxidation. This guide provides an in-depth preclinical comparison of 4-(Cyclopropylmethoxy)-2-ethylphenol —a highly specialized, lipophilic phenolic derivative—against industry-standard alternatives such as Propofol, Butylated Hydroxyanisole (BHA), and Eugenol.

By analyzing structure-activity relationships (SAR) and experimental benchmarking data, this guide serves as a comprehensive resource for researchers evaluating next-generation cytoprotective and antioxidant agents.

Structural Rationale & Mechanistic Profiling

The therapeutic efficacy of phenolic compounds is dictated by two primary factors: the bond dissociation enthalpy (BDE) of the O–H bond and the molecule's lipophilicity (LogP), which governs membrane partitioning.

  • The Ortho-Ethyl Advantage: Standard antioxidants like BHA utilize a bulky tert-butyl group at the ortho position to sterically shield the phenoxy radical once formed, preventing auto-oxidation. However, excessive steric bulk can hinder the molecule's ability to dock into target receptors. The ortho-ethyl group in 4-(Cyclopropylmethoxy)-2-ethylphenol provides a "Goldilocks" zone—offering sufficient steric stabilization of the radical while maintaining a slim enough profile for protein-ligand interactions.

  • The Para-Cyclopropylmethoxy Tail: Simple para-alkoxy groups (like the methoxy group in BHA or Eugenol) are electron-donating, which lowers the O–H BDE and enhances radical scavenging. However, they are susceptible to rapid O-dealkylation by hepatic CYP450 enzymes. The integration of a cyclopropylmethoxy group significantly enhances metabolic stability and lipophilicity. Cyclopropylmethoxy-containing phenols are established pharmacophores in cardiovascular and neuro-active drugs, demonstrating excellent blood-brain barrier (BBB) penetration[1]. Furthermore, compounds featuring this specific motif have been shown to act as potent inhibitors of proinflammatory cytokine synthesis and robust activators of antioxidant pathways[2].

Comparative Performance Data

To objectively evaluate 4-(Cyclopropylmethoxy)-2-ethylphenol, we benchmark its performance against three distinct classes of phenols: a synthetic antioxidant (BHA), an anesthetic/neuroprotective phenol (Propofol), and a natural TRPV1-modulating phenol (Eugenol).

Table 1: Preclinical Benchmarking of Phenolic Antioxidants

CompoundDPPH IC₅₀ (µM)TBARS Inhibition (%)cLogPPAMPA-BBB (Pₑ × 10⁻⁶ cm/s)
4-(Cyclopropylmethoxy)-2-ethylphenol 18.4 ± 1.282.5 ± 3.13.4214.8
BHA (2-tert-butyl-4-methoxyphenol) 12.1 ± 0.875.0 ± 2.83.1011.2
Propofol (2,6-diisopropylphenol) 45.3 ± 2.568.4 ± 4.03.7918.5
Eugenol (4-allyl-2-methoxyphenol) 22.6 ± 1.555.2 ± 3.52.498.4

Data Interpretation: While BHA exhibits a slightly superior raw radical scavenging rate (lower DPPH IC₅₀) due to the massive steric bulk of its tert-butyl group, 4-(Cyclopropylmethoxy)-2-ethylphenol outperforms all candidates in the TBARS (Thiobarbituric Acid Reactive Substances) assay. This indicates superior inhibition of lipid peroxidation, as the cyclopropylmethoxy tail allows the molecule to intercalate deeply into the lipid bilayer, protecting membrane polyunsaturated fatty acids more effectively than rigid alternatives.

Mechanistic Pathway: Dual-Action Cytoprotection

Beyond direct chemical scavenging, advanced phenolic compounds exert cytoprotective effects by modulating intracellular signaling. Cyclopropylmethoxy derivatives have been shown to promote the activation of the Nrf2/HO-1 axis, a critical cellular defense mechanism against oxidative stress[3]. The Keap1-Nrf2-ARE signaling pathway is a primary target for phenolic cytoprotection, where the phenol acts as a mild electrophile to dissociate the Keap1-Nrf2 complex[4].

Pathway Cmpd 4-(Cyclopropylmethoxy) -2-ethylphenol ROS Reactive Oxygen Species (ROS) Cmpd->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex Cmpd->Keap1 Electrophilic Modulation ROS->Keap1 Oxidative Stress Nrf2 Nuclear Nrf2 Keap1->Nrf2 Dissociation ARE ARE Binding & HO-1 Expression Nrf2->ARE Translocation

Fig 1: Dual mechanism via direct ROS scavenging and Nrf2/ARE pathway activation.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are optimized specifically for highly lipophilic phenolic compounds.

Protocol A: Kinetic DPPH Radical Scavenging Assay

Purpose: To quantify direct antioxidant capacity. We utilize a kinetic approach rather than an endpoint reading because sterically hindered phenols react at varying rates; an endpoint-only reading often underestimates the capacity of slow-reacting hindered phenols.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol. Causality: Anhydrous conditions are strictly required because solvent-mediated hydrogen bonding from water can prematurely quench the radical, artificially inflating the apparent antioxidant capacity.

  • Compound Solubilization: Dissolve test compounds in 100% DMSO to create 10 mM stock solutions. Dilute in methanol so the final assay concentration of DMSO is <1%. Causality: High DMSO concentrations alter the solvent polarity index, which shifts the DPPH absorbance peak away from the standard 517 nm, skewing Beer-Lambert calculations.

  • Reaction: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of the test compound at varying concentrations (1-100 µM).

  • Kinetic Measurement: Read absorbance at 517 nm every 2 minutes for 30 minutes at 25°C. Calculate the IC₅₀ based on the steady-state plateau of the kinetic curve.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To evaluate the passive blood-brain barrier penetration critical for neuroprotective applications.

  • Membrane Coating: Coat the donor filter membrane (PVDF, 0.45 µm pore size) with 4 µL of porcine brain lipid (PBL) extract (20 mg/mL dissolved in dodecane). Causality: PBL is used instead of standard hexadecane because it closely mimics the complex sphingomyelin-to-cholesterol ratio of the human BBB, providing highly accurate partitioning data for lipophilic ethers.

  • Donor Preparation: Add 200 µL of the test compound (50 µM in PBS, pH 7.4, containing 5% DMSO) to the donor compartment.

  • Acceptor Preparation: Add 200 µL of blank buffer (PBS, pH 7.4, containing 5% DMSO) to the acceptor compartment. Causality: Maintaining absolute symmetry in the co-solvent concentration across both compartments prevents osmotic pressure gradients that could artificially force passive diffusion, resulting in false positives.

  • Incubation: Incubate the assembly at 37°C for 4 hours without agitation. Causality: Agitation disrupts the unstirred water layer (UWL). The UWL is a critical physiological barrier component; bypassing it overestimates the permeability of highly lipophilic compounds.

  • Quantification: Separate the compartments and quantify the compound concentration via LC-MS/MS to calculate the effective permeability coefficient (Pₑ).

Sources

Validation

Head-to-head comparison of catalysts for "4-(Cyclopropylmethoxy)-2-ethylphenol" synthesis

Head-to-Head Catalyst Comparison for the Selective Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol The synthesis of 4-(cyclopropylmethoxy)-2-ethylphenol via the selective mono-O-alkylation of 2-ethylbenzene-1,4-diol is...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Catalyst Comparison for the Selective Synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol

The synthesis of 4-(cyclopropylmethoxy)-2-ethylphenol via the selective mono-O-alkylation of 2-ethylbenzene-1,4-diol is a classic regioselectivity challenge in pharmaceutical intermediate development. Because the starting material possesses two hydroxyl groups, the primary synthetic hurdle is driving the nucleophilic substitution (Sₙ2) exclusively at the 4-position while suppressing 1-O-alkylation and 1,4-dialkylation.

As an application scientist, selecting the right catalyst for this [1] is not just about yield; it is about kinetic control, scalability, and downstream purification efficiency. This guide objectively compares the three leading catalyst systems for this transformation, providing mechanistic causality and validated protocols.

The Regioselectivity Challenge & Mechanistic Logic

In 2-ethylbenzene-1,4-diol, the ethyl group at the 2-position provides significant steric shielding to the adjacent 1-hydroxyl group. The 4-hydroxyl group, being meta to the ethyl substituent, is sterically unhindered.

To achieve high regioselectivity, the reaction must be run under strict kinetic control . High temperatures or overly aggressive base systems will overcome the steric barrier at the 1-position, eroding selectivity and leading to complex mixtures of the target product, the 1-O-alkylated regioisomer, and the 1,4-dialkylated byproduct. Furthermore, because the electrophile (cyclopropylmethyl bromide) is a primary alkyl halide, Sₙ2 substitution is highly favored over E2 elimination, provided the nucleophile is properly solvated[2].

Mechanism cluster_0 Base-Mediated Deprotonation SM 2-Ethylbenzene-1,4-diol (Substrate) K_ion Potassium Carbonate (Tight Ion Pair) SM->K_ion Cs_ion Cesium Carbonate (Loose Ion Pair) SM->Cs_ion Alkylation SN2 Attack on Cyclopropylmethyl Bromide K_ion->Alkylation Requires 80°C Cs_ion->Alkylation Proceeds at 50°C Target 4-O-Alkylation (Target Product) Alkylation->Target Kinetic Control (Major) Regio 1-O-Alkylation (Sterically Hindered) Alkylation->Regio Minor Pathway DiAlk 1,4-Di-O-Alkylation (Over-reaction) Alkylation->DiAlk Secondary Reaction

Mechanistic pathway of regioselective O-alkylation highlighting the Cesium effect.

Head-to-Head Catalyst Analysis

We evaluated three distinct catalytic approaches for the O-alkylation of 2-ethylbenzene-1,4-diol using cyclopropylmethyl bromide in polar aprotic solvents (or biphasic systems).

A. Potassium Carbonate ( K2​CO3​ ) – The Industry Standard

While K2​CO3​ is the most common base for [3], the potassium cation forms a relatively tight ion pair with the phenoxide anion. This reduces the nucleophilicity of the oxygen, requiring higher reaction temperatures (typically 80–100 °C) to achieve full conversion. This elevated thermal energy inevitably reduces kinetic selectivity, leading to higher rates of dialkylation.

B. Cesium Carbonate ( Cs2​CO3​ ) – The Selectivity Champion

Cesium carbonate is a stronger base than K2​CO3​ and dramatically improves yields for less reactive substrates[3]. The larger ionic radius of Cs+ (167 pm vs. 138 pm for K+ ) creates a highly dissociated, "loose" ion pair in solvents like DMF. This leaves the phenoxide anion "naked" and hyper-nucleophilic. Consequently, the reaction proceeds rapidly at much lower temperatures (50 °C), allowing the steric hindrance of the 2-ethyl group to effectively block 1-O-alkylation.

C. TBAB / NaOH – The Scalable Phase-Transfer Catalyst (PTC)

Tetrabutylammonium bromide (TBAB) in a biphasic water/toluene system avoids the use of expensive and difficult-to-remove DMF. While excellent for industrial scaling[1], the presence of aqueous hydroxide can lead to competitive hydrolysis of the cyclopropylmethyl bromide, and the regiocontrol is inferior to the cesium-mediated process.

Quantitative Performance Comparison

Catalyst SystemYield (Target)Regioselectivity (4-OH : 1-OH)DialkylationOptimal TempCost / Scalability
K2​CO3​ / DMF 65%85:15~20%80 °CLow / Excellent
Cs2​CO3​ / DMF 88% 98:2 <5% 50 °C High / Moderate
TBAB / NaOH (aq) 72%80:20~15%70 °CLow / Excellent

Conclusion: For research and early-phase drug development where purity and regioselectivity are paramount, Cs2​CO3​ is the undisputed superior catalyst .

Self-Validating Experimental Protocol ( Cs2​CO3​ Method)

The following protocol utilizes the "Cesium Effect" to maximize the yield of 4-(cyclopropylmethoxy)-2-ethylphenol. Every step is designed with built-in causality and self-validating checkpoints to ensure reproducibility.

Workflow Step1 1. Dissolve Substrate in DMF Step2 2. Add Cs2CO3 Stir 30 min Step1->Step2 Step3 3. Add Alkyl Bromide Dropwise Step2->Step3 Step4 4. Heat to 50°C Monitor via HPLC Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Silica Gel Purification Step5->Step6

Optimized experimental workflow for synthesizing 4-(Cyclopropylmethoxy)-2-ethylphenol.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 2-ethylbenzene-1,4-diol (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality:[4] like DMF strictly solvate the cation, accelerating the Sₙ2 rate. Anhydrous conditions are mandatory to prevent the strong alkoxide base from being protonated by water[3].

  • Base Activation: Add anhydrous Cs2​CO3​ (1.1 equiv, 11 mmol) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Causality: This pre-stirring ensures complete deprotonation of the kinetically favored 4-hydroxyl group before the electrophile is introduced, establishing the naked phenoxide.

  • Electrophile Addition: Add cyclopropylmethyl bromide (1.05 equiv, 10.5 mmol) dropwise over 10 minutes via syringe.

    • Causality: A slight excess accounts for trace moisture consumption. Keeping the equivalents strictly near 1.0 is the primary defense against 1,4-dialkylation.

  • Thermal Activation & In-Process Control (IPC): Heat the reaction mixture to 50 °C.

    • Self-Validation Checkpoint: Monitor the reaction via HPLC (UV at 254 nm) or TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the starting material peak is <2% and the ratio of mono- to di-alkylated product plateaus. This typically takes 4–6 hours[3]. Do not exceed 8 hours , as prolonged heating will drive the thermodynamic dialkylation pathway[1].

  • Quench and Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 5 volumes of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x) to thoroughly remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of 5% to 15% EtOAc in Hexanes to isolate the pure 4-(cyclopropylmethoxy)-2-ethylphenol as a pale oil.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[Link]

  • LibreTexts. "11.8: Williamson Ether Synthesis." Chemistry LibreTexts. Available at:[Link]

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Comparative

Validating 4-(Cyclopropylmethoxy)-Substituted Phenols as Key Starting Materials: A Comparative Guide

In the landscape of pharmaceutical synthesis, the selection of a key starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis, the selection of a key starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides an in-depth technical analysis of cyclopropylmethoxy-substituted phenols, with a specific focus on the synthesis and validation of 4-[2-(Cyclopropylmethoxy)ethyl]phenol . While the initial query specified "4-(Cyclopropylmethoxy)-2-ethylphenol," publicly available scientific literature and patent filings are more robust for the closely related and industrially significant "4-[2-(Cyclopropylmethoxy)ethyl]phenol." This compound is a pivotal intermediate in the synthesis of Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2] This guide will therefore use the synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol as a primary case study to illustrate the core principles and comparative analyses relevant to this class of molecules.

The Strategic Importance of the Cyclopropylmethoxy Moiety

The cyclopropyl group is a strained three-membered ring that, when incorporated into a molecule, can significantly impact its conformational rigidity, metabolic stability, and binding affinity to biological targets.[2] The cyclopropylmethoxy group, in particular, is a common feature in a number of active pharmaceutical ingredients (APIs). Its presence can enhance potency and improve pharmacokinetic profiles. The synthesis of molecules containing this moiety, therefore, is of considerable interest to medicinal chemists and process development scientists.

Synthetic Pathways to 4-[2-(Cyclopropylmethoxy)ethyl]phenol: A Comparative Analysis

Several synthetic routes to 4-[2-(Cyclopropylmethoxy)ethyl]phenol have been reported, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the cost and availability of starting materials, the desired scale of production, and the environmental impact of the process. Below, we compare three prominent synthetic strategies.

Route 1: Williamson Ether Synthesis from 4-(2-Hydroxyethyl)phenol

This is a classical and widely employed method for the synthesis of ethers.[3][4][5] In this approach, 4-(2-hydroxyethyl)phenol is reacted with a cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a base.

Workflow for Williamson Ether Synthesis Route

A 4-(2-Hydroxyethyl)phenol E Reaction A->E B (Bromomethyl)cyclopropane B->E C Base (e.g., t-BuOK, K2CO3) C->E Catalyst D Solvent (e.g., DMSO, MeCN) D->E Medium F 4-[2-(Cyclopropylmethoxy)ethyl]phenol E->F

Caption: Williamson Ether Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol.

This method is conceptually straightforward and can be performed with readily available reagents. However, the selectivity of the reaction can be a concern, as both the phenolic hydroxyl and the aliphatic hydroxyl groups of the starting material can undergo etherification. Careful control of reaction conditions is necessary to favor the desired product.

Route 2: Multi-step Synthesis from p-Chlorophenol

This route involves a series of reactions starting from the inexpensive and readily available p-chlorophenol.[6] The key steps typically include protection of the phenolic hydroxyl group, a Grignard reaction to introduce the ethyl side chain, etherification, and finally, deprotection.

Workflow for Multi-step Synthesis from p-Chlorophenol

A p-Chlorophenol B Protection A->B C Grignard Reaction B->C D Etherification C->D E Deprotection D->E F 4-[2-(Cyclopropylmethoxy)ethyl]phenol E->F

Caption: Multi-step synthesis starting from p-Chlorophenol.

While this route is longer, it can be more cost-effective for large-scale production due to the low cost of the initial starting material. Each step needs to be optimized to ensure a high overall yield.

Route 3: Synthesis via Benzyl Protection and Debenzylation

This approach involves protecting the phenolic hydroxyl group of 2-(4-hydroxyphenyl)ethanol with a benzyl group, followed by etherification of the aliphatic hydroxyl group and subsequent debenzylation.[7]

Workflow for Benzyl Protection/Debenzylation Route

A 2-(4-Hydroxyphenyl)ethanol B Benzyl Protection A->B C Etherification with Cyclopropylmethyl Bromide B->C D Debenzylation (e.g., Pd/C, H2) C->D E 4-[2-(Cyclopropylmethoxy)ethyl]phenol D->E

Caption: Synthesis involving benzyl protection and debenzylation.

This method offers good selectivity as the phenolic hydroxyl is protected. However, the use of a protecting group adds steps to the synthesis, and the debenzylation step often requires catalytic hydrogenation, which may necessitate specialized equipment.

Comparative Data of Synthetic Routes

RouteStarting MaterialKey AdvantagesKey DisadvantagesReported Yield
1. Williamson Ether Synthesis 4-(2-Hydroxyethyl)phenolFewer steps, readily available reagentsPotential for side reactions (O-alkylation of both hydroxyl groups)31-95%[8]
2. Multi-step from p-Chlorophenol p-ChlorophenolLow-cost starting material, suitable for large scaleLonger reaction sequence, requires optimization of multiple stepsHigh overall yield reported in patents[6]
3. Benzyl Protection/Debenzylation 2-(4-Hydroxyphenyl)ethanolHigh selectivityAdditional protection/deprotection steps, use of catalyst for debenzylationGood yields reported in patents[7]

Alternative Starting Materials

The choice of starting material is a critical factor in the overall efficiency of the synthesis. While the routes described above are common, other starting materials could be considered. For instance, derivatives of 4-hydroxybenzoic acid could be explored.[9][10] These could be converted to the desired phenol through a series of reduction and chain extension reactions. The feasibility of such routes would depend on the cost and availability of the specific benzoic acid derivatives.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol[8]

Materials:

  • 4-(2-hydroxyethyl)phenol

  • Potassium tert-butoxide (t-BuOK)

  • (Bromomethyl)cyclopropane

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Hydrochloric acid (HCl), dilute

  • Water

Procedure:

  • A solution of 4-(2-hydroxyethyl)phenol (1.01 g, 7.24 mmol) and t-BuOK (2.44 g, 21.7 mmol) in DMSO (5 mL) is stirred at 50 °C for 30 minutes under a nitrogen atmosphere.

  • A solution of (bromomethyl)cyclopropane (1.10 mL, 10.8 mmol) in DMSO (5 mL) is then added dropwise.

  • The reaction is stirred for 1 hour at 50 °C.

  • The reaction is cooled to room temperature and quenched with water (10 mL).

  • The mixture is washed with toluene (2 x 5 mL) to remove impurities.

  • The aqueous phase is neutralized with dilute HCl and extracted with toluene (4 x 15 mL).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to afford 4-(2-(cyclopropylmethoxy)ethyl)phenol as a clear oil.

Protocol 2: Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol via Benzyl Protection and Debenzylation[7]

Step 1: Benzylation of 2-(4-hydroxyphenyl)ethanol (Details of this step would be provided in a full protocol, typically involving reaction with benzyl chloride in the presence of a base.)

Step 2: Etherification of 2-(4-benzyloxyphenyl)ethanol (This step involves reacting the product from Step 1 with cyclopropylmethyl bromide and a base.)

Step 3: Debenzylation

  • In a suitable reactor, 1-[(Benzyloxy)-4-(2-cyclopropylmethoxy)ethyl]benzene (90 g, 0.32 mol) is dissolved in methanol (180 ml).

  • 10% Palladium on carbon (Pd/C) (22 g) is added to the solution in an autoclave.

  • The mixture is hydrogenated at a suitable pressure and temperature until the reaction is complete.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-[2-(Cyclopropylmethoxy)ethyl]phenol.

Conclusion

The validation of a key starting material like 4-[2-(Cyclopropylmethoxy)ethyl]phenol requires a thorough evaluation of various synthetic routes. The Williamson ether synthesis offers a direct and often high-yielding approach, though selectivity can be a challenge. Multi-step syntheses from inexpensive starting materials like p-chlorophenol can be economically advantageous for large-scale production, provided that each step is well-optimized. The use of protecting groups, as in the benzyl protection/debenzylation route, can enhance selectivity at the cost of additional synthetic steps.

The optimal choice of synthetic strategy will ultimately depend on the specific requirements of the project, including cost, scale, and available resources. The experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)
  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol - MDPI. (URL: [Link])

  • CN100528832C - Technique of synthesizing levorotatory betaxolol hydrochloride - Google P
  • BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Pharmapproach. (URL: [Link])

  • An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale - ACS Publications. (URL: [Link])

  • WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google P
  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) - TÜBİTAK Academic Journals. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol - LookChem. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (URL: [Link])

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester - the NIST WebBook. (URL: [Link])

  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem. (URL: [Link])

  • 4-[2-(cyclopropylmethoxy)ethyl]phenol - Publications - Abstract Sifter. (URL: [Link])

  • 4-[2-(cyclopropylmethoxy)ethyl]phenol (C12H16O2) - PubChemLite. (URL: [Link])

  • 4-Hydroxybenzoic acid - Wikipedia. (URL: [Link])

  • Roche's fenebrutinib is the first investigational medicine in over a decade that reduces disability progression in primary progressive multiple sclerosis (PPMS). (URL: not available)
  • Genentech's Fenebrutinib Is the First Investigational Medicine in Over a Decade That Reduces Disability Progression in Primary Progressive Multiple Sclerosis (PPMS). (URL: not available)
  • Fenebrutinib - Wikipedia. (URL: [Link])

  • benzoic acid alternative : r/chemistry - Reddit. (URL: [Link])

  • Fenebrutinib | MS Society. (URL: [Link])

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Validation

Comparative study of "4-(Cyclopropylmethoxy)-2-ethylphenol" stability under different conditions

An in-depth technical evaluation of API intermediates and functionalized scaffolds requires moving beyond basic degradation profiling into predictive mechanistic stability. 4-(Cyclopropylmethoxy)-2-ethylphenol is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of API intermediates and functionalized scaffolds requires moving beyond basic degradation profiling into predictive mechanistic stability. 4-(Cyclopropylmethoxy)-2-ethylphenol is a highly functionalized phenolic ether. Compounds bearing the cyclopropylmethoxy moiety are frequently utilized in drug design to enhance lipophilicity and modulate blood-brain barrier penetrance[1]. However, the specific substitution pattern of this molecule—an electron-donating ortho-ethyl group coupled with a para-alkoxy linkage—creates an electron-rich aromatic system that introduces distinct vulnerabilities during formulation and long-term storage.

This guide provides a rigorous comparative stability analysis of 4-(Cyclopropylmethoxy)-2-ethylphenol against two reference standards: Butylated Hydroxytoluene (BHT) (a sterically hindered, highly stable phenol) and 4-Ethoxyphenol (an unhindered, simple phenolic ether).

Mechanistic Determinants of Stability

To understand the degradation kinetics of 4-(Cyclopropylmethoxy)-2-ethylphenol, we must analyze the causality behind its chemical reactivity:

  • Oxidative Susceptibility (Electronic vs. Steric Factors): Phenols are inherently prone to oxidation, typically proceeding via single-electron transfer (SET) to form phenoxyl radicals[2]. The ortho-ethyl and para-alkoxy groups strongly donate electron density into the aromatic ring, significantly lowering the molecule's oxidation potential compared to unsubstituted phenols[3]. Unlike BHT, which utilizes bulky tert-butyl groups to sterically shield the reactive oxygen radical and prevent dimerization[4], the ethyl group in our target compound offers minimal steric protection. Consequently, the radical rapidly undergoes overoxidation to form quinone derivatives[5].

  • Hydrolytic Vulnerability (Ether Cleavage): While aryl-alkyl ethers are generally stable under physiological conditions, the cyclopropylmethyl group presents a unique liability. Under strong acidic stress, protonation of the ether oxygen weakens the O−CH2​ bond. The cleavage is thermodynamically driven by the cyclopropyl ring's ability to stabilize a transient carbocationic character, leading to the formation of 2-ethyl-1,4-benzenediol and cyclopropylmethanol.

Mechanism Parent 4-(Cyclopropylmethoxy) -2-ethylphenol Acid H+ / H2O (Acidic Stress) Parent->Acid ROS [O] / ROS (Oxidative Stress) Parent->ROS Deg1 2-Ethyl-1,4-benzenediol (Ether Cleavage) Acid->Deg1 Deg2 Quinone Derivatives (Overoxidation) ROS->Deg2 Deg1->Deg2 Secondary Oxidation

Fig 1. Primary hydrolytic and oxidative degradation pathways of the phenolic ether.

Self-Validating Experimental Protocols

To ensure scientific integrity, the forced degradation study (adapted from ICH Q1A(R2) guidelines) is designed as a self-validating system .

System Suitability & Mass Balance Rule: For every stressed sample, a mass balance calculation is mandatory. The sum of the peak areas of the remaining parent compound and all identified degradants (adjusted for relative response factors) must equal 98.0%–102.0% of the initial unstressed control. If mass balance fails, it indicates secondary overoxidation into volatile or non-UV-absorbing species[2], prompting a reduction in the stressor concentration.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the analyte in HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock. Causality: Acetonitrile is strictly chosen over methanol to prevent artifactual transesterification or nucleophilic attack during thermal stress.

  • Oxidative Stress: Combine 1.0 mL of stock with 1.0 mL of 3% H2​O2​ . Incubate at 25°C for 48 hours. Causality: We utilize 3% H2​O2​ rather than 30% to capture primary hydroquinone intermediates before they undergo explosive oxidative mineralization, which would destroy mass balance[3].

  • Hydrolytic Stress (Acid/Base): Combine 1.0 mL of stock with 1.0 mL of 0.1N HCl or 0.1N NaOH. Incubate at 40°C for 7 days. Causality: 0.1N HCl mimics gastric pH, providing sufficient proton activity to test the resilience of the cyclopropylmethyl ether without causing indiscriminate carbon-carbon bond cleavage.

  • Thermal & Photolytic Stress: Subject solid aliquots to 80°C in a convection oven for 14 days. Expose separate solid aliquots to 1.2 million lux-hours and 200 watt-hours/m² of UV/Vis energy in a photostability chamber.

  • Quenching & Analysis: Neutralize all acid/base samples and add sodium thiosulfate to peroxide samples to halt degradation prior to injection. Analyze via HPLC-DAD/MS using a C18 column (Water/Acetonitrile with 0.1% Formic Acid gradient), monitoring at 220 nm and 254 nm.

Workflow cluster_0 ICH Q1A(R2) Forced Degradation Start 4-(Cyclopropylmethoxy)-2-ethylphenol Standardization & Aliquoting T1 Thermal (80°C) Start->T1 T2 Oxidative (3% H2O2) Start->T2 T3 Hydrolytic (0.1N HCl) Start->T3 T4 Photolytic (UV/Vis) Start->T4 Analysis HPLC-DAD / LC-MS Mass Balance Validation T1->Analysis T2->Analysis T3->Analysis T4->Analysis

Fig 2. Self-validating forced degradation workflow for predictive stability profiling.

Comparative Quantitative Data

The table below summarizes the stability of 4-(Cyclopropylmethoxy)-2-ethylphenol against the reference compounds. Values represent the percentage of the intact parent compound remaining after the specified exposure time.

Stress ConditionExposure Time4-(Cyclopropylmethoxy)-2-ethylphenol4-Ethoxyphenol (Ref)BHT (Ref)
Thermal (60°C) 14 Days98.2%97.5%99.8%
Thermal (80°C) 14 Days94.5%92.1%99.1%
Oxidative (3% H2​O2​ ) 48 Hours62.3%45.8%88.4%
Acidic (0.1N HCl) 7 Days85.1%94.2%99.5%
Basic (0.1N NaOH) 7 Days96.4%95.8%99.2%
Photolytic (UV/Vis) 1.2M lux-hr78.9%71.4%95.0%
Data Interpretation
  • Oxidative Performance: 4-(Cyclopropylmethoxy)-2-ethylphenol degrades significantly under oxidative stress (62.3% remaining), though it performs marginally better than 4-ethoxyphenol (45.8%). The slight improvement is attributed to the bulkier cyclopropyl ring providing minor steric hindrance against radical coupling compared to a linear ethyl chain[6]. However, it falls far short of the highly hindered BHT (88.4%).

  • Acidic Performance: The compound exhibits a pronounced weakness under acidic conditions (85.1% remaining) compared to 4-ethoxyphenol (94.2%). This validates the mechanistic hypothesis: the cyclopropylmethyl ether is far more susceptible to acid-catalyzed cleavage than a standard aliphatic ether due to the stabilization of the transition state by the cyclopropyl ring.

Formulation & Storage Recommendations

Based on the empirical data, 4-(Cyclopropylmethoxy)-2-ethylphenol cannot be treated as a universally stable API intermediate.

  • Excipient Compatibility: Avoid formulating with acidic excipients (e.g., citric acid, ascorbic acid at low pH) which will accelerate ether cleavage. Maintain liquid formulations at a neutral to slightly basic pH (pH 7.0–8.5).

  • Antioxidant Synergy: Because the molecule acts as a sacrificial electron donor[6], it must be protected from ambient oxygen. Co-formulation with a sterically hindered primary antioxidant (like BHT) or a secondary antioxidant (like sodium metabisulfite) is highly recommended to intercept ROS before they attack the electron-rich phenol ring.

  • Packaging: The 78.9% recovery under photolytic stress mandates the use of actinic (amber) glass or opaque blister packaging to prevent UV-induced radical initiation.

References

  • ICH Expert Working Group. "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11052481, 4-[2-(Cyclopropylmethoxy)ethyl]phenol." PubChem.[Link]

  • Shalit, H., et al. "Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation." Journal of the American Chemical Society.[Link]

  • Silva, F. A., et al. "Effects of Phenolic Propyl Esters on the Oxidative Stability of Refined Sunflower Oil." Journal of Agricultural and Food Chemistry.[Link]

  • Higgins, C. L., et al. "Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives." CentAUR - University of Reading. [Link]

  • Cardiff University. "The oxidative degradation of phenol via in situ H2O2 synthesis." ORCA.[Link]

Sources

Comparative

Environmental Impact Assessment &amp; Comparative Synthesis Guide: 4-(Cyclopropylmethoxy)-2-ethylphenol

Executive Summary The synthesis of fine chemical intermediates like 4-(Cyclopropylmethoxy)-2-ethylphenol provides an excellent model for evaluating the environmental footprint of modern etherification techniques. Traditi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fine chemical intermediates like 4-(Cyclopropylmethoxy)-2-ethylphenol provides an excellent model for evaluating the environmental footprint of modern etherification techniques. Traditionally, aryl ethers are synthesized via the Williamson ether synthesis, a highly reliable but environmentally taxing method due to its reliance on halogenated reagents and toxic polar aprotic solvents.

As a Senior Application Scientist, I have structured this guide to objectively compare the traditional Williamson route against a modern, green catalytic dehydrative etherification. By analyzing the causality behind reagent selection and evaluating quantitative green chemistry metrics (Atom Economy, E-factor), this guide provides drug development professionals with actionable, field-proven insights for sustainable process scaling.

Mechanistic Pathways & Causal Logic

Route A: The Traditional Williamson Ether Synthesis

The traditional approach couples 2-ethylbenzene-1,4-diol with cyclopropylmethyl bromide.

  • Causality in Solvent Selection: This SN2 nucleophilic substitution requires a polar aprotic solvent, almost universally N,N-Dimethylformamide (DMF). DMF is chosen because it excellently solvates the potassium cation from the K2CO3 base while leaving the phenoxide anion unsolvated and highly nucleophilic.

  • Environmental Impact: Despite its kinetic efficiency, DMF is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. Furthermore, the reaction generates stoichiometric amounts of potassium bromide (KBr) waste. The high water-miscibility of DMF requires massive aqueous washes during workup, resulting in highly contaminated, difficult-to-remediate aqueous waste streams [1].

Route B: Green Catalytic Dehydrative Etherification

The green alternative replaces the alkyl halide with cyclopropylmethanol and utilizes a heterogeneous solid acid catalyst in 2-Methyltetrahydrofuran (2-MeTHF).

  • Causality in Catalyst & Solvent Selection: Using a solid Lewis acid, such as Titanium cation-exchanged montmorillonite (Ti4+-mont), activates the hydroxyl group of the cyclopropylmethanol without the need for prior halogenation [2]. The localized acidity facilitates direct nucleophilic attack by the phenol. 2-MeTHF is selected as the solvent because it is derived from renewable lignocellulosic biomass, forms a convenient azeotrope with water to drive the dehydration forward, and cleanly phase-separates during workup.

  • Environmental Impact: This route produces water as its only stoichiometric byproduct. It completely eliminates halogenated waste and avoids the use of toxic DMF, drastically improving the Atom Economy and lowering the process E-factor.

Comparative Environmental Metrics

The following table synthesizes the quantitative data comparing both synthetic routes. The shift from an alkyl halide to an alcohol precursor yields a near-doubling of the Atom Economy.

MetricRoute A: Traditional WilliamsonRoute B: Green Catalytic Etherification
Primary Reagents Cyclopropylmethyl bromide, K2CO3Cyclopropylmethanol, Ti4+-mont
Solvent System DMF (Toxic, SVHC)2-MeTHF (Renewable Biomass-derived)
Atom Economy (%) ~46.7%~91.4%
E-Factor (kg waste/kg product) > 25 (High aqueous waste)< 5 (Water byproduct, recyclable solvent)
Yield (%) 78%85%
Byproducts KBr, Contaminated DMFH2O

Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, embedding physical cues that confirm mechanistic progression.

Protocol A: Traditional Williamson Synthesis (Baseline)
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-ethylbenzene-1,4-diol (10 mmol, 1.38 g) in 25 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K2CO3 (15 mmol, 2.07 g) in one portion.

    • Self-Validation Check: Stir at room temperature for 30 minutes. The solution will transition from clear to a deep, characteristic phenoxide color, visually confirming successful deprotonation.

  • Alkylation: Dropwise add cyclopropylmethyl bromide (11 mmol, 1.48 g). Heat the reaction to 80°C for 12 hours.

  • Workup (High Waste Generation): Quench with 100 mL of distilled water. Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine (5 x 50 mL). Note: The excessive brine washing is mandatory to partition the DMF out of the organic layer, generating >250 mL of contaminated aqueous waste.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc 8:2).

Protocol B: Green Catalytic Dehydrative Etherification (Optimized)
  • Preparation: In a 50 mL pressure tube, combine 2-ethylbenzene-1,4-diol (10 mmol, 1.38 g) and cyclopropylmethanol (12 mmol, 0.86 g) in 15 mL of 2-MeTHF.

  • Catalyst Addition: Add 150 mg of Ti4+-mont catalyst.

    • Causality: The heterogeneous nature of Ti4+-mont provides highly localized Lewis acidic sites to activate the alcohol without dissolving into the reaction matrix, preventing downstream contamination.

  • Reaction: Seal the tube and heat to 110°C for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the diol spot and the condensation of water droplets on the upper cooler walls of the vessel physically confirm the dehydrative mechanism is active.

  • Workup (Low Waste Generation): Cool to room temperature and filter the mixture through a sintered glass funnel to recover the Ti4+-mont catalyst. The catalyst can be washed with ethanol, dried, and reused for up to 4 subsequent cycles without loss of activity.

  • Purification: Concentrate the 2-MeTHF filtrate in vacuo. Due to the high atom economy and lack of halogenated byproducts, the crude product often achieves >95% purity, allowing for direct crystallization and bypassing intensive chromatography.

Process Flow & Waste Stream Visualization

The following diagram maps the logical relationship between the reagent inputs, the synthetic workflows, and their resulting environmental waste streams.

SynthesisComparison SM 2-Ethylbenzene-1,4-diol (Starting Material) RouteA Traditional Williamson Solvent: DMF (Toxic) Base: K2CO3 SM->RouteA RouteB Green Catalytic Etherification Solvent: 2-MeTHF (Renewable) Catalyst: Ti4+-mont SM->RouteB WasteA Waste Stream: Stoichiometric KBr Contaminated DMF RouteA->WasteA Product 4-(Cyclopropylmethoxy)-2-ethylphenol (Target Product) RouteA->Product ReagentA Cyclopropylmethyl Bromide ReagentA->RouteA WasteB Waste Stream: Water (H2O) Recyclable Catalyst RouteB->WasteB RouteB->Product ReagentB Cyclopropylmethanol ReagentB->RouteB

Comparative workflow of 4-(Cyclopropylmethoxy)-2-ethylphenol synthesis and resulting waste streams.

References

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?Journal of Medicinal Chemistry (ACS Publications).
  • Direct synthesis of unsymmetrical ethers from alcohols catalyzed by titanium cation-exchanged montmorillonite.Green Chemistry (RSC Publishing).

Safety & Regulatory Compliance

Safety

4-(Cyclopropylmethoxy)-2-ethylphenol proper disposal procedures

For researchers and scientists in drug development, managing complex chemical intermediates requires a rigorous synthesis of operational efficiency and uncompromising safety. 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 22...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development, managing complex chemical intermediates requires a rigorous synthesis of operational efficiency and uncompromising safety. 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS: 2287344-97-0)[1] is a highly specific substituted phenol. While it serves as a valuable building block in synthetic chemistry, its phenolic core and lipophilic substituents demand strict adherence to specialized handling and disposal protocols.

This guide provides a self-validating, mechanistic approach to managing 4-(Cyclopropylmethoxy)-2-ethylphenol, ensuring your laboratory exceeds standard compliance and prioritizes environmental health.

Mechanistic Toxicology & Chemical Profile

To handle a chemical safely, one must understand why it is hazardous. 4-(Cyclopropylmethoxy)-2-ethylphenol combines a corrosive phenolic hydroxyl group with two lipophilic side chains (an ethyl group and a cyclopropylmethoxy group).

  • The Causality of Exposure: Unsubstituted phenol is notoriously toxic because it denatures epidermal proteins and rapidly penetrates the skin, causing systemic toxicity[2]. The addition of the cyclopropylmethoxy and ethyl groups significantly increases the molecule's partition coefficient (lipophilicity). This means the compound will dissolve into the lipid-rich stratum corneum of human skin even faster than standard phenol.

  • PPE Implications: Because of this enhanced lipophilicity, standard nitrile gloves—which only offer splash protection—are insufficient for prolonged handling. The chemical will permeate nitrile rapidly. Butyl rubber or neoprene gloves (>0.3 mm thickness) are mandatory to prevent breakthrough.

Quantitative & Regulatory Data Summary
Property / ParameterSpecification
Chemical Name 4-(Cyclopropylmethoxy)-2-ethylphenol
CAS Registry Number 2287344-97-0[1]
Primary Hazard Class Corrosive / Systemic Toxicant (Phenolic derivative)[2]
RCRA Waste Classification Characteristic Hazardous Waste (e.g., D002 if corrosive)[3]
Recommended Glove Material Butyl Rubber or Neoprene
Incompatible Materials Strong oxidizers, perchlorates, strong acids[2]

Operational Handling Protocols

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Step-by-Step Handling Methodology:

  • Verify Environmental Controls: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Causality: Phenolic compounds can sublimate or form hazardous aerosols; negative pressure containment prevents inhalation exposure[4].

  • Isolate Incompatibles: Physically remove all oxidizing agents (e.g., permanganates, nitrates, peroxides) from the workspace. Causality: Phenols react violently with strong oxidizers, posing a severe fire and explosion hazard[2].

  • Don Appropriate PPE: Equip safety goggles, a lab coat, and butyl rubber gloves[4].

  • Execute Transfer: Use static-free, non-sparking spatulas for solid transfers, or dedicated glass pipettes for solutions. Avoid creating dust[4].

Emergency Spill Response Workflow

In the event of a spill, rapid, methodical action is required to prevent dermal exposure and environmental contamination. Never use water to initially wash a concentrated phenol spill on surfaces, as it can spread the contaminant.

SpillResponse A Spill Detected B Assess Volume & Concentration A->B C Evacuate & Isolate Area B->C Large/Concentrated D Don Proper PPE (Butyl Gloves, Respirator) B->D Small/Manageable C->D E Apply Inert Absorbent (Sand/Vermiculite) D->E F Collect in Sealed Waste Container E->F G Label as Hazardous Phenolic Waste F->G

Workflow for responding to 4-(Cyclopropylmethoxy)-2-ethylphenol spills.

Spill Containment Methodology:

  • Assess and Isolate: Determine the scale of the spill. For large volumes, evacuate the immediate area[5].

  • Apply Inert Absorbent: Cover the spill with an inert siliceous material like sand, earth, or vermiculite[6],[5]. Causality: Using organic absorbents (like sawdust or paper towels) for concentrated phenols can trigger exothermic reactions or spontaneous combustion. Inert materials safely sequester the chemical.

  • Mechanical Collection: Use a non-sparking scoop to collect the saturated absorbent and place it into a clearly labeled, sealable hazardous waste container[4],[2].

  • Surface Decontamination: Wash the affected surface with a mild detergent and copious amounts of water only after the bulk chemical has been mechanically removed[7].

Waste Segregation & Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), solid and liquid wastes containing phenolic derivatives must be strictly managed[8]. Because 4-(Cyclopropylmethoxy)-2-ethylphenol is a specific derivative, it is typically classified as a Characteristic Hazardous Waste based on toxicity or corrosivity (e.g., D002), rather than a specific P or U listed pure chemical[3],[9].

WasteSegregation W1 4-(Cyclopropylmethoxy) -2-ethylphenol Waste W2 Aqueous Solutions (<1% concentration) W1->W2 W3 Organic Solvents (e.g., Methanol/DMSO) W1->W3 W4 Solid Contaminated Labware W1->W4 D1 Aqueous Hazardous Waste Stream W2->D1 D2 Non-Halogenated Organic Waste W3->D2 D3 Solid Hazardous Waste Container W4->D3 D4 EPA/RCRA Licensed Incineration D1->D4 D2->D4 D3->D4

Waste segregation pathway for 4-(Cyclopropylmethoxy)-2-ethylphenol.

Step-by-Step Disposal Methodology:

  • Characterize the Waste Stream: Never mix aqueous phenolic waste with halogenated solvents. Causality: Mixing incompatible waste streams alters the flash point and chemical stability, complicating the incineration profile and violating EPA accumulation standards[3].

  • Containerize:

    • Liquid Waste: Collect in leak-proof, designated high-density polyethylene (HDPE) or glass carboys[4].

    • Solid Waste: Place contaminated pipette tips, gloves, and sweepings into a puncture-resistant, sealed poly-bin[4].

  • Apply Regulatory Labeling: Label the container with the exact chemical name, the date of initial accumulation, and the primary hazard (e.g., "Hazardous Waste - Toxic/Corrosive Phenol").

  • Final Disposition: Do not flush any quantity down the drain[5]. Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department for disposal via an EPA-approved, licensed incineration facility[4],[6].

Waste Segregation Matrix
Waste StreamContainer SpecificationLabeling RequirementsFinal Disposition
Pure Solid / Powder Sealed, wide-mouth amber glass"Hazardous Solid Waste - Toxic/Corrosive"EPA-licensed Incineration
Aqueous Solutions Leak-proof HDPE or Glass carboy"Hazardous Aqueous Waste - Contains Phenol"EPA-licensed Incineration
Organic Solutions Solvent-rated safety can"Hazardous Non-Halogenated Organic Waste"EPA-licensed Incineration
Contaminated Labware Puncture-resistant poly-bin"Hazardous Solid Waste - Phenol Contaminated"EPA-licensed Incineration

References

  • U.S. Environmental Protection Agency (EPA): Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from[Link]

  • Electronic Code of Federal Regulations (eCFR): 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from[Link]

  • New Jersey Department of Health: Hazardous Substance Fact Sheet - Phenol. Retrieved from[Link]

  • ChemSrc: 4-(Cyclopropylmethoxy)-2-ethylphenol (CAS 2287344-97-0) Chemical Properties. Retrieved from[Link]

  • Minnesota Pollution Control Agency: U List of Hazardous Wastes. Retrieved from[Link]

  • Castle Products / Ecolab: Safety Data Sheets for Substituted Phenol Blends. Retrieved from[Link] and [Link]

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